Urolithin A glucuronide
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H16O10 |
|---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-hydroxy-6-oxobenzo[c]chromen-8-yl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H16O10/c20-7-1-3-10-9-4-2-8(6-11(9)18(26)28-12(10)5-7)27-19-15(23)13(21)14(22)16(29-19)17(24)25/h1-6,13-16,19-23H,(H,24,25)/t13-,14-,15+,16-,19+/m0/s1 |
InChI Key |
QMPHAAMUHRNZSL-KSPMYQCISA-N |
Isomeric SMILES |
C1=CC2=C(C=C1O)OC(=O)C3=C2C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C3=C2C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Regioselective Synthesis of Urolithin A Glucuronide Isomers
For Researchers, Scientists, and Drug Development Professionals
Urolithin A, a gut microbiota-derived metabolite of ellagic acid and ellagitannins, has garnered significant attention for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-aging properties.[1][2] In systemic circulation, urolithin A is predominantly found as its glucuronide conjugates, which are formed during phase II metabolism.[1][3][4][5] The biological activity and pharmacokinetic profile of these conjugates can be influenced by the position of glucuronidation, making the availability of pure regioisomers—Urolithin A 3-O-glucuronide and Urolithin A 8-O-glucuronide—crucial for research and drug development.
This technical guide provides an in-depth overview of a novel and validated methodology for the regioselective synthesis of Urolithin A 3- and 8-glucuronides. Historically, the chemical synthesis of these isomers has been challenging, often resulting in regioisomeric mixtures that are difficult to separate.[1][2] The protocols detailed herein, based on the work of Villalgordo et al. (2022), offer a robust strategy for obtaining these valuable compounds in their pure forms.[1]
Synthetic Strategy Overview
The regioselective synthesis of Urolithin A glucuronide isomers hinges on a strategic use of protecting groups to differentiate between the two phenolic hydroxyl groups at the C3 and C8 positions. The general workflow involves:
-
Selective Protection: Differentiating the reactivity of the hydroxyl groups to selectively protect one over the other.
-
Glycosylation: Introduction of the glucuronic acid moiety at the unprotected hydroxyl group.
-
Deprotection: Removal of all protecting groups to yield the final glucuronide isomer.
This guide will detail the specific reagents, conditions, and workflows for the synthesis of both Urolithin A 8-O-glucuronide and Urolithin A 3-O-glucuronide.
Regioselective Synthesis of Urolithin A 8-O-Glucuronide
The synthesis of Urolithin A 8-O-glucuronide prioritizes the protection of the more reactive C3 hydroxyl group, allowing for subsequent glycosylation at the C8 position.
Experimental Workflow
Caption: Synthetic workflow for Urolithin A 8-O-glucuronide.
Detailed Experimental Protocol
A detailed, step-by-step protocol for the synthesis of Urolithin A 8-O-glucuronide is provided below, adapted from Villalgordo et al. (2022).[1][2]
Step 1: Synthesis of 3-((triisopropylsilyl)oxy)-6H-benzo[c]chromen-6-one
-
Reagents: Urolithin A, triisopropylsilyl chloride (TIPSCl), imidazole (B134444), dry dimethylformamide (DMF).
-
Procedure: To a solution of Urolithin A in dry DMF, add imidazole followed by TIPSCl. The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., CH₂Cl₂) and water. The organic layer is dried and concentrated to yield the protected intermediate.
Step 2: Glycosylation
-
Reagents: 3-((triisopropylsilyl)oxy)-6H-benzo[c]chromen-6-one, methyl-(2,3,4-tri-O-acetyl-α-D-glucopyranosyl trichloroacetimidate) uronate (glucuronide donor), boron trifluoride diethyl etherate (BF₃·Et₂O), dry dichloromethane (B109758) (CH₂Cl₂).
-
Procedure: The protected Urolithin A and the glucuronide donor are dissolved in dry CH₂Cl₂ at 0°C. A solution of BF₃·Et₂O in CH₂Cl₂ is added, and the mixture is stirred at room temperature for 1 hour. The reaction is then concentrated, and the crude product is purified by medium-pressure liquid chromatography (MPLC).[1][2]
Step 3: Deprotection
-
Reagents: Protected glucuronide intermediate, potassium fluoride (B91410) (KF), potassium carbonate (K₂CO₃), methanol-water (MeOH/H₂O) mixture.
-
Procedure: The protected glucuronide is dissolved in a MeOH/H₂O (5:1) mixture. KF and K₂CO₃ are added, and the resulting mixture is stirred at room temperature for 16 hours. The solvent is then removed under vacuum. The residue is dissolved in water and purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to afford the final product, Urolithin A 8-O-glucuronide.[1][2]
Quantitative Data
| Step | Product | Yield |
| Glycosylation | Protected Urolithin A 8-O-glucuronide | 76% |
| Deprotection | Urolithin A 8-O-glucuronide | 46% |
Regioselective Synthesis of Urolithin A 3-O-Glucuronide
The synthesis of the 3-O-glucuronide isomer requires an alternative protection strategy to leave the C3 hydroxyl group accessible for glycosylation. This is achieved by first protecting the C3 hydroxyl with a silyl (B83357) group, then protecting the C8 hydroxyl with a pivaloyl group, followed by selective deprotection of the C3 hydroxyl.
Experimental Workflow
Caption: Synthetic workflow for Urolithin A 3-O-glucuronide.
Detailed Experimental Protocol
The following protocol for the synthesis of Urolithin A 3-O-glucuronide is adapted from Villalgordo et al. (2022).[1][2]
Step 1: Synthesis of 6-Oxo-3-((triisopropylsilyl)oxy)-6H-benzo[c]chromen-8-yl pivalate
-
Reagents: 3-((triisopropylsilyl)oxy)-6H-benzo[c]chromen-6-one, pivaloyl chloride, pyridine.
-
Procedure: To a solution of the silyl-protected Urolithin A in pyridine, pivaloyl chloride is added dropwise at room temperature. The mixture is stirred for 16 hours. The solvent is removed under reduced pressure, and the crude product is purified by MPLC.
Step 2: Selective Deprotection of the Silyl Group
-
Reagents: Pivaloyl- and silyl-protected intermediate, potassium fluoride (KF), methanol (B129727) (MeOH).
-
Procedure: The intermediate is dissolved in MeOH, and KF is added. The mixture is stirred at room temperature for 1 hour. The progress is monitored by TLC. Upon completion, the reaction mixture is worked up to isolate the phenol (B47542) with a free hydroxyl group at the C3 position.
Step 3: Glycosylation
-
Reagents: The resulting phenol from the previous step, methyl-(2,3,4-tri-O-acetyl-α-D-glucopyranosyl trichloroacetimidate) uronate, boron trifluoride diethyl etherate (BF₃·Et₂O), dry dichloromethane (CH₂Cl₂).
-
Procedure: This step follows the same procedure as the glycosylation for the 8-O-glucuronide isomer. The phenol is reacted with the glucuronide donor in the presence of BF₃·Et₂O in dry CH₂Cl₂.[1][2]
Step 4: Deprotection
-
Reagents: Fully protected glucuronide intermediate, potassium fluoride (KF), potassium carbonate (K₂CO₃), methanol-water (MeOH/H₂O) mixture.
-
Procedure: The final deprotection is carried out under the same conditions as for the 8-O-glucuronide isomer, using KF and K₂CO₃ in a MeOH/H₂O mixture to remove the acetyl and pivaloyl groups, yielding Urolithin A 3-O-glucuronide after RP-HPLC purification.[1][2]
Quantitative Data
| Step | Product | Yield |
| Pivaloyl Protection | Pivaloyl and silyl-protected Urolithin A | 71% |
| Selective Silyl Deprotection | Phenol at C3 | 75% |
| Glycosylation | Protected Urolithin A 3-O-glucuronide | 99% |
| Final Deprotection | Urolithin A 3-O-glucuronide | 46% |
Characterization of this compound Isomers
The structures of the synthesized Urolithin A 3-O-glucuronide and 8-O-glucuronide are confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.[1][6]
¹H NMR Spectroscopy Data
The chemical shifts in the ¹H NMR spectrum are indicative of the position of glucuronidation. Downfield shifts of the protons adjacent to the glycosidic bond are observed.[1]
| Proton | Urolithin A 3-O-glucuronide (ppm) | Urolithin A 8-O-glucuronide (ppm) |
| H-1 | 8.16 | 8.13 |
| H-2 | 7.03 | 6.82 |
| H-4 | 7.07 | 6.74 |
| H-7 | 7.00 | 7.72 |
| H-9 | 7.35 | 7.55 |
| H-10 | 7.95 | 7.94 |
| Anomeric H-1' | 5.15 | 5.13 |
Data obtained in DMSO-d₆ at 500 MHz.[1]
¹³C NMR Spectroscopy Data
The ¹³C NMR data further confirms the regioselectivity of the synthesis.[1]
| Carbon | Urolithin A 3-O-glucuronide (ppm) | Urolithin A 8-O-glucuronide (ppm) |
| C-3 | 158.5 | 150.8 |
| C-8 | 150.9 | 158.6 |
| C-6 | 160.4 | 160.3 |
| Anomeric C-1' | 100.2 | 100.3 |
Data obtained in DMSO-d₆ at 500 MHz.[1]
Chromatographic Separation
A significant challenge in working with this compound isomers is their separation. Standard reversed-phase HPLC methods are often insufficient to resolve Urolithin A 3-O-glucuronide and 8-O-glucuronide.[1][7][8] However, recent advancements using supercritical fluid chromatography (SFC) have shown promise in successfully separating these isomers, which is critical for their individual quantification in biological samples.[7][8]
Conclusion
The regioselective synthesis of Urolithin A 3-O-glucuronide and 8-O-glucuronide is now achievable through a well-defined chemical strategy employing differential protection of the phenolic hydroxyl groups. The protocols outlined in this guide provide a clear path for researchers to obtain these important metabolites in high purity. The availability of these pure isomers is essential for advancing our understanding of the biological activities, metabolism, and therapeutic potential of urolithins.
References
- 1. Novel Regioselective Synthesis of Urolithin Glucuronides—Human Gut Microbiota Cometabolites of Ellagitannins and Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stork: Novel Regioselective Synthesis of Urolithin Glucuronides─Human Gut Microbiota Cometabolites of Ellagitannins and Ellagic Acid [storkapp.me]
- 5. researchgate.net [researchgate.net]
- 6. This compound Reference Standard [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Separation of Isomeric Forms of Urolithin Glucuronides Using Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Urolithin A Glucuronide: A Comprehensive Technical Guide to Bioavailability and Metabolism in Humans
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urolithin A, a gut microbiota-derived metabolite of ellagitannins found in pomegranates, berries, and nuts, has garnered significant scientific interest for its potential health benefits, including the enhancement of mitochondrial function and anti-inflammatory properties. Upon absorption, urolithin A undergoes extensive phase II metabolism, primarily forming urolithin A glucuronide, its major circulating metabolite. Understanding the bioavailability and metabolic fate of this compound is paramount for the development of urolithin A-based therapeutics and nutritional interventions. This technical guide provides a detailed overview of the bioavailability and metabolism of this compound in humans, supported by quantitative data, in-depth experimental protocols, and visual diagrams of the core metabolic and signaling pathways.
Introduction
Ellagitannins, complex polyphenols found in various fruits and nuts, are poorly absorbed in the human gastrointestinal tract.[1] Instead, they are hydrolyzed to ellagic acid, which is then metabolized by the gut microbiota into a series of compounds known as urolithins.[1][2] Urolithin A (UA) is one of the most well-studied of these metabolites and is produced by individuals with a specific gut microbiome composition, often referred to as "urolithin metabotype A".[3] Following its formation in the colon, urolithin A is absorbed and undergoes significant first-pass metabolism in the liver, where it is conjugated to form glucuronide and sulfate (B86663) derivatives.[4] this compound is the most abundant form of urolithin A found in systemic circulation.[1][5] The biological activities attributed to urolithin A are, therefore, largely dependent on the pharmacokinetics of its glucuronidated form and potentially its deconjugation at target tissues.
Bioavailability and Pharmacokinetics of Urolithin A and its Glucuronide
The bioavailability of urolithin A is highly dependent on an individual's gut microbiome's ability to convert dietary ellagitannins. Direct supplementation with urolithin A can overcome this variability, leading to more consistent plasma concentrations.[5]
Table 1: Pharmacokinetic Parameters of Urolithin A and this compound in Humans After Oral Administration of Urolithin A
| Analyte | Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Half-life (hr) | Study Population | Reference |
| Urolithin A | 500 | 0.5 | 6 | - | ~24 | Healthy Adults | [5][6] |
| This compound | 500 | 481 | 6 | - | ~24 | Healthy Adults | [5][6] |
| Urolithin A | 4-weeks pecan consumption (68g/day) | 0.0 - 0.1 | - | - | - | Healthy Adults | [7][8] |
| This compound | 4-weeks pecan consumption (68g/day) | 2.6 - 106 | - | - | - | Healthy Adults | [7][8] |
Note: '-' indicates data not reported in the cited sources. The data from pecan consumption reflects steady-state concentrations after chronic intake.
Metabolism of Urolithin A
The metabolic pathway of urolithin A involves two key stages: its formation from dietary precursors by the gut microbiota and its subsequent phase II conjugation in the host.
Gut Microbiota-Mediated Formation of Urolithin A
The conversion of ellagic acid to urolithins is a multi-step process carried out by specific gut bacteria. Species such as Gordonibacter and Ellagibacter have been identified as key players in this metabolic pathway.[3] This microbial conversion is essential for the production of bioavailable urolithins.
References
- 1. Novel Regioselective Synthesis of Urolithin Glucuronides—Human Gut Microbiota Cometabolites of Ellagitannins and Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gut Microbiota Conversion of Dietary Ellagic Acid into Bioactive Phytoceutical Urolithin A Inhibits Heme Peroxidases | PLOS One [journals.plos.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Immunomodulatory Role of Urolithin A on Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct supplementation with Urolithin A overcomes limitations of dietary exposure and gut microbiome variability in healthy adults to achieve consistent levels across the population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. researchgate.net [researchgate.net]
- 8. LC–MS analysis of urolithin-related metabolites in human plasma reveals glucuronide conjugates as the primary species after 4-weeks of pecan consumption | Journal of Food Bioactives [isnff-jfb.com]
The "Activation Switch": In Vivo Deconjugation of Urolithin A Glucuronide in Inflamed Tissues
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Urolithin A, a gut microbiota-derived metabolite of ellagic acid, has demonstrated significant anti-inflammatory properties. However, its therapeutic potential is often questioned due to extensive in vivo glucuronidation, a process that conjugates Urolithin A to form Urolithin A glucuronide, a metabolite with considerably lower biological activity.[1][2][3][4][5] This technical guide delves into the critical mechanism of in vivo deconjugation of this compound back to its active, free form, specifically within inflamed tissues. Recent studies have illuminated that inflammatory conditions can trigger an "activation switch," enhancing the local bioavailability of free Urolithin A where it is most needed. This guide provides a comprehensive overview of the current understanding of this process, including quantitative data from preclinical models, detailed experimental protocols, and a visualization of the key signaling pathways involved. Understanding this targeted reactivation of Urolithin A is paramount for the development of novel therapeutics leveraging its anti-inflammatory potential.
Introduction: The Urolithin A Bioavailability Paradox
Urolithin A (Uro-A) is a metabolite produced by the gut microbiota from ellagitannins and ellagic acid, compounds abundant in foods like pomegranates, berries, and walnuts.[6][7] While numerous in vitro studies have highlighted its potent anti-inflammatory and antioxidant effects, its translation to in vivo efficacy has been a subject of debate.[8][9][10][11] Following absorption, Urolithin A undergoes extensive phase II metabolism, primarily in the liver, leading to the formation of this compound (Uro-A glur) and Urolithin A sulfate.[3][4] These conjugated forms are the predominant circulating metabolites and exhibit significantly reduced biological activity compared to the free form.[3][4][5] This raises a critical question: how does Urolithin A exert its therapeutic effects in vivo if it predominantly exists in an inactive, conjugated state?
Recent evidence strongly suggests that inflamed tissues possess the ability to deconjugate this compound, thereby locally releasing the active Urolithin A.[1][2][3][12] This localized reactivation provides a compelling explanation for the observed in vivo anti-inflammatory effects of orally administered Urolithin A or its precursors.
Quantitative Analysis of Urolithin A Deconjugation in an In Vivo Inflammation Model
A pivotal study by Ávila-Gálvez et al. (2019) provides the most direct evidence for the in vivo deconjugation of this compound in a rat model of systemic inflammation induced by lipopolysaccharide (LPS).[1][2][3][12] The following tables summarize the key quantitative findings from this study, comparing the distribution of Urolithin A and its metabolites in control versus LPS-treated rats after oral administration of Urolithin A.
Table 1: Plasma Pharmacokinetic Parameters of this compound
| Parameter | Control Group | LPS-Treated Group |
| Cmax (ng/mL) | 11,390 ± 2,160 | 17,860 ± 3,140 |
| Tmax (h) | 2.0 ± 0.0 | 4.0 ± 0.0** |
| AUC (0-t) (ng·h/mL) | 45,670 ± 8,660 | 83,530 ± 14,710 |
| *p < 0.05, **p < 0.01 vs. Control Group. Data are presented as mean ± SD. |
Table 2: Tissue Distribution of Free Urolithin A (ng/g tissue)
| Tissue | Control Group | LPS-Treated Group | Fold Increase |
| Liver | 15.6 ± 4.1 | 54.2 ± 13.5 | 3.5 |
| Spleen | 2.9 ± 0.8 | 12.3 ± 3.1 | 4.2 |
| Lung | 4.2 ± 1.1 | 18.9 ± 4.7 | 4.5 |
| Kidney | 7.8 ± 2.0 | 25.3 ± 6.3 | 3.2 |
| Bladder | 9.1 ± 2.4 | 36.4 ± 9.1** | 4.0 |
| *p < 0.05, **p < 0.01 vs. Control Group. Data are presented as mean ± SD. |
Table 3: Tissue Distribution of this compound (ng/g tissue)
| Tissue | Control Group | LPS-Treated Group |
| Liver | 1,230 ± 320 | 2,583 ± 645 |
| Spleen | 98 ± 25 | 245 ± 61 |
| Lung | 145 ± 37 | 362 ± 90 |
| Kidney | 890 ± 222 | 1,869 ± 467 |
| Bladder | 765 ± 191 | 1,606 ± 401** |
| *p < 0.05, **p < 0.01 vs. Control Group. Data are presented as mean ± SD. |
These data clearly demonstrate that in the presence of systemic inflammation, there is a significant increase in the concentration of free Urolithin A in various tissues, coinciding with an accumulation of its glucuronidated form. This strongly supports the hypothesis of localized deconjugation.
The Role of β-Glucuronidase in Inflamed Tissues
The deconjugation of glucuronide conjugates is catalyzed by the enzyme β-glucuronidase.[13][14] In inflammatory conditions, activated immune cells, such as neutrophils and macrophages, release β-glucuronidase into the extracellular space.[15] The acidic microenvironment often associated with inflammation provides the optimal pH for β-glucuronidase activity.[14] This inflammation-driven increase in extracellular β-glucuronidase activity is believed to be the primary mechanism responsible for the conversion of this compound to its active, free form at the site of inflammation.[3][15][16]
Caption: Deconjugation of this compound in Inflamed Tissue.
Key Signaling Pathways Modulated by Urolithin A
Once liberated in inflamed tissues, free Urolithin A can exert its anti-inflammatory effects by modulating several key signaling pathways.
Inhibition of the MAPK/NF-κB Pathway
A primary mechanism of Urolithin A's anti-inflammatory action is through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[6][7] These pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes such as COX-2 and iNOS.[6] Urolithin A has been shown to suppress the phosphorylation of key MAPK proteins (ERK, JNK, p38) and inhibit the nuclear translocation of the p65 subunit of NF-κB.[6][17]
Caption: Urolithin A Inhibition of the MAPK/NF-κB Signaling Pathway.
Modulation of the cGAS-STING Pathway
Recent research has also implicated Urolithin A in the modulation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. This pathway is a key component of the innate immune system that detects cytosolic DNA and triggers inflammatory and antiviral responses. Urolithin A has been shown to enhance the expression of STING, leading to increased autophagic clearance of cytosolic DNA and a shift in the downstream signaling, favoring the IRF3 arm over the pro-inflammatory NF-κB arm.
Caption: Urolithin A Modulation of the cGAS-STING Signaling Pathway.
Experimental Protocols
This section provides a summary of the key experimental methodologies employed in the study by Ávila-Gálvez et al. (2019) to investigate the in vivo deconjugation of this compound.
Animal Model of Systemic Inflammation
-
Animals: Male Sprague-Dawley rats.[1]
-
Inflammation Induction: A single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from Escherichia coli (serotype O111:B4) at a dose of 20 mg/kg body weight.[18] Control animals received an i.p. injection of phosphate-buffered saline (PBS).[18]
-
Urolithin A Administration: Urolithin A was administered orally by gavage at a dose of 26 mg/kg body weight.[18]
-
Timeline: Urolithin A was administered, and 3 hours later, LPS or PBS was injected. The animals were sacrificed 5 hours after the LPS/PBS injection.[3][18]
Sample Collection and Preparation
-
Blood: Blood was collected by cardiac puncture into EDTA-containing tubes. Plasma was separated by centrifugation.
-
Tissues: Liver, spleen, lungs, kidneys, and bladder were collected, washed with PBS to remove blood, and stored at -80°C.[18]
-
Extraction: Plasma samples were extracted with acetonitrile (B52724) containing formic acid.[18] Tissue samples were homogenized and extracted.[18]
Urolithin A and Metabolite Analysis
-
Method: Ultra-performance liquid chromatography coupled to electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC-ESI-QTOF-MS).[18]
-
Quantification: Free urolithins and their conjugated metabolites were identified and quantified in negative ionization mode by integrating the peak areas of their extracted ion chromatograms using available standards.[18]
β-Glucuronidase Activity Assay
-
Principle: The assay measures the hydrolysis of the substrate 4-methylumbelliferyl-glucuronide to the fluorescent product 4-methylumbelliferone.[18]
-
Procedure: Plasma samples were incubated with the substrate in a buffered solution, and the increase in fluorescence was measured over time.
Caption: Experimental Workflow for In Vivo Deconjugation Study.
Implications for Drug Development
The targeted deconjugation of this compound in inflamed tissues has significant implications for drug development:
-
Prodrug Strategy: this compound can be considered a natural prodrug that delivers the active Urolithin A to sites of inflammation. This opens up possibilities for designing synthetic glucuronide conjugates of other drugs to achieve targeted delivery.
-
Enhanced Efficacy: The localized activation of Urolithin A suggests that its therapeutic efficacy may be greater than what would be predicted based on its plasma concentrations of the free form alone.
-
Biomarker Potential: The activity of β-glucuronidase in inflamed tissues could serve as a biomarker to identify patients who are more likely to respond to Urolithin A-based therapies.[14]
-
Combination Therapies: Co-administration of agents that can enhance β-glucuronidase activity or promote its release in target tissues could potentially boost the efficacy of Urolithin A.
Conclusion
The in vivo deconjugation of this compound in inflamed tissues represents a critical paradigm shift in our understanding of Urolithin A's bioavailability and mechanism of action. This "activation switch" allows for the targeted delivery and release of the active anti-inflammatory agent precisely where it is needed, overcoming the limitations imposed by extensive systemic conjugation. The quantitative data, experimental protocols, and signaling pathway information presented in this guide provide a solid foundation for further research and development in this promising area. Harnessing this natural targeting mechanism holds immense potential for the development of novel and effective therapies for a wide range of inflammatory diseases.
References
- 1. Tissue deconjugation of this compound to free urolithin A in systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tissue deconjugation of this compound to free urolithin A in systemic inflammation - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. Tissue deconjugation of this compound to free urolithin A in systemic inflammation - Food & Function (RSC Publishing) DOI:10.1039/C9FO00298G [pubs.rsc.org]
- 4. Comparative studies of urolithins and their phase II metabolites on macrophage and neutrophil functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Comparative studies of urolithins and their phase II metabolites on macrophage and neutrophil functions | Semantic Scholar [semanticscholar.org]
- 6. Urolithin a attenuates IL-1β-induced inflammatory responses and cartilage degradation via inhibiting the MAPK/NF-κB signaling pathways in rat articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunomodulatory Role of Urolithin A on Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo anti-inflammatory and antioxidant properties of ellagitannin metabolite urolithin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In-vitro and computational analysis of Urolithin-A for anti-inflammatory activity on Cyclooxygenase 2 (COX-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Tissue deconjugation of this compound to free urolithin A in systemic inflammation. | Semantic Scholar [semanticscholar.org]
- 13. The role of β -glucuronidase in disposition and anti-inflammatory effects of urolithins- gut microbiota-derived metabolites of ellagitannins. [coms.events]
- 14. β-Glucuronidase activity and mitochondrial dysfunction: the sites where flavonoid glucuronides act as anti-inflammatory agents [jstage.jst.go.jp]
- 15. Inflammation-associated extracellular β-glucuronidase alters cellular responses to the chemical carcinogen benzo[a]pyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Urolithin A Inactivation of TLR3/TRIF Signaling to Block the NF-κB/STAT1 Axis Reduces Inflammation and Enhances Antioxidant Defense in Poly(I:C)-Induced RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
In Vitro Mechanism of Action of Urolithin A Glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urolithin A, a gut microbial metabolite of ellagic acid and ellagitannins found in pomegranates, berries, and nuts, has garnered significant attention for its potential health benefits, including anti-inflammatory, antioxidant, anti-cancer, and anti-aging properties. In systemic circulation, Urolithin A is predominantly found in its conjugated form, primarily as Urolithin A glucuronide. Understanding the direct in vitro mechanism of action of this compound is crucial for elucidating its physiological roles and therapeutic potential. This technical guide provides a comprehensive overview of the in vitro effects of this compound, focusing on its core mechanisms, relevant signaling pathways, and detailed experimental protocols. While much of the existing research has focused on the aglycone form (Urolithin A), this document specifically highlights the available data for this compound and contextualizes it with the broader understanding of urolithin bioactivity.
Core Mechanisms of Action of this compound
The primary circulating form of Urolithin A, its glucuronide conjugate, has demonstrated direct biological activity in vitro, particularly in the context of vascular inflammation. The prevailing hypothesis is that while this compound may exert some intrinsic effects, its full spectrum of activity might be realized upon deconjugation to free Urolithin A at target tissues, especially under inflammatory conditions.
Anti-inflammatory Effects
In vitro studies have shown that this compound can directly modulate inflammatory responses in endothelial cells. This is a critical aspect of its potential role in cardiovascular health.
Key Findings:
-
Inhibition of Monocyte Adhesion: this compound has been shown to significantly inhibit the adhesion of monocytes to human aortic endothelial cells (HAECs) stimulated with tumor necrosis factor-alpha (TNF-α). This is a crucial step in the development of atherosclerotic plaques.[1]
-
Reduction of Endothelial Cell Migration: The migration of endothelial cells is a key process in angiogenesis and inflammation. This compound has been observed to impede this process in vitro.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data from in vitro studies on this compound.
| Cell Line | Treatment | Concentration | Effect | Reference |
| Human Aortic Endothelial Cells (HAECs) | This compound + TNF-α | ~5-15 µM | Significant inhibition of monocyte adhesion | [1] |
| Human Aortic Endothelial Cells (HAECs) | This compound + TNF-α | ~5-15 µM | Significant inhibition of endothelial cell migration | [1] |
| Human Aortic Endothelial Cells (HAECs) | This compound + TNF-α | ~5-15 µM | Significant down-regulation of CCL2 and PAI-1 levels | [1] |
Signaling Pathways
While direct evidence for signaling pathways activated by this compound is limited, the extensive research on its aglycone, Urolithin A, provides a strong basis for understanding its potential mechanisms upon deconjugation. The following diagrams illustrate the key signaling pathways modulated by Urolithin A.
Experimental Protocols
Detailed methodologies for the key in vitro experiments investigating the effects of this compound are provided below.
Monocyte Adhesion Assay
This assay quantifies the adhesion of monocytes to a monolayer of endothelial cells, simulating a key event in vascular inflammation.
Materials:
-
Human Aortic Endothelial Cells (HAECs)
-
THP-1 human monocytic cells
-
This compound
-
TNF-α
-
Calcein-AM (fluorescent dye)
-
Cell culture medium (e.g., EGM-2)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed HAECs in a 96-well black, clear-bottom plate at a density that allows for the formation of a confluent monolayer within 24-48 hours.
-
Cell Treatment: Once confluent, treat the HAEC monolayer with this compound at desired concentrations (e.g., 5, 10, 15 µM) for a specified pre-incubation period (e.g., 1 hour).
-
Inflammatory Stimulation: Add TNF-α (e.g., 10 ng/mL) to the wells to induce an inflammatory response and continue the incubation for a defined period (e.g., 4-6 hours). Include appropriate vehicle controls.
-
Monocyte Labeling: While HAECs are being treated, label THP-1 monocytes with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C.
-
Washing: Wash the labeled THP-1 cells twice with phosphate-buffered saline (PBS) to remove excess dye.
-
Co-culture: Add the labeled THP-1 cells to the HAEC monolayer at a specific ratio (e.g., 5:1 monocytes to endothelial cells).
-
Adhesion Incubation: Incubate the co-culture for a set time (e.g., 30-60 minutes) at 37°C to allow for monocyte adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent monocytes.
-
Fluorescence Measurement: Measure the fluorescence of the remaining adherent monocytes using a fluorescence microplate reader at an excitation/emission of 485/520 nm.
-
Data Analysis: Quantify the percentage of monocyte adhesion relative to the TNF-α-stimulated control.
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay assesses the ability of endothelial cells to migrate and close a "wound" created in a confluent cell monolayer, a process relevant to angiogenesis and tissue repair.
Materials:
-
Human Aortic Endothelial Cells (HAECs)
-
This compound
-
TNF-α
-
Cell culture medium (e.g., EGM-2)
-
6-well plates
-
Sterile 200 µL pipette tip or cell scraper
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed HAECs in 6-well plates and grow to full confluency.
-
Wound Creation: Create a linear "scratch" or wound in the center of the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh cell culture medium containing this compound at various concentrations and TNF-α to stimulate migration. Include a vehicle control.
-
Image Acquisition (Time 0): Immediately after treatment, capture images of the wound at designated locations using a microscope.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator.
-
Image Acquisition (Time X): At specific time points (e.g., 12, 24 hours), capture images of the same wound locations.
-
Data Analysis: Measure the width of the wound at different points for each image. Calculate the percentage of wound closure over time compared to the control group.
Conclusion
The available in vitro evidence suggests that this compound, the primary circulating metabolite of Urolithin A, possesses direct anti-inflammatory properties, particularly within the vascular endothelium. Its ability to inhibit monocyte adhesion and endothelial cell migration, coupled with the downregulation of key pro-inflammatory molecules, highlights its potential as a bioactive compound in its own right. However, it is important to note that the majority of mechanistic studies have been conducted on the aglycone, Urolithin A. Future research should focus on further elucidating the direct signaling pathways modulated by this compound and its potential for deconjugation to the more extensively studied Urolithin A at specific cellular sites. This will provide a more complete understanding of its role in human health and its potential as a therapeutic agent.
References
A Comparative Analysis of the Biological Activities of Urolithin A 3-Glucuronide and 8-Glucuronide: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Urolithins, the gut microbiota-derived metabolites of ellagitannins, have garnered significant attention for their potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties. Urolithin A (UA) is one of the most abundant and well-studied of these metabolites. In vivo, UA is rapidly metabolized into conjugated forms, primarily glucuronides. This technical guide provides an in-depth analysis of the biological activities of two key regioisomers: Urolithin A 3-glucuronide and Urolithin A 8-glucuronide. While the existing body of research provides valuable insights into the bioactivity of UA and its glucuronidated forms as a whole, a significant gap remains in the literature regarding a direct, head-to-head comparison of the 3-glucuronide and 8-glucuronide isomers. This paper will synthesize the available data, detail relevant experimental protocols, and present signaling pathways, while clearly delineating the current limitations and future directions for research in this field.
Introduction: The Role of Glucuronidation in Urolithin A Bioactivity
Urolithin A (3,8-dihydroxy-6H-dibenzo[b,d]pyran-6-one) is produced in the human gut through the microbial transformation of ellagic acid and ellagitannins, which are abundant in foods such as pomegranates, berries, and nuts. Following absorption, UA undergoes extensive phase II metabolism, primarily in the intestine and liver, leading to the formation of glucuronide and sulfate (B86663) conjugates.[1] This conjugation is a critical determinant of the bioavailability and systemic effects of urolithins.
Glucuronidation is generally considered a detoxification pathway that increases the water solubility of compounds, facilitating their excretion. Consequently, conjugated forms of polyphenols are often less biologically active than their parent aglycones.[2][3][4][5] However, emerging evidence suggests that Urolithin A glucuronides are not merely inactive metabolites. They may possess intrinsic biological activity or act as a circulating reservoir, delivering the more active UA to target tissues, particularly at sites of inflammation, through a process known as deconjugation.[1][4]
A crucial aspect of UA metabolism is the formation of different positional isomers of its glucuronides, namely Urolithin A 3-glucuronide and Urolithin A 8-glucuronide. The specific biological activities of these individual isomers are of great interest for understanding their precise roles in mediating the health effects of ellagitannin-rich foods. However, a major challenge in this area of research is the difficulty in separating these two isomers chromatographically, which has led to many studies evaluating them as a mixture.[6][7]
Comparative Biological Activity: Current State of Knowledge
Direct comparative studies on the biological activities of Urolithin A 3-glucuronide versus 8-glucuronide are conspicuously absent in the current scientific literature. Most in vitro studies have either utilized the aglycone, Urolithin A, or a mixture of its glucuronide isomers. This section summarizes the known biological activities of Urolithin A and its undifferentiated glucuronides.
Anti-inflammatory Effects
Urolithin A has demonstrated potent anti-inflammatory properties in various models. It has been shown to inhibit the activation of key inflammatory signaling pathways such as NF-κB and MAPK.[1][8][9][10]
Table 1: Quantitative Data on the Anti-inflammatory Effects of Urolithin A and its Glucuronide
| Compound | Model System | Endpoint | Effective Concentration | Reference |
| Urolithin A | LPS-stimulated murine bone marrow-derived macrophages | Inhibition of IκBα phosphorylation | 25-50 µM | [8] |
| Urolithin A | Human osteoarthritis chondrocytes | Inhibition of IL-1β induced NO, PGE2, COX-2, iNOS, TNF-α, and IL-6 production | Concentration-dependent | [12] |
| Urolithin A glucuronide (isomer unspecified) | TNF-α-stimulated human aortic endothelial cells | Inhibition of monocyte adhesion | ~5-15 µM | [11] |
| This compound (isomer unspecified) | TNF-α-stimulated human aortic endothelial cells | Inhibition of endothelial cell migration | ~5-15 µM | [11] |
| This compound (isomer unspecified) | TNF-α-stimulated human aortic endothelial cells | Down-regulation of CCL2 and PAI-1 | ~5-15 µM | [11] |
Antiproliferative Activity
The antiproliferative effects of urolithins have been investigated in the context of cancer chemoprevention. Urolithin A has been shown to inhibit the proliferation of colon cancer cells. One study demonstrated that glucuronidated forms of both Urolithin A and its isomer, Isourolithin A, did not exert antiproliferative effects, suggesting that the aglycone is the active form in this context.[13]
Table 2: Quantitative Data on the Antiproliferative Effects of Urolithin A
| Compound | Cell Line | Endpoint | IC50 (48h) | Reference |
| Urolithin A | Caco-2 (human colon cancer) | Inhibition of proliferation | 49.2 ± 3.8 µM | [13] |
| Isourolithin A | Caco-2 (human colon cancer) | Inhibition of proliferation | 69.7 ± 4.5 µM | [13] |
| This compound | Caco-2 (human colon cancer) | Inhibition of proliferation | Inactive | [13] |
Signaling Pathways
Urolithin A exerts its biological effects by modulating several key signaling pathways. The specific involvement of the 3- and 8-glucuronide isomers in these pathways remains to be elucidated.
As depicted in Figure 1, Urolithin A has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by targeting the PI3K/Akt/NF-κB and MAPK signaling pathways.[8][10] This leads to a reduction in the production of pro-inflammatory mediators.
Experimental Protocols
This section provides an overview of the methodologies used in key studies investigating the biological activities of Urolithin A and its glucuronides.
Cell Culture and Treatment
-
Human Aortic Endothelial Cells (HAoEC): HAoECs are cultured in endothelial cell growth medium. For experiments, cells are typically seeded in multi-well plates and grown to confluence. Cells are then pre-incubated with Urolithin A or this compound at desired concentrations (e.g., 1-20 µM) for a specified period (e.g., 1 hour) before being stimulated with an inflammatory agent like TNF-α (e.g., 1 ng/mL) for a further incubation period (e.g., 24 hours).[11]
Monocyte Adhesion Assay
Following treatment of HAoECs as described above, human monocytes (e.g., U937 cells) are labeled with a fluorescent dye (e.g., Calcein-AM). The labeled monocytes are then added to the HAoEC monolayer and incubated for a set time (e.g., 30 minutes). Non-adherent cells are removed by washing, and the adhesion is quantified by measuring the fluorescence of the remaining cells.[11]
Cell Migration Assay (Wound Healing Assay)
A scratch is made in a confluent monolayer of HAoECs. The cells are then treated with the test compounds. The rate of cell migration to close the "wound" is monitored over time (e.g., 24 hours) using microscopy and image analysis software.[11]
Gene and Protein Expression Analysis
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentration of secreted proteins (e.g., cytokines) in the cell culture supernatant is measured using specific ELISA kits.
-
Western Blotting: Protein lysates from treated cells are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the expression and phosphorylation status of target proteins in signaling pathways (e.g., IκBα, Akt).[8]
Synthesis of Urolithin A Glucuronides
The regioselective synthesis of Urolithin A 3- and 8-glucuronides has been described, providing a source of pure isomers for future biological testing.[14][15] This typically involves multi-step chemical synthesis to protect and deprotect hydroxyl groups to direct the glucuronidation to the desired position.
The Deconjugation Hypothesis: A Key to In Vivo Activity?
A compelling hypothesis suggests that Urolithin A glucuronides can be deconjugated back to the more active Urolithin A by the enzyme β-glucuronidase, particularly at sites of inflammation where this enzyme's activity is elevated.[4][16] This "inflammatory dissociation" could explain how the systemically circulating, less active glucuronides can exert potent biological effects in specific tissues.[2]
Conclusion and Future Directions
The biological activities of Urolithin A and its glucuronidated metabolites are of significant interest for their potential roles in human health. While Urolithin A itself exhibits potent anti-inflammatory and antiproliferative effects, its glucuronide conjugates, which are the primary circulating forms, appear to have attenuated activity. However, they may still contribute to the overall in vivo effects, either through their own modest bioactivity or by serving as a delivery mechanism for the more potent aglycone via deconjugation at target tissues.
The most critical gap in the current research is the lack of studies directly comparing the biological activities of Urolithin A 3-glucuronide and 8-glucuronide. Future research should prioritize the following:
-
Direct Comparative Studies: In vitro and in vivo studies using the pure, regioselectively synthesized 3- and 8-glucuronide isomers are essential to dissect their individual contributions to the overall biological effects.
-
Enzymatic Stability and Deconjugation Rates: Investigating the differential susceptibility of the 3- and 8-glucuronide isomers to hydrolysis by β-glucuronidase would provide insights into their potential for activation in vivo.
-
Cellular Uptake and Transport: Understanding how these two isomers are transported into and out of cells will be crucial for elucidating their mechanisms of action.
-
Impact on Signaling Pathways: Elucidating whether the 3- and 8-glucuronide isomers differentially modulate key signaling pathways will provide a more nuanced understanding of their biological roles.
Addressing these research questions will be pivotal for advancing our understanding of the health benefits of ellagitannin-rich foods and for the potential development of urolithin-based therapeutics.
References
- 1. Immunomodulatory Role of Urolithin A on Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Emerging evidence of Urolithin A in sports nutrition: bridging preclinical findings to athletic applications [frontiersin.org]
- 3. An in vitro investigation of the effects of urolithins A and B on low-density lipoprotein uptake and its regulatory genes [archivesofmedicalscience.com]
- 4. Tissue deconjugation of this compound to free urolithin A in systemic inflammation - Food & Function (RSC Publishing) DOI:10.1039/C9FO00298G [pubs.rsc.org]
- 5. Emerging evidence of Urolithin A in sports nutrition: bridging preclinical findings to athletic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of Isomeric Forms of Urolithin Glucuronides Using Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The gut microbiota metabolite urolithin A inhibits NF-κB activation in LPS stimulated BMDMs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Urolithin A attenuates pro-inflammatory mediator production by suppressing PI3-K/Akt/NF-κB and JNK/AP-1 signaling pathways in lipopolysaccharide-stimulated RAW264 macrophages: Possible involvement of NADPH oxidase-derived reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ellagitannin metabolites, this compound and its aglycone urolithin A, ameliorate TNF-α-induced inflammation and associated molecular markers in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Urolithin A targets the PI3K/Akt/NF-κB pathways and prevents IL-1β-induced inflammatory response in human osteoarthritis: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiproliferative activity of the ellagic acid-derived gut microbiota isourolithin A and comparison with its urolithin A isomer: the role of cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Regioselective Synthesis of Urolithin Glucuronides—Human Gut Microbiota Cometabolites of Ellagitannins and Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Tissue deconjugation of this compound to free urolithin A in systemic inflammation - Food & Function (RSC Publishing) [pubs.rsc.org]
The Intestinal Stage: Gut Microbiota's Pivotal Role in the Bioavailability of Urolithin A and its Glucuronide Conjugates
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Urolithin A, a metabolite derived from dietary ellagitannins found in pomegranates, berries, and nuts, has garnered significant scientific interest for its potential health benefits, including its roles in promoting mitophagy, reducing inflammation, and exhibiting anti-aging properties. However, the journey of Urolithin A from dietary precursor to bioactive compound is a complex process orchestrated by the gut microbiota and further modified by host metabolism. This technical guide provides an in-depth exploration of the critical role of the intestinal microbiome in the formation of Urolithin A and its subsequent glucuronidation, a key step influencing its systemic bioavailability and physiological effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the microbial and host factors governing the production and metabolic fate of Urolithin A.
The Microbial Symphony: Formation of Urolithin A from Ellagitannins
The biotransformation of dietary ellagitannins and ellagic acid into Urolithin A is exclusively a function of the gut microbiota.[1] Not all individuals possess the necessary bacterial species to perform this conversion, leading to the classification of individuals into different "urolithin metabotypes": metabotype A (produces Urolithin A), metabotype B (produces isourolithin A and/or urolithin B in addition to Urolithin A), and metabotype 0 (does not produce urolithins).[2]
Key Bacterial Players
Several bacterial species have been identified as key players in the conversion of ellagic acid to urolithins. These are primarily obligate anaerobes residing in the colon.
-
Gordonibacter urolithinfaciens and Gordonibacter pamelaeae : These species are known to metabolize ellagic acid to intermediate urolithins.[3][4][5]
-
Bifidobacterium pseudocatenulatum : This species has been shown to be capable of producing Urolithin A and B from ellagic acid.[6][7]
-
Ellagibacter isourolithinifaciens : This bacterium is associated with the production of isourolithin A.[8]
-
Enterocloster species : Members of this genus, such as Enterocloster bolteae, have been identified as producers of Urolithin A and B.[8][9]
The Metabolic Pathway
The conversion of ellagitannins to Urolithin A is a multi-step process that occurs in the colon. The following diagram illustrates the key transformations.
Host Metabolism: The Glucuronidation of Urolithin A
Once formed in the colon, Urolithin A is absorbed into the bloodstream and undergoes extensive phase II metabolism, primarily in the liver and intestinal epithelial cells.[10][11] The most significant of these modifications is glucuronidation, a process that conjugates glucuronic acid to Urolithin A, increasing its water solubility and facilitating its circulation and eventual excretion.[12][13] The resulting Urolithin A glucuronide is the predominant form of Urolithin A found in human plasma.[2][13]
UDP-Glucuronosyltransferases (UGTs)
The enzymatic process of glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs). Several UGT isoforms are expressed in the liver and intestine, with UGT1A1 and UGT1A9 being implicated as key enzymes in the glucuronidation of a variety of phenolic compounds.[14][15] While specific kinetic data for Urolithin A with these enzymes are not extensively reported, their known substrate specificities suggest a primary role in its conjugation. The expression and activity of these enzymes can vary significantly among individuals due to genetic polymorphisms, which may further contribute to the inter-individual differences in Urolithin A bioavailability.[14]
The Glucuronidation Pathway
The following diagram outlines the glucuronidation of Urolithin A in the host.
Quantitative Data
The following tables summarize key quantitative data related to the formation and bioavailability of Urolithin A and its glucuronide.
Table 1: In Vitro Production of Urolithin A by Gut Microbiota
| Bacterial Species/Condition | Substrate | Urolithin A Concentration (µM) | Reference |
| Human Fecal Microbiota (Metabotype A) | Ellagic Acid (20 µM) | 24.26 | [16] |
| Human Fecal Microbiota + Polymyxin B & Amphotericin B | Ellagic Acid (20 µM) | 22.39 | [16] |
| Enterococcus faecium FUA027 | Ellagic Acid (20 µM) | 10.80 | [17] |
Table 2: Plasma Concentrations of Urolithin A and its Glucuronide in Humans After Consumption of Ellagitannin-Rich Foods
| Intervention | Analyte | Cmax (ng/mL) | Tmax (h) | Reference |
| Pomegranate Juice (8 oz) | Ellagic Acid | 15.2 | ~1 | [18] |
| Pomegranate Juice (8 oz) | This compound | High concentrations detected | >12.5 | [18] |
| Pomegranate Extract (1000 mg) | This compound | ~1000 (in urine) | - | [19] |
| Pecan Consumption (4 weeks) | Urolithin A | 0.0 - 0.1 | - | [20] |
| Pecan Consumption (4 weeks) | This compound | 2.6 - 106 | - | [20] |
Table 3: Tissue Distribution of Urolithin A and its Glucuronide in Mice After Oral Administration of Urolithin A
| Tissue | Urolithin A (µg/g or µg/mL) | This compound (µg/g or µg/mL) | Reference |
| Plasma | Trace amounts | Significant levels | [21] |
| Liver | Low | High | [22] |
| Kidney | Low | High | [22] |
| Colon | High | Low | [22] |
| Prostate | High | Low | [22] |
| Spleen (with LPS-induced inflammation) | ~2 µM equivalent | Detected | [21] |
| Lungs (with LPS-induced inflammation) | ~2 µM equivalent | Detected | [21] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of Urolithin A formation and its biological effects.
Anaerobic Cultivation of Urolithin-Producing Bacteria (e.g., Gordonibacter urolithinfaciens)
-
Media Preparation: Prepare Anaerobe Basal Broth (ABB) or other suitable anaerobic medium according to the manufacturer's instructions. Supplement the medium with 0.05% L-cysteine hydrochloride as a reducing agent. Sterilize by autoclaving.
-
Anaerobic Conditions: Transfer the sterile medium to an anaerobic chamber with an atmosphere of N₂/H₂/CO₂ (e.g., 80:10:10). Allow the medium to equilibrate for at least 24 hours to ensure complete removal of oxygen.
-
Inoculation: Inoculate the pre-reduced medium with a pure culture of Gordonibacter urolithinfaciens.
-
Incubation: Incubate the cultures at 37°C under anaerobic conditions. Growth can be monitored by measuring optical density at 600 nm.
-
For Urolithin Production: To study urolithin production, supplement the anaerobic medium with a known concentration of ellagic acid (e.g., 20-30 µM) dissolved in a suitable solvent like DMSO (ensure final DMSO concentration is non-inhibitory, e.g., <1%).[17][23]
In Vitro Fermentation of Ellagic Acid with Human Fecal Microbiota
-
Fecal Sample Collection: Collect fresh fecal samples from healthy human donors (ideally with a known urolithin metabotype). Process the samples immediately under anaerobic conditions.
-
Fecal Slurry Preparation: In an anaerobic chamber, prepare a 10% (w/v) fecal slurry in a pre-reduced anaerobic basal medium. Homogenize the slurry, for example, using a stomacher.
-
Fermentation Setup: Inoculate anaerobic fermentation medium with the fecal slurry. Add ellagic acid (e.g., 20-30 µM) to the experimental cultures. Include a control culture without ellagic acid.
-
Incubation: Incubate the fermentation cultures at 37°C under anaerobic conditions.
-
Sampling and Analysis: At various time points (e.g., 0, 24, 48, 72 hours), collect aliquots from the cultures. Extract the urolithins and ellagic acid using a suitable solvent (e.g., ethyl acetate (B1210297) with 1.5% formic acid).[9] Analyze the extracts using HPLC-MS/MS to quantify the production of Urolithin A and other urolithins.[9]
Western Blot Analysis of NF-κB and PINK1/Parkin Signaling Pathways
-
Cell Culture and Treatment: Culture relevant cell lines (e.g., macrophages for NF-κB, neuronal or muscle cells for PINK1/Parkin) to 70-80% confluency. Treat the cells with Urolithin A at various concentrations and for different durations. For NF-κB activation, cells can be co-treated with an inflammatory stimulus like LPS.[22][23]
-
Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-p65, total p65, IκBα for NF-κB pathway; PINK1, Parkin for mitophagy pathway) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).[22][24]
Signaling Pathways and Experimental Workflows
The following diagrams, in DOT language, illustrate key signaling pathways influenced by Urolithin A and a general experimental workflow for its study.
Conclusion
The formation of this compound is a fascinating interplay between the gut microbiota and host metabolism. Understanding the specific bacterial species involved, the intricacies of the metabolic pathways, and the factors influencing both the microbial production of Urolithin A and its subsequent glucuronidation is paramount for the development of novel therapeutics and personalized nutrition strategies. This technical guide provides a foundational framework for researchers and drug development professionals to delve deeper into this exciting area of study, with the ultimate goal of harnessing the health-promoting potential of this remarkable gut-derived metabolite.
References
- 1. Therapeutic Potential of Mitophagy-Inducing Microflora Metabolite, Urolithin A for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Urolithin A‐activated autophagy but not mitophagy protects against ischemic neuronal injury by inhibiting ER stress in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gethealthspan.com [gethealthspan.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Urolithin a attenuates IL-1β-induced inflammatory responses and cartilage degradation via inhibiting the MAPK/NF-κB signaling pathways in rat articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
- 9. In vitro conversion of ellagic acid to urolithin A by different gut microbiota of urolithin metabotype A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Genomic and Biochemical Characterization of Bifidobacterium pseudocatenulatum JCLA3 Isolated from Human Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. zhb.uni-luebeck.de [zhb.uni-luebeck.de]
- 14. researchgate.net [researchgate.net]
- 15. Effect of the mitophagy inducer urolithin A on age-related immune decline: a randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Urolithin A suppresses RANKL-induced osteoclastogenesis and postmenopausal osteoporosis by, suppresses inflammation and downstream NF-κB activated pyroptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Isolation and characterization of a novel human intestinal Enterococcus faecium FUA027 capable of producing urolithin A from ellagic acid [frontiersin.org]
- 18. dl.tufts.edu [dl.tufts.edu]
- 19. Pomegranate Juice and Extracts Provide Similar Levels of Plasma and Urinary Ellagitannin Metabolites in Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tissue deconjugation of this compound to free urolithin A in systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Absorption and Metabolism of Urolithin A and Ellagic Acid in Mice and Their Cytotoxicity in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
Phase II Metabolism of Urolithin A: A Technical Guide to Glucuronidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urolithin A (UA), a gut microbiota-derived metabolite of ellagitannins found in pomegranates, berries, and walnuts, has garnered significant scientific interest for its potential health benefits, including anti-inflammatory, antioxidant, and anti-aging properties. However, the bioavailability and in vivo activity of Urolithin A are significantly influenced by its extensive Phase II metabolism. This technical guide provides an in-depth exploration of the primary Phase II metabolic pathway for Urolithin A: glucuronidation. We will delve into the enzymatic processes, resulting conjugates, and the impact on Urolithin A's pharmacokinetic profile. Furthermore, this guide furnishes detailed experimental protocols for studying Urolithin A glucuronidation in vitro and presents quantitative data in a clear, comparative format.
Introduction to Urolithin A Metabolism
Upon absorption in the intestine, Urolithin A enters systemic circulation and is transported to the liver, where it undergoes extensive Phase II metabolism.[1] This process involves the conjugation of Urolithin A with hydrophilic molecules, which increases its water solubility and facilitates its excretion from the body.[1] The predominant Phase II conjugation reaction for Urolithin A is glucuronidation, resulting in the formation of Urolithin A glucuronide.[1][2] Sulfation is another, less prominent, Phase II metabolic route.[3][4] These metabolic transformations significantly impact the bioavailability and biological activity of Urolithin A, as the conjugated forms may exhibit different pharmacological properties than the parent compound.[5][6]
The Glucuronidation Pathway of Urolithin A
Glucuronidation is a major pathway in the metabolism of a wide variety of xenobiotics and endogenous compounds.[7][8] This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).[7][9] UGTs facilitate the transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate, in this case, Urolithin A.[7]
The primary sites for Urolithin A glucuronidation are the enterocytes of the intestine and the hepatocytes of the liver.[3][10] The chemical structure of Urolithin A, a dibenzo-α-pyrone, possesses hydroxyl groups that serve as acceptor sites for the glucuronic acid moiety.[3][11] This results in the formation of Urolithin A-3-O-glucuronide and Urolithin A-8-O-glucuronide.[4][12][13]
Signaling Pathway Diagram
Caption: Metabolic pathway of Urolithin A glucuronidation.
Quantitative Analysis of Urolithin A Metabolism
The pharmacokinetics of Urolithin A and its glucuronide conjugate have been investigated in various studies. The following table summarizes key quantitative data from human and animal studies.
| Parameter | Species | Dose | Urolithin A (UA) | This compound (UA-Gluc) | Reference |
| Cmax | Human | 500 mg UA | 0.5 ng/mL | 481 ng/mL | [2] |
| Tmax | Human | 500 mg UA | ~3 h | ~6 h | [2][4] |
| AUC | Rat (LPS-treated) | 26 mg/kg UA | Not Reported | Increased vs. control | [14] |
| Detection in Urine | Mouse | 0.6 mg/mouse UA | Detectable at 3h, not at 6-24h | Present at 3h, 6h, and 24h | [4] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve.
Experimental Protocols for In Vitro Glucuronidation Assays
Studying the glucuronidation of Urolithin A in vitro is crucial for understanding its metabolic fate and for screening potential inhibitors or inducers of its metabolism. Below is a generalized protocol based on methodologies described in the literature.[2]
In Vitro Urolithin A Glucuronidation Assay using Human Liver S9 Fractions
Objective: To determine the rate of this compound formation by human liver S9 fractions.
Materials:
-
Urolithin A
-
Human liver S9 fractions (e.g., Corning UltraPool™ Human Liver S9)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid
-
This compound standard
-
Incubator/water bath (37°C)
-
Microcentrifuge
-
HPLC or UPLC-MS/MS system
Procedure:
-
Preparation of Reaction Mixture:
-
Prepare a stock solution of Urolithin A in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the following in order:
-
Potassium phosphate buffer (to final volume)
-
MgCl₂ (final concentration, e.g., 5 mM)
-
Human liver S9 fraction (final protein concentration, e.g., 1 mg/mL)
-
Urolithin A (from stock solution to achieve desired final concentrations, e.g., 0.5-100 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the glucuronidation reaction by adding UDPGA (final concentration, e.g., 2 mM).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of product formation.
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid. This will precipitate the proteins.
-
-
Sample Processing:
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analytical Quantification:
Experimental Workflow Diagram
Caption: Workflow for in vitro Urolithin A glucuronidation assay.
Impact of Glucuronidation on Urolithin A Bioactivity
The conjugation of Urolithin A with glucuronic acid generally leads to a decrease in its biological activity compared to the parent aglycone.[6][20] For instance, Urolithin A glucuronides have been shown to have lower antiproliferative activity in colon cancer cells than Urolithin A itself.[20] However, there is evidence to suggest that under specific physiological conditions, such as inflammation, the deconjugation of this compound back to the free, more active Urolithin A can occur locally in tissues.[5] This process, mediated by β-glucuronidases, could represent a mechanism for the targeted delivery of active Urolithin A to sites of inflammation.[5][21]
Conclusion
The Phase II metabolism of Urolithin A, primarily through glucuronidation, is a critical determinant of its systemic exposure and biological effects. Researchers and drug development professionals must consider this extensive metabolic conversion when designing and interpreting studies on the health benefits of Urolithin A and its precursors. The in vitro methodologies outlined in this guide provide a framework for investigating the intricacies of Urolithin A glucuronidation, which will ultimately contribute to a more comprehensive understanding of its in vivo activity and therapeutic potential. The regioselective synthesis of this compound standards is also a significant advancement for accurate in vitro and in vivo studies.[12][13]
References
- 1. rebeccabio.com [rebeccabio.com]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. Urolithin A - Wikipedia [en.wikipedia.org]
- 4. Absorption and Metabolism of Urolithin A and Ellagic Acid in Mice and Their Cytotoxicity in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue deconjugation of this compound to free urolithin A in systemic inflammation - Food & Function (RSC Publishing) DOI:10.1039/C9FO00298G [pubs.rsc.org]
- 6. Comparative studies of urolithins and their phase II metabolites on macrophage and neutrophil functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]
- 10. Immunomodulatory Role of Urolithin A on Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Novel Regioselective Synthesis of Urolithin Glucuronides—Human Gut Microbiota Cometabolites of Ellagitannins and Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Urolithin A Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 16. Determination of Urolithin A in Health Products by Ultra-High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Phase II Conjugates of Urolithins Isolated from Human Urine and Potential Role of β-Glucuronidases in Their Disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
Urolithin A Glucuronide: An In-Depth Technical Guide to its Role as a Biomarker of Ellagitannin Consumption
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urolithin A, a gut microbiota-derived metabolite of dietary ellagitannins, has garnered significant scientific interest for its potential health benefits, including anti-inflammatory, antioxidant, and anti-aging properties. Due to its low bioavailability, ellagitannins are extensively metabolized, with urolithin A and its conjugates being the primary forms found in systemic circulation. This technical guide provides a comprehensive overview of urolithin A glucuronide as a key biomarker for ellagitannin consumption. It details the metabolic pathway, presents quantitative data on its formation, outlines experimental protocols for its quantification, and illustrates the key signaling pathways influenced by its aglycone, urolithin A. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the metabolism and bioactivity of ellagitannins and their derivatives.
Introduction
Ellagitannins are a class of polyphenolic compounds found in various fruits and nuts, such as pomegranates, berries, and walnuts.[1][2] Following ingestion, these complex molecules are hydrolyzed to ellagic acid, which is then further metabolized by the gut microbiota into a series of compounds known as urolithins.[1][2][3] Urolithin A is one of the most well-studied of these metabolites.[4][5] However, urolithin A itself has low solubility and is rapidly metabolized in the liver through phase II conjugation reactions, leading to the formation of more water-soluble glucuronide and sulfate (B86663) derivatives.[6][7] this compound is a major circulating metabolite and its presence and concentration in biological fluids serve as a reliable biomarker of ellagitannin intake.[8][9][10] The significant inter-individual variability in the production of urolithins has led to the concept of "urolithin metabotypes," highlighting the importance of the gut microbiome composition in the biotransformation of ellagitannins.[1]
Metabolism of Ellagitannins to this compound
The biotransformation of dietary ellagitannins into this compound is a multi-step process involving both host and microbial enzymes.
-
Step 1: Hydrolysis to Ellagic Acid: In the gut, ellagitannins are first hydrolyzed to release ellagic acid.[11]
-
Step 2: Microbial Conversion to Urolithins: The gut microbiota, particularly species like Gordonibacter and Ellagibacter, metabolize ellagic acid into various urolithin intermediates and ultimately to urolithin A.[11][12]
-
Step 3: Absorption and Phase II Conjugation: Urolithin A is absorbed from the colon into the bloodstream and transported to the liver.[6][7] There, it undergoes extensive phase II metabolism, where UDP-glucuronosyltransferases (UGTs) catalyze the attachment of a glucuronic acid moiety to form this compound, which is then released back into circulation.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacological Effects of Urolithin A and Its Role in Muscle Health and Performance: Current Knowledge and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. metabolicfitnesspro.com [metabolicfitnesspro.com]
- 7. rebeccabio.com [rebeccabio.com]
- 8. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ellagitannin metabolites, this compound and its aglycone urolithin A, ameliorate TNF-α-induced inflammation and associated molecular markers in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longevitybox.co.uk [longevitybox.co.uk]
- 11. tandfonline.com [tandfonline.com]
- 12. Correlation between intestinal microbiota and urolithin metabolism in a human walnut dietary intervention - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Urolithin A Glucuronide in Rodent Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urolithin A, a gut microbiota-derived metabolite of ellagic acid and ellagitannins, has garnered significant scientific interest for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-aging properties. Following its formation in the gut, Urolithin A (Uro-A) undergoes extensive phase II metabolism, primarily in the enterocytes and hepatocytes, leading to the formation of conjugates such as Urolithin A glucuronide (Uro-A glur) and Urolithin A sulfate (B86663).[1] Uro-A glur is often the most abundant form of Urolithin A found in systemic circulation.[2] Understanding the pharmacokinetics of Uro-A glur is crucial for interpreting preclinical efficacy studies and for the development of Urolithin A as a potential therapeutic agent. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound in rodent models, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant pathways and workflows.
Pharmacokinetic Parameters of this compound in Rodents
The oral bioavailability of Urolithin A is influenced by its rapid metabolism.[3] The primary circulating metabolite is this compound. The following tables summarize the key pharmacokinetic parameters of Uro-A glur reported in rodent studies.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Urolithin A
| Parameter | Control | LPS-Treated | Units | Reference |
| Animal Model | Sprague-Dawley rats | Sprague-Dawley rats | [4] | |
| Dosage | 26 mg/kg b.w. | 26 mg/kg b.w. | [4] | |
| Cmax | 1.8 ± 0.7 | 4.2 ± 1.5 | µM | [4] |
| Tmax | ~2 | ~4 | h | [4] |
| AUClast | 7.9 ± 3.1 | 22.4 ± 8.2 | µM·h | [4] |
*Statistically significant increase (p < 0.05) compared to the control group.[4]
Note: The study by Ávila-Gálvez et al. (2019) investigated the effect of lipopolysaccharide (LPS)-induced systemic inflammation on the pharmacokinetics of Uro-A glur. The results indicate that inflammation can significantly increase the plasma concentration of Uro-A glur.[4]
Limited publicly available data exists for the specific pharmacokinetic parameters of this compound in mice. Studies in mice have confirmed the rapid metabolism of Urolithin A to its glucuronide and sulfate conjugates, with high concentrations of these metabolites found in the liver and kidney.[3]
Experimental Protocols
This section details the typical methodologies employed in rodent pharmacokinetic studies of Urolithin A and its metabolites.
Animal Models and Husbandry
-
Species: Sprague-Dawley rats or C57BL/6 mice are commonly used.[3][4]
-
Health Status: Animals are typically healthy, adult males.[5]
-
Housing: Animals are housed in controlled environments with standard chow and water ad libitum. A 12-hour light/dark cycle is maintained.
-
Acclimatization: A period of acclimatization of at least one week is allowed before the commencement of experiments.
Dosing and Administration
-
Compound: Urolithin A is administered, and its metabolite, this compound, is measured in biological matrices.
-
Dosage: Dosages in rats have been reported at 26 mg/kg body weight.[4] In mice, a dose of 0.6 mg/mouse has been used.[3] Nanoparticle formulations have been tested at doses of 10, 25, and 50 mg/kg in rats.[5]
-
Route of Administration: Oral gavage is the most common route to mimic dietary intake.[3][4][5]
-
Vehicle: The vehicle for Urolithin A administration varies between studies and can include:
Sample Collection
-
Blood Sampling: Blood samples are typically collected from the tail vein at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 24 hours).[5] Plasma is separated by centrifugation.
-
Urine Collection: Urine samples can be collected over specific time intervals (e.g., 0-3h, 3-6h, 6-9h, 9-12h, 12-24h) using metabolic cages.[3]
-
Tissue Collection: At the end of the study, animals are euthanized, and various tissues (e.g., liver, kidney, intestine, colon, prostate) are collected to determine tissue distribution.[3]
Bioanalytical Method: UPLC-MS/MS
-
Instrumentation: An ultra-high-performance liquid chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS) is the standard for the sensitive and specific quantification of Urolithin A and its metabolites.[7]
-
Sample Preparation:
-
Plasma/Serum: Protein precipitation is a common first step, often using acetonitrile (B52724).[8] To quantify total Urolithin A (including the glucuronide form), samples can be treated with β-glucuronidase to convert the glucuronide back to the aglycone.[7]
-
Urine: Samples are typically diluted and filtered before injection.[3]
-
-
Chromatographic Separation: A C18 column is frequently used for separation.[9] The mobile phase usually consists of a gradient of acetonitrile and water, both containing a small percentage of formic acid to improve ionization.[9]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in either positive or negative ion mode. Specific multiple reaction monitoring (MRM) transitions for Urolithin A and its glucuronide are used for quantification.[9]
-
Validation: The analytical method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[7]
Visualizations: Pathways and Workflows
Metabolic Pathway of Ellagitannins to this compound
The following diagram illustrates the transformation of dietary ellagitannins to Urolithin A and its subsequent glucuronidation.
Caption: Formation of this compound from dietary precursors.
Experimental Workflow for a Rodent Pharmacokinetic Study
This diagram outlines the typical workflow for conducting a pharmacokinetic study of this compound in a rodent model.
Caption: Workflow for a typical rodent pharmacokinetic study.
Urolithin A Glucuronidation Signaling Pathway
The following diagram depicts the enzymatic reaction of Urolithin A glucuronidation.
Caption: Enzymatic glucuronidation of Urolithin A.
Conclusion
The pharmacokinetics of this compound in rodent models are characterized by rapid formation following oral administration of Urolithin A, leading to its prominence in systemic circulation. Factors such as systemic inflammation can significantly alter the pharmacokinetic profile of Uro-A glur. The methodologies outlined in this guide provide a framework for conducting robust preclinical pharmacokinetic studies. Further research, particularly comparative studies in different rodent species and the investigation of potential drug-drug interactions, will be crucial for the continued development of Urolithin A as a therapeutic candidate.
References
- 1. Urolithin A - Wikipedia [en.wikipedia.org]
- 2. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absorption and Metabolism of Urolithin A and Ellagic Acid in Mice and Their Cytotoxicity in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a liquid chromatography-electrospray ionization-tandem mass spectrometry method for the determination of urolithin C in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Uptake and Transport of Urolithin A Glucuronide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and transport mechanisms of Urolithin A glucuronide (UAG), the primary circulating metabolite of Urolithin A. This document synthesizes available preclinical data, details relevant experimental methodologies, and visualizes key pathways and workflows to support further research and development in this area.
Introduction: The Journey of Urolithin A and its Glucuronide
Urolithin A (UA) is a gut microbiota-derived metabolite of ellagic acid and ellagitannins, which are abundant in foods like pomegranates, berries, and nuts. Following its production in the colon, UA is absorbed and undergoes extensive phase II metabolism, primarily in the intestinal enterocytes and the liver. This metabolic process, mainly through glucuronidation and sulfation, results in the formation of conjugates, with this compound (UAG) being the most predominant form found in systemic circulation. While UA has demonstrated various biological activities, its bioavailability is low. In contrast, UAG exists at much higher concentrations in the plasma, making the understanding of its cellular transport crucial for determining the overall bioactivity and therapeutic potential of Urolithin A. The transport of UAG across cellular membranes is a key determinant of its tissue distribution, potential for deconjugation back to the active aglycone, and eventual elimination.
Cellular Uptake and Efflux of this compound: The Role of Transporters
The transport of glucuronide conjugates across cellular membranes is a carrier-mediated process due to their increased polarity and molecular weight compared to the parent aglycone. This transport is orchestrated by a series of uptake and efflux transporters primarily from the Solute Carrier (SLC) and ATP-Binding Cassette (ABC) superfamilies.
Efflux Transport: A BCRP-Mediated Process
Current evidence points towards the significant involvement of ABC efflux transporters in limiting the intracellular accumulation and mediating the excretion of Urolithin A and its conjugates. Specifically, the Breast Cancer Resistance Protein (BCRP, also known as ABCG2) has been implicated in the transport of Urolithin A. One study suggests that the active glucuronidation and subsequent basolateral-to-apical efflux of Urolithin A by BCRP in intestinal cells could explain the negligible concentrations of free Urolithin A found in tissues.[1] This apical efflux into the intestinal lumen is a critical mechanism for the elimination of xenobiotics.
While direct quantitative data on the transport of UAG by BCRP is limited, the established role of BCRP in transporting other glucuronidated polyphenols and endogenous molecules provides a strong rationale for its involvement in UAG efflux. Multidrug Resistance-Associated Proteins (MRPs), another family of ABC transporters, are also known to transport a wide array of glucuronide conjugates and are likely involved in the cellular disposition of UAG.
Uptake Transport: An Area for Further Investigation
The uptake of glucuronide conjugates from the bloodstream into tissues is typically mediated by uptake transporters of the Organic Anion Transporter (OAT) and Organic Anion Transporting Polypeptide (OATP) families. These transporters are expressed in various tissues, including the liver and kidneys, and play a crucial role in the clearance of anionic compounds from the circulation. To date, specific studies identifying the OAT or OATP transporters responsible for the uptake of UAG into cells are lacking. Further research is required to elucidate the specific uptake mechanisms that govern the tissue distribution of UAG.
Data Presentation
Due to the limited availability of direct quantitative data for this compound transport, the following tables summarize the findings for related compounds and the general roles of the implicated transporters to provide a comparative context.
Table 1: Summary of Transporters Implicated in the Disposition of Glucuronide Conjugates
| Transporter Family | Transporter | Location | Function | Relevance to UAG |
| ABC Transporters (Efflux) | BCRP (ABCG2) | Intestinal apical membrane, liver canalicular membrane, blood-brain barrier | Efflux of xenobiotics and their conjugates | Implicated in the apical efflux of Urolithin A and likely its glucuronide.[1] |
| MRP2 (ABCC2) | Intestinal apical membrane, liver canalicular membrane, kidney proximal tubule | Efflux of a broad range of glucuronide and glutathione (B108866) conjugates | A likely candidate for UAG efflux due to its known substrate specificity for glucuronides. | |
| MRP3 (ABCC3) | Intestinal basolateral membrane, liver sinusoidal membrane | Basolateral efflux of glucuronide and sulfate (B86663) conjugates into the blood | Potentially involved in the efflux of UAG from enterocytes into circulation. | |
| SLC Transporters (Uptake) | OATPs (SLCO) | Liver sinusoidal membrane, kidney basolateral membrane, intestine | Uptake of a wide range of endogenous and exogenous organic anions | Potential candidates for the uptake of UAG from blood into hepatocytes and renal cells. |
| OATs (SLC22A) | Kidney basolateral membrane, liver sinusoidal membrane | Uptake of organic anions, including many drug metabolites | Potential candidates for the renal and hepatic uptake of UAG. |
Table 2: Key Findings on this compound Metabolism and Transport
| Finding | Experimental System | Key Result | Reference |
| UAG is the major circulating metabolite after UA administration. | Human plasma analysis | UAG is found at significantly higher concentrations than free UA. | [2] |
| BCRP is involved in the basolateral-apical efflux of UA. | In vivo rat model with LPS-induced inflammation | LPS administration, which inhibits ABC transporters, led to higher plasma UAG concentrations, suggesting inhibition of BCRP-mediated efflux.[1] | [1] |
| UAG exhibits biological activity in endothelial cells. | Human aortic endothelial cells | UAG (at ~5-15 µM) inhibited monocyte adhesion and endothelial cell migration.[3] | [3] |
| Deconjugation of UAG to UA can occur in tissues. | In vivo rat model with LPS-induced inflammation | Evidence of UAG deconjugation to the more active UA form in tissues under inflammatory conditions.[1] | [1] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to characterize the cellular transport of this compound.
Caco-2 Cell Monolayer Transport Assay for Intestinal Permeability and Efflux
This assay is used to determine the bidirectional permeability of UAG across a model of the intestinal epithelium and to calculate the efflux ratio, which is indicative of active transport.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
This compound (analytical standard)
-
LC-MS/MS system for quantification
-
Lucifer yellow for monolayer integrity testing
-
Known inhibitors of BCRP (e.g., Ko143) and MRPs (e.g., MK-571)
Procedure:
-
Cell Culture and Differentiation: Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm². Culture the cells for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Assessment: Before the transport experiment, measure the transepithelial electrical resistance (TEER) to ensure the formation of tight junctions. A TEER value > 250 Ω·cm² is generally considered acceptable. Additionally, perform a Lucifer yellow permeability assay; a Papp of < 1.0 x 10^-6 cm/s indicates good monolayer integrity.
-
Transport Experiment (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add HBSS containing a known concentration of UAG to the apical (A) chamber (donor). c. Add fresh HBSS to the basolateral (B) chamber (receiver). d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS. f. At the end of the experiment, collect the final sample from the apical chamber.
-
Transport Experiment (Basolateral to Apical - B to A): a. Follow the same procedure as above, but add the UAG solution to the basolateral (B) chamber and sample from the apical (A) chamber.
-
Inhibitor Studies: To identify the transporters involved, repeat the bidirectional transport experiments in the presence of specific inhibitors (e.g., Ko143 for BCRP) in both the apical and basolateral chambers.
-
Sample Analysis: Quantify the concentration of UAG in all collected samples using a validated LC-MS/MS method.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) in cm/s for both A to B and B to A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber. b. Calculate the efflux ratio (ER): ER = Papp (B to A) / Papp (A to B) An efflux ratio significantly greater than 2 suggests the involvement of active efflux. A reduction in the efflux ratio in the presence of a specific inhibitor confirms the involvement of that transporter.
Vesicular Transport Assay for Substrate Identification
This assay uses membrane vesicles isolated from cells overexpressing a specific transporter (e.g., BCRP or MRP2) to directly measure ATP-dependent transport of a test compound.
Materials:
-
Membrane vesicles from insect (e.g., Sf9) or mammalian (e.g., HEK293) cells overexpressing human BCRP or MRP2, and corresponding control vesicles (from non-transfected cells).
-
This compound (radiolabeled or amenable to LC-MS/MS detection).
-
Assay buffer (e.g., Tris-HCl, MgCl2, KCl).
-
ATP and AMP solutions.
-
Rapid filtration apparatus with glass fiber filters.
-
Scintillation counter (for radiolabeled substrate) or LC-MS/MS system.
Procedure:
-
Vesicle Preparation: Thaw the membrane vesicles on ice immediately before use.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, UAG at various concentrations, and either ATP or AMP (as a negative control for ATP-dependent transport).
-
Initiation of Transport: Add the membrane vesicles to the reaction mixture to initiate the transport reaction.
-
Incubation: Incubate the mixture at 37°C for a short period (e.g., 1-5 minutes) to measure the initial rate of transport.
-
Termination of Transport: Stop the reaction by adding ice-cold wash buffer and immediately filter the mixture through a glass fiber filter under vacuum. This separates the vesicles (containing the transported UAG) from the assay medium.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound UAG.
-
Quantification: a. For radiolabeled UAG, place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter. b. For non-radiolabeled UAG, extract the compound from the vesicles on the filter and quantify using LC-MS/MS.
-
Data Analysis: a. Calculate the ATP-dependent transport by subtracting the amount of UAG transported in the presence of AMP from that transported in the presence of ATP. b. Determine the kinetic parameters (Km and Vmax) by plotting the initial rate of ATP-dependent transport against a range of UAG concentrations and fitting the data to the Michaelis-Menten equation.
Mandatory Visualizations
References
- 1. Tissue deconjugation of this compound to free urolithin A in systemic inflammation - Food & Function (RSC Publishing) DOI:10.1039/C9FO00298G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Ellagitannin metabolites, this compound and its aglycone urolithin A, ameliorate TNF-α-induced inflammation and associated molecular markers in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Urolithin A Glucuronide in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and specific quantification of Urolithin A glucuronide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Urolithin A, a gut microbiota-derived metabolite of ellagic acid, is found in plasma primarily as its glucuronide conjugate.[1][2][3] Accurate measurement of this metabolite is crucial for pharmacokinetic studies and for understanding its physiological relevance. The described method utilizes a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Introduction
Urolithins are metabolites produced by the gut microbiota from ellagitannins and ellagic acid, which are abundant in foods such as pomegranates, berries, and nuts.[4] Urolithin A (UA) has garnered significant interest for its potential anti-inflammatory, antioxidant, and anti-aging properties.[5] Following absorption, UA undergoes extensive phase II metabolism, with this compound (Uro-A-G) being the predominant form circulating in the bloodstream.[4][6] Therefore, a robust and reliable analytical method for the quantification of Uro-A-G in plasma is essential for researchers, scientists, and drug development professionals. LC-MS/MS offers the high selectivity and sensitivity required for accurately measuring the low concentrations of this metabolite in complex biological matrices.[7]
Experimental
Materials and Reagents
-
This compound (Uro-A-G) reference standard (purity ≥95%)
-
Urolithin A (UA) reference standard (purity ≥95%)
-
Stable isotope-labeled this compound (e.g., Urolithin A-¹³C₆-glucuronide) or a structurally related compound (e.g., Naringenin) as an internal standard (IS)[5]
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K₂-EDTA)
Sample Preparation
A protein precipitation method is employed for the extraction of Uro-A-G from plasma.[7][8]
-
Thaw frozen human plasma samples on ice.
-
To a 200 µL aliquot of plasma in a microcentrifuge tube, add 600 µL of cold acetonitrile containing 0.1-2% formic acid.[7][8]
-
Add the internal standard to each sample, quality control, and calibration standard.
-
Vortex the mixture vigorously for 10 minutes.[7]
-
Sonicate the mixture for 10 minutes in a cold water bath.[7]
-
Centrifuge the samples at 17,000 x g for 10 minutes at 4°C.[7][8]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 30-40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[8]
-
Filter the reconstituted sample through a 0.22 µm PVDF or PTFE syringe filter into an LC autosampler vial.
Optional: Total Urolithin A Quantification (Hydrolysis of Glucuronide)
To measure total Urolithin A (the sum of the free form and the glucuronide), an enzymatic hydrolysis step can be included before protein precipitation.[5]
-
To 20 µL of plasma, add a solution of β-glucuronidase/arylsulfatase from Helix pomatia.[5]
-
Incubate the mixture at 37°C for 2 hours.[5]
-
Proceed with the protein precipitation as described above.[5]
Liquid Chromatography
-
LC System: Agilent 1260 Infinity II UHPLC system or equivalent[8]
-
Column: Zorbax Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm) or equivalent[8]
-
Autosampler Temperature: 10°C[5]
-
Mobile Phase A: Water with 0.1% Formic Acid[8]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[8]
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 4.0 | 95 |
| 4.1 | 5 |
| 7.0 | 5 |
| Table 1: Example Gradient Elution Program. [8] |
Mass Spectrometry
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent[5][8]
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode[8]
-
Gas Temperature: 325°C[8]
-
Gas Flow: 10 L/min[8]
-
Sheath Gas Temperature: 400°C[8]
-
Sheath Gas Flow: 11 L/min[8]
-
Capillary Voltage: 3500 V[5]
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 403.1 | 227.0 | Optimize for specific instrument |
| Urolithin A | 227.0 | 197.7 | 36 |
| Naringenin (IS) | 271.1 | 151.0 | Optimize for specific instrument |
| Table 2: Example MRM Transitions for this compound and Related Compounds. [8][9] |
Data Presentation
Linearity and Limits of Quantification
The method should be validated for linearity over a relevant concentration range.
| Analyte | Calibration Range (ng/mL) | R² | LOQ (ng/mL) | Reference |
| This compound | 0.5 - 200 | >0.99 | 0.5 | [8][9] |
| Urolithin A | 0.1 - 20 | >0.99 | 0.1 | [8][9] |
| Urolithin A (after hydrolysis) | 0.5 - 125 | ≥0.999 | 1-2.5 | [5][10] |
| Table 3: Summary of Quantitative Performance from Published Methods. |
Plasma Concentrations
The following table summarizes reported plasma concentrations of Urolithin A and its glucuronide after consumption of ellagitannin-rich foods.
| Study Population | Intervention | Urolithin A (ng/mL) | This compound (ng/mL) | Reference |
| Healthy Adults | 68 g/day pecans for 4 weeks | 0.0 - 0.1 | 2.6 - 106 | [8][11] |
| Healthy Adults | 500 mg pure Urolithin A | ~0.5 (Cmax) | ~481 (Cmax) | [12] |
| Table 4: Reported Plasma Concentrations of Urolithin A and its Glucuronide. |
Visualizations
Caption: LC-MS/MS workflow for this compound quantification.
Conclusion
This application note provides a comprehensive and robust LC-MS/MS protocol for the quantification of this compound in human plasma. The described sample preparation, chromatography, and mass spectrometry parameters are designed to yield accurate and reproducible results, facilitating further research into the pharmacokinetics and biological significance of this microbial metabolite.
References
- 1. Separation of Isomeric Forms of Urolithin Glucuronides Using Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of Isomeric Forms of Urolithin Glucuronides Using Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound Reference Standard [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. View of LC–MS analysis of urolithin-related metabolites in human plasma reveals glucuronide conjugates as the primary species after 4-weeks of pecan consumption | Journal of Food Bioactives [isnff-jfb.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. LC–MS analysis of urolithin-related metabolites in human plasma reveals glucuronide conjugates as the primary species after 4-weeks of pecan consumption | Journal of Food Bioactives [isnff-jfb.com]
- 12. edepot.wur.nl [edepot.wur.nl]
Application Notes and Protocols: Analytical Standards for Urolithin A Glucuronide Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urolithins are gut microbiota-derived metabolites of ellagic acid and ellagitannins, which are abundant in foods like pomegranates, berries, and walnuts. Following their formation in the colon, urolithins are absorbed and undergo phase II metabolism, primarily resulting in glucuronide and sulfate (B86663) conjugates, which are the main forms found in systemic circulation.[1][2][3] Urolithin A, a prominent urolithin, has garnered significant attention for its potential health benefits, including anti-inflammatory, antioxidant, and anti-aging properties.[4] Consequently, the accurate identification and quantification of its glucuronide isomers are crucial for understanding their bioavailability, metabolism, and biological activity.
This document provides detailed application notes and protocols for the analysis of Urolithin A glucuronide isomers, focusing on analytical standards, quantitative methods, and the underlying biological pathways.
Biological Significance and Signaling Pathways
While Urolithin A (the aglycone) is considered the primary bioactive molecule, its glucuronide conjugates play a critical role as the major circulating forms in the body.[1][2] A key concept in understanding their biological activity is the "inflammatory dissociation" hypothesis. This theory posits that Urolithin A glucuronides act as a transport form, delivering Urolithin A to target tissues. In environments with inflammatory stimuli, local enzymes like β-glucuronidase can deconjugate the glucuronides, releasing the active Urolithin A aglycone to exert its effects.[3][5][6]
The released Urolithin A has been shown to modulate several key signaling pathways:
-
Anti-Inflammatory Pathways: Urolithin A can suppress inflammatory responses by inhibiting the activation of the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][2][7]
-
Mitophagy Activation: Urolithin A is a potent inducer of mitophagy, the selective removal of damaged mitochondria. It activates the PINK1/Parkin signaling pathway, which is crucial for mitochondrial quality control. This process is vital for cellular health and is implicated in the anti-aging effects of Urolithin A.[8][9][10][11][12]
Signaling Pathway of this compound Action
Caption: this compound Deconjugation and Signaling.
Analytical Standards and Quantitative Data
The accurate quantification of this compound isomers is challenging due to their structural similarity, which often leads to co-elution in traditional reversed-phase HPLC systems. However, novel analytical techniques have enabled their separation and quantification.
Commercially Available Standards:
Analytical standards for this compound isomers are available from various chemical suppliers. It is crucial to obtain certified reference materials for accurate quantification.
Quantitative Data Summary:
The following tables summarize quantitative data for this compound isomers from recent studies.
Table 1: Concentration of Urolithin Glucuronide Isomers in Human Urine after Walnut Consumption. [13]
| Compound | Concentration (mg/L) |
| Urolithin A 3-glucuronide | 23 |
| Urolithin A 8-glucuronide | 24 |
| Isourolithin A 9-glucuronide | |
| Urolithin B 3-glucuronide | |
| Isourolithin A 3-glucuronide | |
| LOD: Limit of Detection; LOQ: Limit of Quantification |
Table 2: Plasma Concentrations of Urolithins and their Glucuronides after 4-Weeks of Pecan Consumption. [14][15]
| Compound | Concentration (ng/mL) |
| Urolithin A | 0.0 - 0.1 |
| Urolithin C | 0.01 - 0.5 |
| This compound | 2.6 - 106 |
Table 3: NMR Spectroscopic Data for this compound Isomers. [16]
| Position | Urolithin A 3-O-glucuronide (δ in ppm) | Urolithin A 8-O-glucuronide (δ in ppm) |
| ¹H NMR | ||
| H-1 | 8.11 (d, J = 8.4 Hz) | 8.13 (d, J = 8.4 Hz) |
| H-2 | 7.02 (dd, J = 8.4, 2.4 Hz) | 7.04 (dd, J = 8.4, 2.4 Hz) |
| H-4 | 6.92 (d, J = 2.4 Hz) | 6.94 (d, J = 2.4 Hz) |
| H-7 | 7.21 (d, J = 2.2 Hz) | 7.23 (d, J = 2.2 Hz) |
| H-9 | 6.85 (dd, J = 8.4, 2.2 Hz) | 6.87 (dd, J = 8.4, 2.2 Hz) |
| H-10 | 8.01 (d, J = 8.4 Hz) | 8.03 (d, J = 8.4 Hz) |
| ¹³C NMR | ||
| C-1 | 129.2 | 129.4 |
| C-2 | 114.3 | 114.5 |
| C-3 | 157.9 | 158.1 |
| C-4 | 106.9 | 107.1 |
| C-4a | 151.1 | 151.3 |
| C-5a | 113.2 | 113.4 |
| C-6 | 160.8 | 161.0 |
| C-6a | 112.9 | 113.1 |
| C-7 | 119.5 | 119.7 |
| C-8 | 156.4 | 156.6 |
| C-9 | 110.1 | 110.3 |
| C-10 | 124.5 | 124.7 |
| C-10a | 144.9 | 145.1 |
| C-1' | 100.2 | 100.4 |
| C-2' | 73.4 | 73.6 |
| C-3' | 76.5 | 76.7 |
| C-4' | 70.1 | 70.3 |
| C-5' | 75.8 | 76.0 |
| C-6' | 170.3 | 170.5 |
Experimental Protocols
Protocol 1: Supercritical Fluid Chromatography (SFC) for Isomer Separation
This protocol describes a novel SFC method for the successful separation of this compound isomers.[8][13]
Workflow for SFC Analysis of this compound Isomers
Caption: SFC analysis workflow for this compound isomers.
1. Sample Preparation (from Urine)
-
Freeze-dry urine samples and store at -20°C.
-
Reconstitute samples in water.
-
Condition a C18 solid-phase extraction (SPE) cartridge with methanol (B129727) followed by water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with an acidic water solution (e.g., water:acetic acid 99.5:0.5, v/v).
-
Elute the analytes with methanol.
-
Filter the eluate through a 0.22 µm syringe filter before SFC analysis.
2. SFC System and Conditions
-
Column: (S, S) Whelk-O 1 (150 × 4.6 mm; 3.5 μm)
-
Mobile Phase:
-
A: Carbon Dioxide (CO₂)
-
B: 0.1% Trifluoroacetic acid in isopropanol
-
-
Elution Mode: Isocratic (e.g., 70:30 A:B)
-
Flow Rate: 2.0 mL/min
-
Back Pressure: 130 bar
-
Column Temperature: 35°C
-
Injection Volume: 15 µL
-
Detection: UV at 225 nm
3. Data Analysis
-
Identify peaks by comparing retention times with analytical standards.
-
Quantify the isomers using a calibration curve generated from the standards.
Protocol 2: LC-MS/MS for Quantification in Plasma
This protocol provides a robust method for the quantification of Urolithin A and its glucuronide in plasma.[17][18][19]
Workflow for LC-MS/MS Analysis of this compound in Plasma
References
- 1. dovepress.com [dovepress.com]
- 2. The gut microbiota metabolite urolithin A inhibits NF-κB activation in LPS stimulated BMDMs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Regioselective Synthesis of Urolithin Glucuronides—Human Gut Microbiota Cometabolites of Ellagitannins and Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue deconjugation of this compound to free urolithin A in systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tissue deconjugation of this compound to free urolithin A in systemic inflammation - Food & Function (RSC Publishing) DOI:10.1039/C9FO00298G [pubs.rsc.org]
- 7. cambridge.org [cambridge.org]
- 8. Urolithin A attenuates auditory cell senescence by activating mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitophagy Activation by Urolithin A to Target Muscle Aging | springermedizin.de [springermedizin.de]
- 10. Urolithin A alleviates radiation pneumonitis by activating PINK1/PRKN-mediated Mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitophagy Activation by Urolithin A to Target Muscle Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Separation of Isomeric Forms of Urolithin Glucuronides Using Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. LC–MS analysis of urolithin-related metabolites in human plasma reveals glucuronide conjugates as the primary species after 4-weeks of pecan consumption | Journal of Food Bioactives [isnff-jfb.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. View of LC–MS analysis of urolithin-related metabolites in human plasma reveals glucuronide conjugates as the primary species after 4-weeks of pecan consumption | Journal of Food Bioactives [isnff-jfb.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for Urolithin A Glucuronide Stability Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urolithin A, a gut microbiota-derived metabolite of ellagic acid, has garnered significant attention for its potential health benefits, including anti-inflammatory, antioxidant, and anti-aging properties. In systemic circulation, urolithin A is predominantly found as its phase II conjugate, urolithin A glucuronide.[1][2][3][4] The stability of this metabolite is a critical parameter for accurate quantification in biological matrices and for the development of urolithin A-based therapeutics. These application notes provide a summary of the stability of this compound under various storage conditions and detailed protocols for its stability assessment.
While direct quantitative stability data for this compound is limited in the current literature, this document extrapolates from stability studies of structurally similar urolithin A derivatives to provide a comprehensive guide.[5][6] It is recommended that these protocols be validated for the specific laboratory conditions and matrices being used.
Data Presentation: Stability of Urolithin A Derivatives
The following tables summarize the stability of various urolithin A derivatives, which can serve as a reference for handling and storing this compound. The data is adapted from studies on urolithin A conjugated with non-steroidal anti-inflammatory drugs (NSAIDs).[5][6]
Table 1: Thermal Stability of Urolithin A Derivatives in Deionized Water
| Compound | Storage Condition | Incubation Time | Degradation (%) |
| Urolithin A - Ibuprofen Conjugate | Room Temperature | 24 hours | ~25% |
| 37°C | 24 hours | ~25% | |
| 80°C | 12 hours | High Degradation | |
| Urolithin A - Diclofenac Conjugate | Room Temperature | 24 hours | 1.1 ± 1.2% |
| 37°C | 24 hours | 3.6 ± 4.2% | |
| 80°C | 12 hours | High Degradation |
Table 2: Stability of Urolithin A Derivatives under Acidic and Basic Conditions
| Compound | Storage Condition | Incubation Time | Temperature | Degradation (%) |
| Urolithin A - Ibuprofen Conjugate | 1 M HCl | 24 hours | 37°C | Almost Complete |
| 1 M HCl | 12 hours | 80°C | Almost Complete | |
| Urolithin A - Mefenamic Acid Conjugate | 1 M HCl | 24 hours | 37°C | 49.4 ± 0.6% |
| Urolithin A - Diclofenac Conjugate | 1 M HCl | 24 hours | 37°C | 41.4 ± 0.4% |
| All Urolithin A - NSAID Conjugates | 1 M NaOH | Not specified | Not specified | Almost Complete |
Table 3: Freeze-Thaw and Long-Term Storage Stability of Urolithin A Derivatives
| Compound | Storage Condition | Observation | Degradation (%) |
| Urolithin A - Ibuprofen Conjugate | Freeze-Thaw Cycles | Highest degradation among tested derivatives | 87.5 ± 1.7% |
| Urolithin A - Mefenamic Acid Conjugate | -70°C | High stability | 7.8 ± 7.9% |
| Urolithin A - Diclofenac Conjugate | -70°C | High stability | 11.9 ± 3.0% |
Table 4: Stability of Urolithin A Derivatives in Human Plasma
| Compound | Incubation Time | Observation | Degradation (%) |
| Urolithin A - Mefenamic Acid Conjugate | 4 hours | Exceptional stability | Not specified |
| Urolithin A - Aspirin Conjugate | 4 hours | 18.0 ± 6.1% |
Experimental Protocols
Protocol 1: General Procedure for Stability Testing of this compound in Biological Matrices
This protocol provides a framework for assessing the stability of this compound in matrices such as plasma and urine under different storage conditions.[7]
1. Materials and Reagents:
-
This compound standard
-
Control human plasma and urine (free of this compound)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA)
-
Ultrapure water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Internal standard (IS) solution (e.g., a structurally similar stable compound)
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Prepare working solutions by diluting the stock solution with the appropriate solvent.
3. Sample Preparation for Stability Studies:
-
Spike the control biological matrix (plasma or urine) with a known concentration of this compound.
-
Aliquot the spiked samples into appropriate storage vials.
4. Stability Assessment:
-
Freeze-Thaw Stability:
-
Subject aliquots to three or more freeze-thaw cycles.
-
For each cycle, freeze the samples at -20°C or -80°C for at least 12 hours, then thaw at room temperature.
-
After the final cycle, analyze the samples.
-
-
Short-Term (Bench-Top) Stability:
-
Keep aliquots at room temperature for a defined period (e.g., 4, 8, 12, 24 hours).
-
Analyze the samples at the specified time points.
-
-
Long-Term Stability:
-
Store aliquots at -20°C and -80°C.
-
Analyze the samples at regular intervals (e.g., 1, 3, 6, 12 months).
-
-
pH Stability:
-
Adjust the pH of the spiked matrix to different levels (e.g., acidic, neutral, basic) using appropriate buffers.
-
Incubate at a specified temperature (e.g., 37°C) for a defined period.
-
Analyze the samples.
-
5. Sample Extraction:
-
To 100 µL of the plasma/urine sample, add 300 µL of ice-cold ACN containing the internal standard to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
6. UHPLC-MS/MS Analysis:
-
Chromatographic Conditions (Example):
-
Column: ACQUITY UPLC CSH Fluoro Phenyl column (2.1 mm × 50 mm, 1.7 µm) or equivalent.[8]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Elution: A suitable gradient to ensure separation from matrix components and potential degradants.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Monitor the transitions for this compound and the internal standard.
-
7. Data Analysis:
-
Calculate the concentration of this compound in the stability samples against a freshly prepared calibration curve.
-
Determine the percentage of degradation by comparing the mean concentration of the stability samples to the mean concentration of the baseline (time zero) samples.
Protocol 2: In Vitro Gastrointestinal Stability of this compound
This protocol simulates the conditions of the gastrointestinal tract to assess the stability of this compound.[9][10]
1. Simulated Digestion Fluids:
-
Salivary Fluid: Prepare a solution containing α-amylase in a phosphate (B84403) buffer.
-
Gastric Fluid: Prepare a solution of pepsin in a low pH buffer (e.g., pH 2.0).
-
Intestinal Fluid: Prepare a solution of pancreatin (B1164899) and bile salts in a neutral pH buffer (e.g., pH 7.0).
2. Digestion Procedure:
-
Incubate a known concentration of this compound sequentially in the simulated salivary, gastric, and intestinal fluids under controlled temperature (37°C) and agitation.
-
Collect aliquots at different time points from each digestion phase.
-
Analyze the samples for the concentration of intact this compound using UHPLC-MS/MS as described in Protocol 1.
Signaling Pathways and Experimental Workflows
Urolithin A-Induced Mitophagy Signaling Pathway
Urolithin A is a known inducer of mitophagy, the selective removal of damaged mitochondria. This process is crucial for maintaining cellular homeostasis and is implicated in the anti-aging effects of urolithin A. The key signaling pathways involved include the activation of AMPK and SIRT1, and the inhibition of mTOR.[11][12][13][14]
Caption: Urolithin A-induced mitophagy pathway.
Urolithin A Anti-Inflammatory Signaling Pathway
Urolithin A exerts anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses.[15][16][17][18]
Caption: Urolithin A's anti-inflammatory mechanism via NF-κB inhibition.
Experimental Workflow for this compound Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound in biological samples.
Caption: Workflow for stability assessment.
References
- 1. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Regioselective Synthesis of Urolithin Glucuronides—Human Gut Microbiota Cometabolites of Ellagitannins and Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conjugates of urolithin A with NSAIDs, their stability, cytotoxicity, and anti-inflammatory potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gastrointestinal stability of urolithins: an in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic Potential of Mitophagy-Inducing Microflora Metabolite, Urolithin A for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gethealthspan.com [gethealthspan.com]
- 13. Urolithin A-induced mitophagy suppresses apoptosis and attenuates intervertebral disc degeneration via the AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. decodeage.com [decodeage.com]
- 15. dovepress.com [dovepress.com]
- 16. Urolithin A targets the PI3K/Akt/NF-κB pathways and prevents IL-1β-induced inflammatory response in human osteoarthritis: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Urolithin A Inactivation of TLR3/TRIF Signaling to Block the NF-κB/STAT1 Axis Reduces Inflammation and Enhances Antioxidant Defense in Poly(I:C)-Induced RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Urolithin A Glucuronide in Caco-2 Cell Permeability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urolithin A, a metabolite produced by the gut microbiota from ellagic acid found in foods like pomegranates, berries, and nuts, has garnered significant interest for its potential health benefits, including the promotion of mitophagy and improvement of mitochondrial and cellular health.[1][2] Following its formation in the intestine, Urolithin A undergoes extensive phase II metabolism, leading to the formation of conjugates, primarily glucuronides, which are the major forms detected in systemic circulation.[3][4] Understanding the intestinal permeability of these metabolites is crucial for evaluating the oral bioavailability and systemic exposure of Urolithin A.
The Caco-2 cell permeability assay is a well-established and widely used in vitro model that mimics the human intestinal epithelium, providing a valuable tool for predicting the oral absorption of compounds.[5][6][7] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes with tight junctions and express a variety of transporters and metabolic enzymes.[7] This application note provides a detailed protocol for assessing the permeability of Urolithin A glucuronide using the Caco-2 cell model.
Experimental Protocols
Caco-2 Cell Culture and Monolayer Formation
This protocol is based on the conventional 21-day differentiation method. An accelerated 5-day method exists but may result in lower expression of some transporters.[8]
Materials and Reagents:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Transwell® inserts (0.4 µm pore size) for 12- or 24-well plates
-
Cell culture flasks and plates
-
Transepithelial Electrical Resistance (TEER) meter with an electrode
Procedure:
-
Cell Culture Maintenance: Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2. Change the culture medium every 2-3 days. Subculture the cells when they reach 80-90% confluency.[9]
-
Seeding on Transwell® Inserts: For permeability assays, seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 2.7 x 10^5 cells/mL.[9] Add fresh culture medium to both the apical (insert) and basolateral (well) compartments.
-
Differentiation: Culture the cells for 21 days to allow for differentiation into a polarized monolayer. Change the culture medium in both compartments every 2-3 days.
-
Monolayer Integrity Assessment: After 21 days, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 cell monolayer. A stable TEER value (typically >250 Ω·cm²) indicates the formation of a confluent monolayer with intact tight junctions.[5] This step is critical to ensure the reliability of the permeability data.
Caco-2 Permeability Assay for this compound
Materials and Reagents:
-
Differentiated Caco-2 cell monolayers on Transwell® inserts
-
This compound (synthesized or commercially available)[3]
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) with 25 mM HEPES, pH 7.4
-
Control compounds:
-
High permeability control: e.g., Propranolol
-
Low permeability control (paracellular marker): e.g., Lucifer yellow or Mannitol
-
-
LC-MS grade solvents (e.g., acetonitrile (B52724), methanol, formic acid)
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and further dilute it in transport buffer to the final desired concentration (e.g., 10 µM). The final concentration of DMSO should not exceed 0.5%.[9] Prepare solutions for high and low permeability controls in the same manner.
-
Transport Experiment (Apical to Basolateral - A to B): a. Carefully remove the culture medium from both the apical and basolateral compartments. b. Wash the monolayer twice with pre-warmed transport buffer. c. Add the this compound test solution to the apical compartment (donor). d. Add fresh transport buffer to the basolateral compartment (receiver). e. Incubate the plate at 37°C on an orbital shaker. f. At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment.[5] g. After each sampling, replenish the basolateral compartment with fresh, pre-warmed transport buffer. h. At the end of the experiment, collect samples from the apical compartment.
-
Transport Experiment (Basolateral to Apical - B to A): a. To investigate active efflux, perform the transport experiment in the reverse direction. b. Add the this compound test solution to the basolateral compartment (donor). c. Add fresh transport buffer to the apical compartment (receiver). d. Follow the same incubation and sampling procedure as for the A to B transport.
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS or UHPLC.[7][10]
Analytical Method: UHPLC-MS/MS
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a tandem mass spectrometer (MS/MS).
Chromatographic Conditions (Example):
-
Column: ACQUITY UPLC CSH Fluoro Phenyl (2.1 mm × 50 mm, 1.7 µm) or equivalent C18 column.[10][11]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate this compound from potential metabolites and endogenous matrix components.
-
Flow Rate: 0.4 mL/min.[10]
-
Column Temperature: 40°C.[10]
-
Injection Volume: 5 µL.[10]
-
Detector Wavelength (for UHPLC-DAD): 305 nm.[10]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and any internal standard.
Data Analysis
The apparent permeability coefficient (Papp), a measure of the rate of transport across the cell monolayer, is calculated using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt: The rate of appearance of the compound in the receiver compartment (µmol/s).
-
A: The surface area of the membrane (cm²).
-
C0: The initial concentration of the compound in the donor compartment (µmol/mL).
The efflux ratio (ER) is calculated to determine if the compound is a substrate of active efflux transporters:
ER = Papp (B to A) / Papp (A to B)
An efflux ratio greater than 2 suggests that the compound is actively transported by efflux pumps.
Data Presentation
Table 1: Apparent Permeability (Papp) and Efflux Ratio of this compound and Control Compounds in Caco-2 Cells.
| Compound | Concentration (µM) | Papp (A to B) (x 10⁻⁶ cm/s) | Papp (B to A) (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
| This compound | 10 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Classification] |
| Propranolol (High Perm.) | 10 | >10 | >10 | ~1 | High |
| Lucifer Yellow (Low Perm.) | 10 | <0.5 | <0.5 | ~1 | Low |
*Values to be determined experimentally.
Visualizations
Caption: Experimental workflow for the Caco-2 cell permeability assay of this compound.
References
- 1. Urolithin A conjugation with NSAIDs inhibits its glucuronidation and maintains improvement of Caco-2 monolayers' barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mitophagy activator urolithin A is safe and induces a molecular signature of improved mitochondrial and cellular health in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Regioselective Synthesis of Urolithin Glucuronides—Human Gut Microbiota Cometabolites of Ellagitannins and Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ellagitannin metabolites, this compound and its aglycone urolithin A, ameliorate TNF-α-induced inflammation and associated molecular markers in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 7. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Anti-inflammatory Effects of Urolithin A and its Glucuronide Metabolite in Macrophage Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urolithin A (UA) is a gut microbial metabolite of ellagic acid, found in pomegranates, berries, and walnuts, and has garnered significant interest for its anti-inflammatory properties. In circulation, Urolithin A is rapidly metabolized, primarily into Urolithin A glucuronide (GUA). While UA has been demonstrated to possess potent anti-inflammatory effects, its glucuronidated form is generally considered to be inactive in vitro. This has led to the "deconjugation in inflammation" hypothesis, which posits that in tissues experiencing inflammatory stress, this compound may be converted back to the active Urolithin A, thereby exerting localized anti-inflammatory effects.[1][2][3][4][5]
These application notes provide a comprehensive overview of the current understanding of the anti-inflammatory activities of both Urolithin A and this compound in macrophage cell lines. Detailed protocols are provided to enable researchers to investigate and compare the effects of these two compounds on inflammatory responses in vitro.
Data Presentation
The following tables summarize the reported effects of Urolithin A and this compound on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines.
Table 1: Effect of Urolithin A on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Cell Line | Urolithin A Concentration | Inflammatory Marker | % Inhibition / Reduction | Reference |
| THP-1 | 40 µM | TNF-α | 44.3 ± 8.1% (3h), 24.8 ± 7.7% (6h) | [6] |
| RAW 264.7 | 10, 30 µM | IL-1β mRNA | Concentration-dependent reduction | [7] |
| RAW 264.7 | 10, 30 µM | IL-6 mRNA | Concentration-dependent reduction | [7] |
| J774.1 | Not Specified | Pro-inflammatory cytokines | Dampened secretion | [5] |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Cell Line | This compound Concentration | Inflammatory Marker | Observed Effect | Reference |
| THP-1 | 40 µM | TNF-α | No significant change | [6] |
| THP-1 | 40 µM | IL-10 | No significant change | [6] |
| THP-1 | 40 µM | TGF-β1 | No significant change | [6] |
Signaling Pathways
Urolithin A has been shown to exert its anti-inflammatory effects by modulating several key signaling pathways involved in the inflammatory response in macrophages. The primary mechanism involves the inhibition of the NF-κB pathway.
Urolithin A has also been implicated in the suppression of the MAPK and PI3K/Akt signaling pathways, which are also involved in the inflammatory cascade.
Experimental Protocols
The following protocols provide a framework for assessing the anti-inflammatory effects of Urolithin A and this compound in macrophage cell lines.
Protocol 1: Macrophage Cell Culture and Differentiation
1.1. Cell Lines:
-
RAW 264.7: Murine macrophage-like cell line.
-
THP-1: Human monocytic cell line, requires differentiation into macrophages.
1.2. Culture Media:
-
RAW 264.7: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
THP-1: RPMI-1640 supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
1.3. THP-1 Differentiation:
-
Seed THP-1 monocytes at a density of 5 x 10^5 cells/mL in a culture flask.
-
Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL.
-
Incubate for 48-72 hours to induce differentiation into adherent macrophages.
-
After incubation, remove the PMA-containing medium and replace it with fresh, PMA-free medium.
-
Allow the cells to rest for 24 hours before proceeding with experiments.
Protocol 2: In Vitro Anti-inflammatory Assay
-
Cell Seeding: Seed differentiated THP-1 or RAW 264.7 macrophages into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment:
-
Prepare stock solutions of Urolithin A and this compound in DMSO.
-
Dilute the stock solutions in culture medium to the desired final concentrations (e.g., 1, 10, 40 µM). Ensure the final DMSO concentration is below 0.1%.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate for 1-2 hours.
-
-
Inflammatory Stimulation:
-
Prepare a stock solution of LPS in sterile PBS.
-
Add LPS to the wells to a final concentration of 100 ng/mL to 1 µg/mL.
-
Include a negative control group with no LPS stimulation.
-
-
Incubation: Incubate the plates for a specified period (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.
-
Sample Collection:
-
After incubation, collect the cell culture supernatants and centrifuge to remove any cell debris. Store at -80°C for cytokine analysis.
-
Wash the cells with ice-cold PBS and lyse them for subsequent protein or RNA analysis.
-
Protocol 3: Analysis of Inflammatory Markers
3.1. Cytokine Quantification (ELISA):
-
Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the collected supernatants using commercially available ELISA kits.
-
Follow the manufacturer's instructions for the assay procedure.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.
3.2. Gene Expression Analysis (RT-qPCR):
-
Isolate total RNA from the cell lysates using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative PCR using specific primers for target genes (e.g., TNF, IL6, IL1B, NOS2) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the ΔΔCt method.
3.3. Protein Expression Analysis (Western Blot):
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., phospho-NF-κB p65, total p65, phospho-p38, total p38, iNOS, COX-2) and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) reagent.
Experimental Workflow
The following diagram illustrates the general workflow for investigating the anti-inflammatory effects of Urolithin A and its glucuronide.
Conclusion
The available scientific evidence strongly indicates that Urolithin A, and not its glucuronidated form, is the primary molecule responsible for the anti-inflammatory effects observed in macrophage cell lines.[6][8] Phase II metabolism, including glucuronidation, appears to result in a loss of these pharmacological properties in vitro.[6][8] However, the potential for in vivo deconjugation of this compound in inflammatory settings presents an exciting area for future research. The protocols outlined in this document provide a robust framework for researchers to further explore the distinct biological activities of Urolithin A and its metabolites in the context of inflammation.
References
- 1. Tissue deconjugation of this compound to free urolithin A in systemic inflammation - Food & Function (RSC Publishing) DOI:10.1039/C9FO00298G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Tissue deconjugation of this compound to free urolithin A in systemic inflammation - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. Tissue deconjugation of this compound to free urolithin A in systemic inflammation. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Immunomodulatory Role of Urolithin A on Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative studies of urolithins and their phase II metabolites on macrophage and neutrophil functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Urolithin A Glucuronide Deconjugation in Animal Models of Colitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urolithin A (UroA) is a gut microbial metabolite of dietary ellagitannins and ellagic acid, which has demonstrated significant anti-inflammatory properties. In vivo, UroA is rapidly absorbed and conjugated, primarily into Urolithin A glucuronide (UroA-glur), which is the major circulating metabolite.[1] While UroA exhibits potent bioactivity, its glucuronidated form is considered less active. The "deconjugation in inflammation" hypothesis suggests that in inflammatory microenvironments, such as the inflamed colon in Inflammatory Bowel Disease (IBD), UroA-glur can be deconjugated back to the active UroA by enzymes like β-glucuronidase, which may be upregulated during inflammation.[1] This localized reactivation of UroA could be a key mechanism for its therapeutic effects in colitis.
These application notes provide detailed protocols for utilizing chemically-induced animal models of colitis, specifically Dextran Sulfate Sodium (DSS) and 2,4,6-Trinitrobenzenesulfonic acid (TNBS) models, to investigate the deconjugation of UroA-glur.
Animal Models of Colitis
Chemically-induced models of colitis in rodents are well-established and widely used to study the pathogenesis of IBD and to evaluate potential therapeutics.[2][3]
Dextran Sulfate Sodium (DSS)-Induced Colitis
The DSS model is particularly relevant for studying ulcerative colitis (UC) due to its induction of diffuse inflammation in the colon.[4][5] DSS is administered in the drinking water and is toxic to colonic epithelial cells, leading to a breakdown of the mucosal barrier and subsequent inflammation.[2]
2,4,6-Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis
The TNBS model is often used to mimic Crohn's disease, as it induces a transmural, T-cell-mediated inflammatory response.[3] TNBS is administered intrarectally with ethanol (B145695), which serves to disrupt the mucosal barrier and allow TNBS to haptenize colonic proteins, triggering an immune response.[3]
Experimental Protocols
Protocol 1: Induction of Acute DSS-Induced Colitis in Mice
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)
-
Sterile drinking water
-
Animal balance
-
Fecal occult blood test kit
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week before the start of the experiment.
-
Baseline Measurements: Record the initial body weight of each mouse.
-
DSS Administration: Prepare a 2.5-3% (w/v) solution of DSS in sterile drinking water. Provide this solution to the mice as their sole source of drinking water for 5-7 consecutive days.[4]
-
Daily Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool (using a fecal occult blood test).
-
Disease Activity Index (DAI): Calculate the DAI score daily based on the parameters in Table 1. A progressive increase in the DAI score indicates the development of colitis.
-
Termination: On day 7, euthanize the mice.
-
Sample Collection: Collect blood via cardiac puncture for plasma analysis. Excise the colon and measure its length. A shortened colon is indicative of inflammation. Collect a portion of the distal colon for histological analysis, a portion for myeloperoxidase (MPO) activity assay (a marker of neutrophil infiltration), and the remaining portion for analysis of Urolithin A and this compound concentrations and β-glucuronidase activity.
Table 1: Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Blood in Stool |
| 0 | None | Normal | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose Stool | Positive |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross Bleeding |
Protocol 2: Induction of Chronic DSS-Induced Colitis in Mice
Procedure:
-
Induce colitis as described in the acute model, but with a lower concentration of DSS (1.5-2% w/v) for 5 days.
-
Replace the DSS solution with regular drinking water for a 14-day rest period.
-
Repeat this cycle of DSS administration and rest for a total of three cycles to establish chronic colitis.[2]
-
Monitor DAI throughout the study.
-
Terminate the experiment at the end of the third cycle and collect samples as described for the acute model.
Protocol 3: Induction of Acute TNBS-Induced Colitis in Mice
Materials:
-
BALB/c or SJL/J mice (8-12 weeks old)
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution (5% w/v in water)
-
Ethanol (100%)
-
Flexible catheter (3.5 F)
-
1 mL syringe
-
Animal balance
Procedure:
-
Acclimatization and Baseline: As described for the DSS model.
-
Fasting: Fast the mice for 12-18 hours before TNBS administration, with free access to water.
-
Anesthesia: Anesthetize the mice (e.g., with isoflurane).
-
TNBS Administration: Prepare the TNBS solution by mixing the 5% TNBS stock with 100% ethanol to a final concentration of 50% ethanol. The typical dose of TNBS is 100-150 mg/kg body weight.
-
Gently insert the catheter into the colon to a depth of 3-4 cm from the anus.
-
Slowly instill 100 µL of the TNBS/ethanol solution into the colon.
-
To ensure the solution remains in the colon, hold the mouse in a head-down vertical position for 60 seconds after instillation.
-
Monitoring and Termination: Monitor the mice daily for body weight and signs of colitis for 3-5 days. Euthanize the mice and collect samples as described for the DSS model.
Analysis of this compound Deconjugation
Quantification of Urolithin A and this compound
Protocol:
-
Sample Preparation:
-
Plasma: Collect blood in EDTA-containing tubes and centrifuge to obtain plasma.
-
Colon Tissue: Homogenize a pre-weighed section of the colon in a suitable buffer.
-
-
Extraction: Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate UroA and its glucuronide from the plasma and tissue homogenates.
-
LC-MS/MS Analysis: Quantify the concentrations of UroA and UroA-glur using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Expected Results and Data Presentation:
The results are expected to show a higher concentration of UroA-glur in the plasma and a significantly increased ratio of free UroA to UroA-glur in the inflamed colon tissue of colitis mice compared to healthy controls, supporting the deconjugation hypothesis.
Table 2: Hypothetical Quantitative Data for Urolithin A and this compound Concentrations
| Group | Plasma UroA (ng/mL) | Plasma UroA-glur (ng/mL) | Colon Tissue UroA (ng/g) | Colon Tissue UroA-glur (ng/g) | Colon UroA/UroA-glur Ratio |
| Healthy Control | < LOQ | 150 ± 25 | 10 ± 3 | 50 ± 10 | 0.2 |
| DSS-induced Colitis | < LOQ | 140 ± 30 | 50 ± 12 | 45 ± 8 | 1.1 |
| TNBS-induced Colitis | < LOQ | 160 ± 28 | 45 ± 10 | 55 ± 11 | 0.8 |
*Data are presented as mean ± SD. *p < 0.05 compared to the Healthy Control group. LOQ: Limit of Quantification. (Note: This is hypothetical data for illustrative purposes).
Measurement of β-Glucuronidase Activity
Protocol:
-
Tissue Homogenization: Homogenize a pre-weighed section of the colon in a cold phosphate (B84403) buffer (pH 7.0).
-
Enzyme Assay: Use a commercial β-glucuronidase activity assay kit or a spectrophotometric method with a substrate like p-nitrophenyl-β-D-glucuronide. The release of p-nitrophenol is measured colorimetrically.
-
Protein Quantification: Determine the total protein concentration of the tissue homogenate to normalize the enzyme activity.
Expected Results and Data Presentation:
An increase in β-glucuronidase activity is expected in the colonic tissue of mice with DSS or TNBS-induced colitis compared to healthy controls.
Table 3: Hypothetical β-Glucuronidase Activity in Colon Tissue
| Group | β-Glucuronidase Activity (units/mg protein) |
| Healthy Control | 1.5 ± 0.3 |
| DSS-induced Colitis | 4.2 ± 0.8 |
| TNBS-induced Colitis | 3.8 ± 0.6 |
*Data are presented as mean ± SD. *p < 0.05 compared to the Healthy Control group. (Note: This is hypothetical data for illustrative purposes). One study in a DSS-induced colitis model in rats showed that treatment with a probiotic strain reduced the activity of β-glucuronidase.[6]
Visualization of Pathways and Workflows
Signaling Pathways of Urolithin A in Colitis
Urolithin A has been shown to exert its anti-inflammatory effects by modulating several key signaling pathways, including the inhibition of NF-κB and MAPK pathways, and the activation of the Aryl Hydrocarbon Receptor (AhR) pathway.[5][7]
Caption: Urolithin A signaling in intestinal inflammation.
Experimental Workflow for Studying this compound Deconjugation
The following diagram outlines the experimental workflow for investigating the deconjugation of UroA-glur in a colitis model.
Caption: Workflow for UroA-glur deconjugation study.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the deconjugation of this compound in relevant animal models of colitis. By employing these methodologies, researchers can gain valuable insights into the local activation of Urolithin A in the inflamed gut, which may pave the way for novel therapeutic strategies for IBD. Further studies are warranted to definitively quantify the extent of deconjugation in different colitis models and to elucidate the precise role of microbial and host β-glucuronidases in this process.
References
- 1. Gut Bacterial Metabolite Urolithin A (UA) Mitigates Ca2+ Entry in T Cells by Regulating miR-10a-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammation-targeted delivery of Urolithin A mitigates chemical- and immune checkpoint inhibitor-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Urolithin A Alleviates Colitis in Mice by Improving Gut Microbiota Dysbiosis, Modulating Microbial Tryptophan Metabolism, and Triggering AhR Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The role of β -glucuronidase in disposition and anti-inflammatory effects of urolithins- gut microbiota-derived metabolites of ellagitannins. [coms.events]
Application Notes: 13C-Labeled Urolithin A Glucuronide for Tracer Studies
Introduction
Urolithin A, a metabolite produced by the gut microbiota from ellagic acid and ellagitannins found in foods like pomegranates, berries, and nuts, has garnered significant research interest for its potential health benefits, including anti-inflammatory, antioxidant, and anti-aging properties.[1][2] In vivo, Urolithin A is rapidly metabolized, primarily in the liver, into its glucuronide and sulfate (B86663) conjugates, which are the main forms found in systemic circulation.[2][3][4] To accurately study the pharmacokinetics, biodistribution, and cellular uptake of Urolithin A, and to elucidate its mechanisms of action, stable isotope-labeled tracers are invaluable tools. This document provides detailed protocols for the synthesis of 13C-labeled Urolithin A glucuronide and its application in tracer studies.
Applications in Tracer Studies
The 13C-labeled this compound can be utilized in a variety of tracer studies to:
-
Elucidate Metabolic Fate: Trace the absorption, distribution, metabolism, and excretion (ADME) of this compound in cell cultures and animal models.
-
Quantify Bioavailability: Accurately measure the concentration of Urolithin A and its metabolites in biological matrices such as plasma, urine, and tissues using mass spectrometry.[5]
-
Investigate Cellular Uptake and Deconjugation: Determine the extent to which cells can import the glucuronidated form and potentially deconjugate it to the active Urolithin A. There is evidence suggesting that in inflammatory environments, this compound may be converted back to the more biologically active Urolithin A.[6][7]
-
Probe Signaling Pathways: Use the labeled compound to track the engagement of Urolithin A with cellular targets and its influence on signaling pathways. Urolithin A has been shown to modulate several key pathways, including the activation of the AMPK pathway and the inhibition of mTOR signaling.[1][8]
Urolithin A Signaling Pathways
Urolithin A exerts its biological effects by modulating several key cellular signaling pathways. Understanding these pathways is crucial for designing and interpreting tracer studies.
-
AMPK Pathway Activation: Urolithin A activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation can lead to enhanced mitochondrial biogenesis and improved metabolic function.[8]
-
mTOR Pathway Inhibition: Urolithin A can inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway, which is involved in cell growth and proliferation.[1] This inhibition may contribute to its anti-cancer and anti-aging effects.
-
Mitophagy Induction: Urolithin A is a known inducer of mitophagy, the selective removal of damaged mitochondria. This process is critical for maintaining mitochondrial health and cellular function.
Below is a diagram illustrating the key signaling pathways influenced by Urolithin A.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel Regioselective Synthesis of Urolithin Glucuronides—Human Gut Microbiota Cometabolites of Ellagitannins and Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epic.awi.de [epic.awi.de]
- 7. Tissue deconjugation of this compound to free urolithin A in systemic inflammation - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: High-Resolution Separation of Urolithin A Glucuronide Regioisomers by Supercritical Fluid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urolithins are metabolites produced by the gut microbiota from dietary ellagitannins and ellagic acid, compounds found in various fruits and nuts. Following absorption, urolithins undergo phase II metabolism, primarily forming glucuronide conjugates, which are the main circulating forms in plasma.[1][2][3] The precise regioisomers of these glucuronides can have different biological activities, making their accurate identification and quantification crucial for understanding their roles in human health and for drug development.
Traditional reversed-phase high-performance liquid chromatography (HPLC) methods often struggle to resolve the isomeric forms of urolithin glucuronides.[1][2][3] For instance, urolithin A 3-glucuronide and 8-glucuronide frequently co-elute, hindering their individual assessment.[1] Supercritical fluid chromatography (SFC) presents a powerful alternative, offering unique selectivity and higher efficiency for the separation of chiral and isomeric compounds.[1][3] This application note details a validated SFC method for the successful separation of urolithin A 3-glucuronide and urolithin A 8-glucuronide, along with other related urolithin glucuronide isomers, in under 15 minutes.[1][2]
Experimental Protocol
This protocol is based on a novel method developed for the separation of urolithin glucuronide isomers using SFC.[1]
1. Sample Preparation (Human Urine)
-
Urine samples were collected from healthy volunteers.[1]
-
Samples were freeze-dried and stored at -20 °C until analysis.[1]
-
For analysis, the freeze-dried urine was extracted and concentrated using Solid Phase Extraction (SPE) columns.[1]
2. Supercritical Fluid Chromatography (SFC) System and Conditions
A variety of columns and mobile phase modifiers were tested to optimize the separation.[1][4] The optimal conditions that achieved the best separation of urolithin A glucuronide regioisomers are detailed below.[1][4]
| Parameter | Condition |
| Column | Whelk-O® 1 |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Methanol |
| Gradient Elution | 0–5 min: 30% B5–10 min: 30% to 40% B10–11 min: 40% to 30% B |
| Flow Rate | 2.5 mL/min |
| Column Temperature | 30 °C |
| Back Pressure | 120 bar |
| Detector | UV-Vis |
Table 1: Optimized SFC Conditions for Urolithin Glucuronide Isomer Separation.
Data Presentation
The developed SFC method successfully separated five urolithin glucuronide isomers. The following table summarizes the retention times for the key separated analytes.
| Analyte | Retention Time (min) |
| Urolithin A 3-glucuronide | ~7.5 |
| Urolithin A 8-glucuronide | ~8.0 |
| Isourolithin A 9-glucuronide | ~8.5 |
| Urolithin B 3-glucuronide | ~9.0 |
| Isourolithin A 3-glucuronide | ~10.0 |
Table 2: Retention Times of Urolithin Glucuronide Isomers under Optimized SFC Conditions. (Note: Approximate retention times are inferred from published chromatograms. Actual retention times may vary slightly.)
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the SFC separation of this compound regioisomers.
Caption: Experimental workflow for the SFC separation of this compound regioisomers.
Conclusion
This application note provides a detailed protocol for the successful separation of this compound regioisomers using Supercritical Fluid Chromatography. The described method is rapid, achieving separation in under 15 minutes, and offers the necessary resolution that is often unattainable with conventional HPLC techniques.[1][2] This SFC method represents a significant advancement for the accurate identification and quantification of these critical metabolites in biological samples, which is essential for advancing research in nutrition, pharmacology, and drug development.[1]
References
- 1. Separation of Isomeric Forms of Urolithin Glucuronides Using Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of Isomeric Forms of Urolithin Glucuronides Using Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uvadoc.uva.es [uvadoc.uva.es]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Regioselective Glucuronidation of Urolithin A
Welcome to the technical support center for the regioselective glucuronidation of Urolithin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of Urolithin A glucuronides.
Frequently Asked Questions (FAQs)
Q1: Why is the regioselective glucuronidation of Urolithin A important?
A1: Urolithin A, a metabolite produced by the gut microbiota from ellagic acid, undergoes extensive phase II metabolism in the body, primarily forming glucuronide conjugates.[1][2] These conjugates are the main circulating forms in plasma and are crucial for studying the biological activities and mechanisms of action of Urolithin A in various experimental models.[1][2][3] Different regioisomers (e.g., Urolithin A-3-O-glucuronide and Urolithin A-8-O-glucuronide) may exhibit distinct biological effects. Therefore, obtaining pure, specific regioisomers through regioselective synthesis is essential for accurate biological evaluation.
Q2: What are the main challenges in the regioselective glucuronidation of Urolithin A?
A2: The primary challenge lies in differentiating between the two hydroxyl groups at the 3 and 8 positions of the Urolithin A molecule.[3] Both hydroxyl groups are susceptible to glucuronidation, and without a regioselective method, a mixture of isomers is often produced, which can be difficult to separate.[1][4] Achieving high yields of a single, desired regioisomer requires careful control of the reaction conditions and often involves multi-step chemical synthesis with protecting groups or the use of specific enzymes with high regioselectivity.
Q3: What are the principal methods for achieving regioselective glucuronidation of Urolithin A?
A3: The two main approaches are:
-
Chemical Synthesis: This method involves the use of protecting groups to selectively block one hydroxyl group while the other is glucuronidated. This approach offers high regioselectivity but can be a multi-step process with potential for yield loss at each step.[1][5]
-
Enzymatic Synthesis: This method utilizes UDP-glucuronosyltransferase (UGT) enzymes, which can exhibit high regioselectivity for specific hydroxyl groups on a substrate. The choice of the UGT isoform is critical for achieving the desired outcome. This method can be more direct but requires careful optimization of enzymatic reaction conditions.
Q4: How can I purify the different regioisomers of Urolithin A glucuronide?
A4: Purification of this compound regioisomers can be challenging due to their similar chemical properties.[4] Reverse-phase high-performance liquid chromatography (RP-HPLC) is a commonly used method for purification.[1][2] More advanced techniques like supercritical fluid chromatography (SFC) have also been shown to be effective in separating isomeric forms of urolithin glucuronides.[4][6]
Troubleshooting Guide: Chemical Synthesis of Urolithin A Glucuronides
This guide addresses common issues encountered during the chemical synthesis of Urolithin A glucuronides, with a focus on improving yield and regioselectivity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | Incomplete reaction at any of the synthesis steps (protection, glycosylation, deprotection). Loss of product during purification steps. | - Monitor each reaction step by TLC or LC-MS to ensure completion. - Optimize reaction times and temperatures. - Ensure all reagents are pure and anhydrous, especially for the glycosylation step. - Use high-purity solvents. - For purification, use a high-quality stationary phase for chromatography and optimize the mobile phase to minimize product loss. |
| Formation of a Mixture of Regioisomers | Incomplete or non-selective protection of one of the hydroxyl groups. Premature deprotection of the protecting group. | - Ensure the protecting group is introduced under optimal conditions to achieve high selectivity. For example, using a bulky protecting group like triisopropylsilyl (TIPS) can enhance selectivity. - Use orthogonal protecting groups if both hydroxyl groups need to be differentiated. - Carefully control the conditions for deprotection to selectively remove one protecting group without affecting the other. |
| Difficulty in Separating Regioisomers | The regioisomers have very similar polarity and chromatographic behavior. | - Optimize the HPLC or SFC method. For HPLC, try different columns (e.g., C18, phenyl-hexyl) and mobile phase compositions (e.g., different organic modifiers, additives like formic acid or trifluoroacetic acid). - Consider using a longer column or a smaller particle size for better resolution. - For SFC, optimize the mobile phase composition (CO2 and co-solvent), temperature, and pressure.[4][6] |
| Side Product Formation | Presence of impurities in starting materials or reagents. Non-specific reactions occurring under the chosen conditions. | - Use highly purified starting materials and reagents. - Carefully control the reaction temperature to minimize side reactions. - Perform the reactions under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents or intermediates are sensitive to air or moisture. |
| Incomplete Deprotection | The deprotection conditions are not harsh enough or the reaction time is too short. | - Increase the reaction time or temperature for the deprotection step. - Use a stronger deprotection reagent if applicable. - Monitor the reaction progress closely by TLC or LC-MS to determine the optimal reaction time. |
Experimental Protocols
Regioselective Chemical Synthesis of Urolithin A-3-O-glucuronide and Urolithin A-8-O-glucuronide
This protocol is adapted from the work of Villalgordo et al. (2022).[1][5] It involves the use of a triisopropylsilyl (TIPS) protecting group to differentiate the two hydroxyl groups of Urolithin A.
Materials:
-
Urolithin A
-
Triisopropylsilyl chloride (TIPS-Cl)
-
Pivaloyl chloride
-
Pyridine
-
Methyl-(2,3,4-tri-O-acetyl-α-D-glucopyranosyl trichloroacetimidate) uronate (glucuronosyl donor)
-
Boron trifluoride diethyl etherate (BF₃·Et₂O)
-
Potassium fluoride (B91410) (KF)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous solvents (DMF, CH₂Cl₂, MeOH)
-
Reagents for purification (HPLC grade solvents, etc.)
Workflow for Chemical Synthesis:
Caption: Workflow for the regioselective chemical synthesis of Urolithin A glucuronides.
Detailed Steps:
-
Protection of Urolithin A:
-
Dissolve Urolithin A in anhydrous DMF.
-
Add imidazole and TIPS-Cl and stir at room temperature.
-
Monitor the reaction by TLC until completion.
-
Purify the mono-TIPS-protected Urolithin A by column chromatography. This step is crucial for separating the two regioisomers of the protected intermediate.
-
-
Glycosylation:
-
Dissolve the purified TIPS-protected Urolithin A and the glucuronosyl donor in anhydrous CH₂Cl₂.
-
Cool the solution and add BF₃·Et₂O dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Quench the reaction and purify the protected glucuronide by column chromatography.
-
-
Deprotection:
-
Dissolve the protected glucuronide in a mixture of MeOH and water.
-
Add KF and K₂CO₃ and stir at room temperature.
-
Monitor the reaction by LC-MS until both the acetyl and TIPS groups are removed.
-
Purify the final this compound by RP-HPLC.
-
Note: The synthesis of the other regioisomer involves protecting the alternate hydroxyl group, for example with pivaloyl chloride, followed by a similar glycosylation and deprotection sequence.
Data Presentation: Yields in Chemical Synthesis
The following table summarizes the reported yields for the regioselective synthesis of Urolithin A 3- and 8-glucuronides.
| Reaction Step | Product | Yield (%) |
| Synthesis of Urolithin A 8-glucuronide | ||
| Glycosylation of protected Urolithin A | Protected Urolithin A 8-glucuronide | 76 |
| Deprotection | Urolithin A 8-glucuronide | 46 |
| Synthesis of Urolithin A 3-glucuronide | ||
| Glycosylation of protected Urolithin A | Protected Urolithin A 3-glucuronide | 72 |
| Deprotection | Urolithin A 3-glucuronide | 49 |
Data adapted from Villalgordo et al. (2022).[1][5]
Enzymatic Glucuronidation of Urolithin A
Enzymatic synthesis offers a potentially more direct route to Urolithin A glucuronides. The key is to select a UGT isoform with high regioselectivity for either the 3- or 8-hydroxyl position of Urolithin A.
Enzymatic Reaction Pathway:
Caption: General scheme for the enzymatic glucuronidation of Urolithin A by UGTs.
General Protocol for Enzymatic Synthesis:
A typical reaction mixture for enzymatic glucuronidation includes:
-
Buffer: Tris-HCl or phosphate (B84403) buffer at a pH optimal for the chosen UGT (typically around 7.4).
-
Urolithin A: Dissolved in a suitable solvent like DMSO.
-
UGT enzyme: Recombinant human UGT isoform or liver microsomes.
-
UDP-glucuronic acid (UDPGA): The sugar donor.
-
Magnesium chloride (MgCl₂): Often required as a cofactor for UGT activity.
-
Alamethicin (B1591596): A pore-forming peptide used to activate UGTs in microsomal preparations.
Procedure:
-
Prepare a reaction mixture containing buffer, MgCl₂, and alamethicin (if using microsomes).
-
Add the UGT enzyme and pre-incubate.
-
Add Urolithin A to initiate the reaction.
-
Incubate at 37°C for a specified time.
-
Add UDPGA to start the glucuronidation reaction.
-
Incubate at 37°C for the desired reaction time.
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile (B52724) or methanol).
-
Centrifuge to pellet the protein and analyze the supernatant by LC-MS to determine the yield and regioselectivity.
Optimization Parameters:
-
UGT Isoform: Screen different UGT isoforms to find one with the highest activity and regioselectivity for Urolithin A.
-
pH: Optimize the pH of the reaction buffer.
-
Substrate Concentration: Vary the concentrations of Urolithin A and UDPGA to find the optimal ratio.
-
Enzyme Concentration: Determine the optimal amount of enzyme to use.
-
Reaction Time: Perform a time-course experiment to find the optimal incubation time.
By systematically addressing these factors, researchers can improve the yield and regioselectivity of Urolithin A glucuronidation for their specific experimental needs.
References
- 1. Novel Regioselective Synthesis of Urolithin Glucuronides—Human Gut Microbiota Cometabolites of Ellagitannins and Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Isomeric Forms of Urolithin Glucuronides Using Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analysis of Urolithin A Glucuronide in Urine
Welcome to the technical support center for the analysis of Urolithin A glucuronide (U-A-G) in urine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during experimental workflows.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound in urine.
Issue 1: Low Signal Intensity or Significant Ion Suppression
Question: My signal for this compound is weak, or I am observing significant ion suppression. What are the potential causes and how can I mitigate these effects?
Answer:
Low signal intensity and ion suppression are common challenges in the analysis of complex biological matrices like urine. Ion suppression occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a reduced signal. Here are the primary causes and solutions:
-
Inadequate Sample Preparation: The complexity of the urine matrix is a primary source of interfering compounds. A simple "dilute-and-shoot" approach may not be sufficient for sensitive analyses.
-
Solution: Implement a more rigorous sample preparation method to remove interfering substances. The choice of method will depend on the required sensitivity and available resources. Common techniques include:
-
Solid-Phase Extraction (SPE): Often considered the most effective method for cleaning up complex samples. It can selectively isolate the analyte of interest while removing a significant portion of the matrix.
-
Liquid-Liquid Extraction (LLE): Can be effective at removing interfering compounds based on their differential solubility in two immiscible liquids.
-
Protein Precipitation (PPT): While more commonly used for plasma or serum, it can be a quick first step if high protein content is suspected, though it is less effective at removing other matrix components.
-
-
-
Suboptimal Chromatographic Separation: Co-elution of matrix components with this compound is a major cause of ion suppression.
-
Solution: Optimize your LC method to improve the separation of your analyte from interfering peaks.
-
Gradient Modification: Adjust the gradient elution profile to better resolve the this compound peak.
-
Column Chemistry: Experiment with a different column chemistry that may provide better selectivity for your analyte.
-
-
-
Lack of an Appropriate Internal Standard: Without a suitable internal standard, variations in matrix effects between samples can lead to inaccurate quantification.
-
Solution: The gold standard for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). While a commercially available SIL-IS for this compound is not readily found, a deuterated form of the aglycone, Urolithin A-d3, is available and can be a suitable alternative to monitor the extraction efficiency and correct for matrix effects on the core urolithin structure.
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Question: My this compound peak is exhibiting poor shape. What are the likely causes and how can I improve it?
Answer:
Poor peak shape can compromise the accuracy and precision of your quantification. The following are common causes and their solutions:
-
Column Overload: Injecting a sample with a concentration that is too high can lead to peak fronting.
-
Solution: Dilute your sample and re-inject. If the issue persists, consider using a column with a higher loading capacity.
-
-
Column Contamination: The accumulation of matrix components on the analytical column can cause peak tailing or splitting.
-
Solution: Implement a robust column washing protocol between injections. A gradient that ends with a high percentage of a strong organic solvent can help clean the column after each run. If the column is heavily contaminated, it may need to be replaced.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.
-
Solution: Since urolithins are phenolic compounds, adding a small amount of acid (e.g., 0.1% formic acid) to your mobile phase can improve peak shape by suppressing the ionization of the hydroxyl groups.[1]
-
Issue 3: Retention Time Shifts
Question: I am observing a drift in the retention time of my this compound peak across my analytical run. What could be causing this?
Answer:
Retention time shifts can lead to misidentification of your analyte and issues with integration. Common causes include:
-
Column Degradation: Over time, the stationary phase of your LC column can degrade, leading to changes in retention time.[1]
-
Solution: Monitor the performance of your column with a quality control (QC) sample in each analytical run. A significant shift in retention time for your QC sample may indicate that the column needs to be replaced.
-
-
Changes in Mobile Phase Composition: Inconsistent preparation of the mobile phase can cause retention time drift.[1]
-
Solution: Ensure your mobile phases are prepared fresh and accurately. If you are using a gradient, verify that the pump is mixing the solvents correctly.
-
-
Temperature Fluctuations: Changes in the column oven temperature can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase.[1]
-
Solution: Use a column oven to maintain a stable temperature throughout your analytical run.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common matrix effects when analyzing this compound in urine?
A1: The most common matrix effect is ion suppression, where endogenous compounds in the urine co-elute with this compound and compete for ionization in the mass spectrometer's source, leading to a decreased analyte signal.[2] Urine is a complex matrix containing salts, urea, creatinine, and various other metabolites that can contribute to this effect.
Q2: Which sample preparation method is best for analyzing this compound in urine?
A2: The "best" method depends on the specific requirements of your assay, such as the desired limit of quantification and throughput. Here is a comparison of common methods:
| Sample Preparation Method | Pros | Cons |
| Dilute-and-Shoot | Simple, fast, and high-throughput. | Minimal sample cleanup, leading to significant matrix effects and potential for ion suppression. May not be suitable for low concentration samples. |
| Protein Precipitation (PPT) | Quick and easy for removing proteins. | Does not effectively remove other interfering matrix components like salts and small molecules. |
| Liquid-Liquid Extraction (LLE) | Can provide a cleaner sample than PPT by separating compounds based on their solubility. | Can be labor-intensive, may require large volumes of organic solvents, and optimization of the extraction solvent is necessary. |
| Solid-Phase Extraction (SPE) | Offers the most effective sample cleanup by selectively retaining the analyte while washing away interfering matrix components.[1] | Can be more time-consuming and expensive than other methods. Method development is required to select the appropriate sorbent and optimize the wash and elution steps. |
Q3: Where can I obtain a stable isotope-labeled internal standard for this compound?
A3: While a commercially available stable isotope-labeled this compound is not readily listed by major suppliers, a deuterated version of the aglycone, Urolithin A-d3 , is commercially available from suppliers like BOC Sciences.[] This can serve as a suitable internal standard to correct for variability in extraction and matrix effects on the core urolithin structure. For a labeled glucuronide, you may need to explore custom synthesis services.
Q4: What are typical LC-MS/MS parameters for the analysis of this compound?
A4: Specific parameters will vary depending on the instrumentation, but here are some general guidelines based on published methods:
| Parameter | Typical Setting |
| Column | A reversed-phase C18 column is commonly used. |
| Mobile Phase A | Water with a small amount of acid (e.g., 0.1% formic acid).[4] |
| Mobile Phase B | Acetonitrile or methanol (B129727) with a small amount of acid (e.g., 0.1% formic acid).[4] |
| Gradient | A gradient elution starting with a low percentage of organic phase and ramping up is typical to separate the analyte from polar matrix components. |
| Ionization Mode | Electrospray ionization (ESI) in negative mode is often used for the detection of glucuronide conjugates.[4] |
| MS/MS Transitions | Specific precursor and product ions for this compound would need to be optimized on your instrument. |
Q5: What are the expected recovery rates for this compound from urine samples?
A5: Recovery can vary significantly depending on the sample preparation method used. One study reported recoveries of 88-99% for a range of urolithin metabolites in human urine using a simple sample preparation method.[1] It is crucial to validate the recovery of your specific method in your laboratory.
III. Experimental Protocols & Data
Detailed Methodologies for Key Experiments
1. Simple Sample Preparation for Urolithin Metabolites in Urine [1]
-
Objective: To provide a straightforward method for the quantification of urolithin metabolites.
-
Procedure: While the full detailed protocol from the cited source is not available, a simple approach would involve:
-
Thawing frozen urine samples at room temperature.
-
Vortexing the sample to ensure homogeneity.
-
Centrifuging at high speed (e.g., 14,000 rpm) for 10 minutes to pellet particulate matter.
-
Diluting the supernatant with an appropriate solvent (e.g., mobile phase) before injection.
-
The use of a surrogate compound to monitor extraction efficiency is recommended.
-
2. Solid-Phase Extraction (SPE) of Urolithins from Urine
-
Objective: To effectively clean up urine samples for sensitive this compound analysis.
-
Generalized Protocol:
-
Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Loading: Load the pre-treated urine sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.
-
Elution: Elute the this compound with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
Quantitative Data Summary
Method Validation Parameters for Urolithin Analysis in Urine [1]
| Parameter | Value |
| Linearity Range | 5.0 - 5,000 ng/mL |
| R² Values | 0.9991 - 0.9998 |
| Method Detection Limits (MDLs) | 9.2 - 18.2 ng/mL |
| Analyte Recoveries | 88 - 99% |
| Surrogate Recoveries | >82% |
IV. Visualizations
Caption: General experimental workflow for the analysis of this compound in urine.
Caption: A logical flowchart for troubleshooting common issues in this compound analysis.
References
Technical Support Center: Optimizing β-Glucuronidase Treatment for Urolithin A Release
Welcome to the technical support center for the optimization of β-glucuronidase treatment for Urolithin A release. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the enzymatic hydrolysis of urolithin glucuronides.
Frequently Asked Questions (FAQs)
Q1: Why is β-glucuronidase treatment necessary for Urolithin A analysis in biological samples?
A1: Urolithin A is a metabolite of ellagic acid, which is produced by the gut microbiota.[1] In the body, Urolithin A and other urolithins are often conjugated with glucuronic acid to form more water-soluble glucuronides for easier excretion.[2][3] Analytical techniques like UHPLC-MS/MS are typically used to quantify the biologically active aglycone form (Urolithin A). Therefore, a hydrolysis step using the β-glucuronidase enzyme is essential to cleave the glucuronide moiety and release free Urolithin A for accurate quantification.
Q2: Which type of β-glucuronidase is best for my experiments?
A2: The choice of β-glucuronidase depends on several factors, including the sample matrix, the specific urolithin glucuronides of interest, and the desired experimental conditions. Enzymes from different sources have varying optimal pH, temperature, and purity levels. Recombinant enzymes, such as that from E. coli, often provide higher purity and faster hydrolysis times, while enzymes from sources like Helix pomatia (snail) and abalone have broader substrate specificity.[4][5] It is recommended to empirically test different enzymes for your specific application.
Q3: What are the critical parameters to optimize for efficient hydrolysis?
A3: The key parameters to optimize are pH, temperature, enzyme concentration, and incubation time.[6] Each β-glucuronidase has its own optimal conditions for activity. It is crucial to match the buffer pH and incubation temperature to the enzyme's requirements. Enzyme concentration and incubation time should be sufficient to ensure complete hydrolysis without degrading the target analyte.
Q4: Can substances in my sample inhibit the β-glucuronidase enzyme?
A4: Yes, certain substances present in biological samples can inhibit β-glucuronidase activity. Known inhibitors include D-glucuronic acid, D-galacturonic acid, and D-glucaro-1,4-lactone.[2][7] Some drugs, such as diclofenac, and flavonoids like quercetin (B1663063) have also been reported to have inhibitory effects.[8] If incomplete hydrolysis is suspected, the presence of inhibitors in the sample matrix should be considered.
Troubleshooting Guides
Issue 1: Incomplete Hydrolysis of Urolithin A Glucuronide
Symptoms:
-
Lower than expected Urolithin A concentrations.
-
Presence of urolithin glucuronide peaks in the chromatogram after enzymatic treatment.
-
High variability in results between replicate samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | Verify the pH of your incubation buffer and adjust it to the optimal range for your specific β-glucuronidase. For example, Helix pomatia β-glucuronidase typically has an optimal pH of 4.5-5.0, while the enzyme from E. coli prefers a pH of 6.0-7.0.[2][4] |
| Suboptimal Temperature | Ensure your incubator is calibrated and set to the optimal temperature for the enzyme. Temperatures above the optimum can lead to enzyme denaturation and loss of activity.[9] |
| Insufficient Enzyme Concentration | Increase the concentration of β-glucuronidase in your reaction. It is advisable to perform a concentration-response experiment to determine the optimal enzyme amount for your specific sample type and volume.[6] |
| Inadequate Incubation Time | Extend the incubation time to allow for complete hydrolysis. A time-course experiment can help determine the minimum time required for maximal Urolithin A release. |
| Presence of Inhibitors | If the above steps do not resolve the issue, consider the presence of inhibitors in your sample matrix. Sample clean-up using solid-phase extraction (SPE) prior to enzymatic hydrolysis may be necessary to remove interfering substances.[8] |
| Enzyme Inactivity | Check the expiration date and storage conditions of your β-glucuronidase. Improper storage can lead to a loss of enzymatic activity. It is also recommended to test the activity of a new batch of enzyme with a known standard. |
Troubleshooting Workflow for Incomplete Hydrolysis
Caption: A flowchart for troubleshooting incomplete hydrolysis.
Issue 2: High Background or Interfering Peaks in UHPLC-MS Analysis
Symptoms:
-
Elevated baseline in the chromatogram.
-
Presence of co-eluting peaks that interfere with the Urolithin A peak.
-
Poor peak shape for Urolithin A.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Matrix Effects | The sample matrix (e.g., plasma, urine) can cause ion suppression or enhancement in the mass spectrometer. Implement a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove matrix components. The use of a stable isotope-labeled internal standard for Urolithin A is highly recommended to correct for matrix effects. |
| Contaminants from Enzyme Preparation | Crude enzyme preparations, such as those from Helix pomatia, may contain impurities that can interfere with the analysis.[2] Consider using a higher purity, recombinant β-glucuronidase. Alternatively, perform a protein precipitation step after hydrolysis to remove the enzyme and other proteins. |
| Suboptimal Chromatographic Conditions | Optimize your UHPLC method to improve the separation of Urolithin A from interfering peaks. This may involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase. A fluoro-phenyl column has shown good performance for separating phenolic compounds like Urolithin A.[10][11] |
Decision Tree for Addressing High Background
Caption: A decision tree for troubleshooting high background.
Data Presentation
Table 1: Comparison of β-Glucuronidase Enzymes for Glucuronide Hydrolysis
| Enzyme Source | Common Commercial Names | Optimal pH | Optimal Temperature (°C) | Key Characteristics |
| Helix pomatia (Snail) | Type H-1, Type H-2, Type HP-2 | 4.5 - 5.0[2] | 37[12] | Contains both β-glucuronidase and sulfatase activity; effective for steroid glucuronides.[12] |
| Escherichia coli (Recombinant) | IMCSzyme®, BGTurbo® | 6.0 - 7.0[4][7] | 37 - 65[4] | High purity, low lot-to-lot variability, often faster hydrolysis times.[4] Essentially free of sulfatase activity.[7] |
| Abalone (Haliotis rufescens) | Red Abalone β-Glucuronidase | 4.0 - 5.0[4] | 55 - 65[4] | Broad substrate specificity.[4] |
| Patella vulgata (Limpet) | - | 4.5 | 37-45 | High efficiency for certain drug glucuronides.[5] |
| Bovine Liver | - | 4.5 | 37 | Used in some historical applications, but may have lower efficiency for certain substrates compared to other sources.[13] |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of this compound in Human Plasma
1. Materials:
-
Human plasma samples
-
β-Glucuronidase from Helix pomatia (e.g., Sigma-Aldrich, Type HP-2)
-
1 M Ammonium (B1175870) acetate (B1210297) buffer, pH 5.0
-
Urolithin A analytical standard
-
Urolithin A-d3 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid
-
Microcentrifuge tubes
-
Incubator/water bath
2. Procedure:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard solution (Urolithin A-d3) at a known concentration.
-
Add 50 µL of 1 M ammonium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase solution (e.g., 5000 units/mL in acetate buffer). The exact amount may need to be optimized.[2][12]
-
Vortex briefly to mix.
-
Incubate the mixture at 37°C for 2 to 16 hours. The optimal time should be determined empirically. A longer incubation (e.g., overnight) is often used for plasma samples to ensure complete hydrolysis.[6]
-
After incubation, stop the reaction by adding 200 µL of ice-cold acetonitrile containing 1% formic acid to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or HPLC vial for UHPLC-MS/MS analysis.
Protocol 2: UHPLC-MS/MS Analysis of Urolithin A
1. Instrumentation and Conditions:
-
UHPLC System: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent
-
Column: ACQUITY UPLC CSH Fluoro Phenyl (2.1 mm × 50 mm, 1.7 µm) or similar[10][11]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Negative
2. MS/MS Transitions:
-
Urolithin A: Precursor ion [M-H]⁻ m/z 227 -> Product ion m/z 199
-
Urolithin A-d3 (IS): Precursor ion [M-H]⁻ m/z 230 -> Product ion m/z 202 (Note: These are example transitions and should be optimized on your specific instrument.)
3. Quantification:
-
Prepare a calibration curve using the Urolithin A analytical standard in a blank matrix (e.g., hydrolyzed blank plasma).
-
Quantify Urolithin A in samples by relating the peak area ratio of the analyte to the internal standard to the calibration curve.
Experimental Workflow Diagram
References
- 1. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Novel Regioselective Synthesis of Urolithin Glucuronides—Human Gut Microbiota Cometabolites of Ellagitannins and Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of Different Enzymes on Hydrolysis Efficiencies of Glucuronide Drug Metabolites in Urine [sigmaaldrich.com]
- 6. Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Determination of Urolithin A in Health Products by Ultra-High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Urolithin A in Health Products by Ultra-High-Performance Liquid Chromatography [mdpi.com]
- 12. interchim.fr [interchim.fr]
- 13. faa.gov [faa.gov]
troubleshooting poor resolution of Urolithin A glucuronide isomers in HPLC
Welcome to the technical support center for the chromatographic analysis of Urolithin A glucuronide isomers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during HPLC analysis, specifically focusing on the issue of poor resolution.
Troubleshooting Guide: Poor Resolution of this compound Isomers
Poor resolution of this compound isomers is a common challenge in reversed-phase HPLC, often leading to co-elution and inaccurate quantification. This guide provides a systematic approach to troubleshoot and resolve these issues. It is important to note that the separation of isomers such as Urolithin A 3-glucuronide and Urolithin A 8-glucuronide is inherently difficult with standard C18 columns due to their structural similarity.[1][2]
Initial Assessment
Before making significant changes to your method, verify the following:
-
System Suitability: Ensure your HPLC system passes standard performance checks.
-
Column Health: An old or poorly maintained column can be a primary cause of poor resolution.
-
Sample Preparation: Confirm that your sample preparation is appropriate and does not introduce interfering substances.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting poor resolution of this compound isomers.
Caption: A workflow diagram for troubleshooting poor HPLC resolution.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate this compound isomers using standard reversed-phase HPLC?
A1: this compound isomers, such as the 3-glucuronide and 8-glucuronide, are positional isomers with very similar physicochemical properties, including hydrophobicity and pKa. This similarity makes it challenging to achieve baseline separation using conventional C18 stationary phases, which primarily separate compounds based on hydrophobicity. In many published methods, these isomers co-elute.[1][2]
Q2: My peaks for the this compound isomers are broad and tailing. What should I do?
A2: Peak broadening and tailing can be caused by several factors. Here are some troubleshooting steps:
-
Reduce Injection Volume: Overloading the column with too much sample can lead to poor peak shape.[3]
-
Check for Secondary Interactions: Residual silanols on the stationary phase can interact with the analytes, causing tailing. Adjusting the mobile phase pH to suppress the ionization of the analytes or the silanols can help.
-
Column Contamination: Flush the column with a strong solvent to remove any contaminants that may be affecting peak shape.
-
System Dead Volume: Minimize the length and diameter of tubing to reduce extra-column band broadening.
Q3: Can changing the mobile phase composition improve the resolution of these isomers?
A3: Yes, optimizing the mobile phase is a critical step.[4][5][6]
-
Organic Modifier: Switching between acetonitrile and methanol (B129727) can alter selectivity (α), which is a key factor in resolution.
-
pH: For ionizable compounds like glucuronides, the pH of the aqueous mobile phase can significantly impact retention and selectivity. Experimenting with different pH values, often with the addition of a small amount of acid like formic acid (e.g., 0.05% to 0.1%), can improve peak shape and resolution.[7]
-
Gradient Profile: A shallower, slower gradient can provide more time for the isomers to separate on the column.
Q4: What is the effect of temperature on the separation of this compound isomers?
A4: Temperature can have a significant impact on resolution.
-
Increased Temperature: Higher temperatures (e.g., 30°C to 50°C) decrease the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency (N).[8] However, it can also alter selectivity, which may either improve or worsen the separation depending on the specific isomers.
-
Decreased Temperature: Lowering the temperature can sometimes increase selectivity for closely related compounds.
Q5: Are there alternative stationary phases that are better suited for separating these isomers?
A5: Yes, if a standard C18 column is not providing adequate resolution, consider stationary phases that offer different retention mechanisms.
-
Phenyl-Hexyl or Fluoro-Phenyl Columns: These columns can provide alternative selectivity through π-π interactions with the aromatic rings of the urolithins.[9] An ACQUITY UPLC CSH Fluoro Phenyl column has been successfully used for the separation of Urolithin A.[9]
-
Smaller Particle Size Columns: Using columns with smaller particles (e.g., sub-2 µm for UHPLC) increases column efficiency (N), leading to sharper peaks and better resolution.[5]
Q6: I have tried optimizing my HPLC method, but the resolution is still not sufficient. What are my other options?
A6: If reversed-phase HPLC does not provide the desired resolution, other techniques may be more suitable. Supercritical Fluid Chromatography (SFC) has been shown to be a successful method for separating this compound isomers.[1][2]
Data Presentation
The following table summarizes the key HPLC parameters and their potential impact on the resolution of this compound isomers.
| Parameter | Recommended Change | Expected Effect on Resolution | Reference |
| Mobile Phase | |||
| Organic Modifier | Switch from acetonitrile to methanol, or vice versa | Alters selectivity (α) | [4][5] |
| pH (Aqueous Phase) | Adjust pH (e.g., with 0.05-0.1% formic acid) | Improves peak shape and can alter selectivity for ionizable compounds | [5][7] |
| Gradient | Decrease the slope (shallower gradient) | Increases separation time, potentially improving resolution | [3] |
| Stationary Phase | |||
| Column Chemistry | Switch from C18 to Phenyl-Hexyl or Fluoro-Phenyl | Provides alternative selectivity (π-π interactions) | [9] |
| Particle Size | Decrease particle size (e.g., from 5 µm to sub-2 µm) | Increases column efficiency (N), leading to sharper peaks | [4][5] |
| Column Length | Increase column length | Increases column efficiency (N) | [4][5] |
| Operating Conditions | |||
| Temperature | Increase or decrease column temperature | Affects mobile phase viscosity and can alter selectivity | [5][8] |
| Flow Rate | Decrease flow rate | Can increase efficiency and resolution, but increases run time |
Experimental Protocols
Protocol 1: General Method for Optimizing HPLC Separation of this compound Isomers
This protocol provides a starting point for developing a robust HPLC method for the separation of this compound isomers.
-
Initial Column and Mobile Phase Selection:
-
Column: Start with a high-quality C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Detector: UV-Vis or Mass Spectrometer.
-
-
Initial Gradient Run:
-
Perform a broad gradient run (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution conditions for the isomers.
-
-
Optimization of Selectivity (α):
-
Organic Modifier: Replace acetonitrile (Mobile Phase B) with methanol and repeat the gradient run to observe changes in selectivity.
-
pH: If peaks are broad or tailing, adjust the concentration of formic acid (e.g., from 0.05% to 0.2%) to find the optimal pH for peak shape and separation.
-
-
Optimization of Retention (k'):
-
Based on the initial gradient, develop a shallower gradient around the elution point of the isomers to increase the separation time between them. Aim for a retention factor (k') between 2 and 10.
-
-
Optimization of Efficiency (N):
-
Flow Rate: Adjust the flow rate. A lower flow rate can increase efficiency but will also increase the run time.
-
Temperature: Evaluate the separation at different temperatures (e.g., 25°C, 35°C, 45°C) to see the effect on resolution.
-
-
Alternative Stationary Phase:
-
If resolution is still insufficient, switch to a column with a different selectivity, such as a Phenyl-Hexyl or Fluoro-Phenyl column, and repeat the optimization process.
-
Urolithin A Signaling Pathway
Urolithin A has been shown to modulate several key cellular signaling pathways, primarily related to mitochondrial health and anti-inflammatory responses.
Caption: Urolithin A's impact on key cellular signaling pathways.
Urolithin A is a metabolite produced by the gut microbiota from ellagitannins and has been shown to have several beneficial effects. A primary mechanism of action for Urolithin A is the induction of mitophagy, the process of clearing damaged mitochondria, through the activation of the PINK1/Parkin pathway.[4][9] It also plays a role in regulating cellular metabolism by activating AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (B549165) (mTOR) pathway.[1][5][7] Furthermore, Urolithin A exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway, which in turn reduces the production of pro-inflammatory cytokines.[6][8]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Effects of Urolithin A and Its Role in Muscle Health and Performance: Current Knowledge and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genesispub.org [genesispub.org]
- 5. Urolithin A: The anti-aging secret of intestinal flora metabolites - FocusHerb [focusherb.com]
- 6. gethealthspan.com [gethealthspan.com]
- 7. Urolithin a attenuates IL-1β-induced inflammatory responses and cartilage degradation via inhibiting the MAPK/NF-κB signaling pathways in rat articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urolithin A: Clinical Application Potential and Mechanism of Action_Chemicalbook [chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
selecting the appropriate internal standard for Urolithin A glucuronide quantification
Welcome to the technical support center for the quantification of Urolithin A glucuronide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate internal standard for the quantification of this compound?
A1: The most suitable internal standard is a stable isotope-labeled (SIL) version of the analyte, such as ¹³C₆ this compound.[1] SIL internal standards have the same physicochemical properties as the analyte, ensuring they co-elute and experience similar ionization and matrix effects, which provides the most accurate quantification.[2]
Q2: Are there any alternatives to SIL internal standards if they are not available?
A2: Yes, if a SIL internal standard is not accessible, a structural analog can be used. The analog should ideally have a similar chemical structure, retention time, and ionization response to this compound. Examples of structural analogs used for the analysis of urolithins and their metabolites include Naringenin, Chrysin, and 6,7-dihydroxycoumarin.[3][4][5] However, it is crucial to validate their performance thoroughly to account for potential differences in extraction recovery and matrix effects.
Q3: How can I quantify total Urolithin A (free and glucuronidated)?
A3: To measure total Urolithin A, a deconjugation step is required to convert the glucuronide form back to the free aglycone. This is typically achieved by treating the sample with β-glucuronidase enzyme before extraction and analysis.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS quantification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Inappropriate mobile phase composition or pH. | Optimize the mobile phase. A common mobile phase consists of water and acetonitrile (B52724) with a small percentage of an acidifier like formic acid to improve peak shape.[6][7] |
| Column degradation. | Replace the analytical column. | |
| Low Signal Intensity / Poor Sensitivity | Suboptimal mass spectrometer source parameters. | Optimize source conditions such as gas temperature, nebulizer pressure, capillary voltage, and gas flow.[3] |
| Inefficient extraction. | Evaluate different extraction solvents and techniques. For instance, pure methanol (B129727) has been shown to yield high recovery for Urolithin A.[8][9] | |
| High Variability in Results | Inconsistent sample preparation. | Ensure precise and consistent execution of all sample preparation steps, including pipetting, vortexing, and centrifugation. |
| Matrix effects. | The use of a SIL internal standard is the best way to compensate for matrix effects.[1][2] If not available, assess matrix effects by comparing the analyte response in post-extraction spiked matrix samples to that in a neat solution. | |
| Internal Standard Signal is Unstable or Absent | Degradation of the internal standard. | Check the stability of the internal standard in the prepared solutions and in the biological matrix over time and under different storage conditions. |
| Incorrect concentration. | Verify the concentration of the internal standard spiking solution. | |
| Carryover | Contamination from a previous high-concentration sample. | Inject blank samples after high-concentration samples to check for carryover. If observed, optimize the wash steps in the autosampler program. |
Experimental Protocols & Data
Example LC-MS/MS Method for this compound Quantification
This protocol is a generalized example based on published methods.[3][6][7]
1. Sample Preparation (from Plasma)
-
To 200 µL of plasma, add an internal standard solution (e.g., ¹³C₆ this compound).
-
For total Urolithin A quantification, add β-glucuronidase and incubate at 37°C.[3]
-
Perform protein precipitation by adding 600 µL of acetonitrile containing 2% formic acid.[6]
-
Vortex for 10 minutes, followed by sonication for 10 minutes.[6]
-
Centrifuge at 17,000 x g for 10 minutes.[6]
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[6]
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 × 50 mm, 1.8 µm).[6]
-
Mobile Phase A: Water with 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]
-
Flow Rate: 0.4 mL/min.[6]
-
Gradient: A linear gradient starting with 5% B, increasing to 95% B.[6]
3. Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for glucuronides.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Source Conditions:
Quantitative Data Summary
The following tables summarize typical validation parameters for Urolithin A and its glucuronide quantification from various studies.
Table 1: Linearity and Limits of Quantification (LOQ)
| Analyte | Matrix | Linearity Range (ng/mL) | r² | LOQ (ng/mL) | Reference |
| Urolithin A | Plasma | 0.5 - 125 | ≥ 0.999 | 1 - 2.5 | [3] |
| Urolithin A | Health Product | 100 - 10,000 | 0.9998 | 103 | [8][10] |
| This compound | Plasma | 0.5 - 200 | N/A | 5 | [1][6] |
Table 2: Recovery Rates
| Analyte | Matrix | Recovery Rate (%) | Reference |
| Urolithin A | Health Product | 98 - 102 | [8][10] |
| Urolithin Metabolites | Urine | 88 - 99 | [4] |
Visualizations
Logical Workflow for Internal Standard Selection
Caption: Decision tree for selecting an appropriate internal standard.
Experimental Workflow for this compound Quantification
Caption: General workflow for this compound quantification.
References
- 1. Direct supplementation with Urolithin A overcomes limitations of dietary exposure and gut microbiome variability in healthy adults to achieve consistent levels across the population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. walnuts.org [walnuts.org]
- 5. researchgate.net [researchgate.net]
- 6. isnff-jfb.com [isnff-jfb.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Urolithin A in Health Products by Ultra-High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Urolithin A in Health Products by Ultra-High-Performance Liquid Chromatography [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Oral Bioavailability of Urolithin A Glucuronide Prodrugs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the challenges of low oral bioavailability of Urolithin A (UA) and its glucuronide prodrugs.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of Urolithin A generally low?
A1: The low oral bioavailability of Urolithin A is primarily due to extensive phase II metabolism in the intestine and liver.[1][2] After absorption, UA is rapidly conjugated to form Urolithin A glucuronide (UAG) and Urolithin A sulfate (B86663) (UAS), which are more water-soluble and readily excreted.[1][3] This rapid conversion significantly reduces the systemic levels of free, biologically active UA.[2] The lipophilic nature of UA allows for passive diffusion across intestinal cells, but its subsequent metabolism limits its systemic availability.[3]
Q2: What are the main metabolites of Urolithin A found in circulation?
A2: The primary metabolites of Urolithin A found in circulation are its phase II conjugates: this compound (UAG) and Urolithin A sulfate (UAS).[1][4] UAG is typically the most abundant metabolite detected in plasma and urine following the consumption of UA precursors or direct UA supplementation.[5][6]
Q3: Is this compound biologically active?
A3: this compound is generally considered to have significantly lower biological activity compared to its aglycone form, Urolithin A.[1][2] Several in vitro studies have shown that while UA can inhibit the proliferation of cancer cells and reduce inflammation, its glucuronidated form is largely inactive in these assays.[2][7]
Q4: What is the "inflammatory dissociation" or "tissue deconjugation" hypothesis?
A4: This hypothesis proposes that inactive this compound can be converted back to the active Urolithin A aglycone at sites of inflammation.[1][7] Inflamed tissues can have higher levels of the enzyme β-glucuronidase, which can cleave the glucuronide group from UAG, releasing free UA where it is needed.[6][8] This localized reactivation could explain the observed in vivo anti-inflammatory effects of Urolithin A despite its low systemic bioavailability in the free form.[7]
Q5: How does the gut microbiome influence Urolithin A bioavailability?
A5: The gut microbiome is crucial for the initial production of Urolithin A from its dietary precursors, ellagitannins and ellagic acid, found in foods like pomegranates, berries, and walnuts.[9][10][11] The composition of an individual's gut microbiota determines their ability to produce UA, leading to significant inter-individual variability.[10][12] Individuals can be categorized into different "urolithin metabotypes" based on their capacity to produce urolithins.[12] Therefore, strategies to enhance UA levels must consider the host's microbiome.
Troubleshooting Guides
Issue 1: Low or variable Urolithin A levels in in vivo pharmacokinetic studies.
Possible Cause 1: Poor conversion of precursors by the gut microbiota.
-
Troubleshooting Tip: Standardize the gut microbiome of animal models through co-housing or fecal microbiota transplantation from a known UA-producing donor. For human studies, consider pre-screening participants for their urolithin metabotype. Direct supplementation with synthesized UA can bypass the variability of microbial conversion.[5][13]
Possible Cause 2: Rapid glucuronidation of Urolithin A.
-
Troubleshooting Tip: Investigate co-administration of inhibitors of UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation. However, be cautious of potential drug-drug interactions. Another approach is to develop prodrugs of UA that are less susceptible to initial metabolism.[14]
Possible Cause 3: Inadequate analytical sensitivity.
-
Troubleshooting Tip: Utilize highly sensitive analytical methods such as Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) for the quantification of UA and its metabolites in biological matrices.[15][16] Ensure proper sample preparation to minimize degradation and maximize recovery.
Issue 2: Inconsistent results in Caco-2 cell permeability assays.
Possible Cause 1: Caco-2 cell monolayer integrity is compromised.
-
Troubleshooting Tip: Regularly monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure they are fully differentiated and have formed tight junctions. TEER values should be stable and within the laboratory's established range before starting the permeability experiment.[14]
Possible Cause 2: Active efflux of Urolithin A.
-
Troubleshooting Tip: Investigate the involvement of efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) by co-incubating with specific inhibitors of these transporters. A significant increase in the basolateral-to-apical transport of UA in the presence of an inhibitor would suggest the involvement of that transporter.
Possible Cause 3: Metabolism of Urolithin A by Caco-2 cells.
-
Troubleshooting Tip: Caco-2 cells can express UGT enzymes and metabolize UA into UAG.[14] Analyze both the apical and basolateral compartments for the presence of UAG to quantify the extent of metabolism during the assay. Consider using UGT-deficient Caco-2 cell lines if the focus is solely on permeability.
Data Presentation
Table 1: Pharmacokinetic Parameters of Urolithin A and its Glucuronide after Oral Administration
| Compound | Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Urolithin A | 500 mg UA supplement (Human) | 0.5 | 6 | - | [17] |
| This compound | 500 mg UA supplement (Human) | 481 | 6 | - | [17] |
| This compound | Pomegranate Juice (Human) | 110.47 ± 131.6 | 24 | - | [5] |
| This compound | Control Rats (Oral UA) | ~1500 | ~3 | ~6000 | [18][19] |
| This compound | LPS-treated Rats (Oral UA) | ~2500 | ~4 | ~12000 | [18][19] |
Table 2: In Vitro Efficacy of Urolithin A on Signaling Pathway Components
| Cell Line | Treatment | Key Finding | Reference |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Urolithin A | Blocked phosphorylation of AKT and p70S6K. | [20] |
| Macrophages | 20 and 40 µM Urolithin A | Suppressed LPS-induced phosphorylation of AKT, TSC2, and p70S6K. | [20] |
| Cholangiocarcinoma (HuCCT-1 and SSP-25) | 40 µmol/L Urolithin A | Downregulated the phosphorylation of WNK1 and AKT. | [20] |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Monolayer Formation: Seed Caco-2 cells onto Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².
-
Differentiation: Allow the cells to differentiate for 21-25 days, changing the medium every 2-3 days.
-
Monolayer Integrity Check: Measure the TEER using a voltmeter. Only use monolayers with TEER values above 250 Ω·cm².
-
Permeability Study:
-
Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the test compound (Urolithin A or this compound) to the apical (AP) side to assess absorption (AP to basolateral (BL)) or to the BL side to assess efflux (BL to AP).
-
Incubate at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh buffer.
-
-
Sample Analysis: Analyze the concentration of the compound in the collected samples using a validated analytical method like UHPLC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Use male Sprague-Dawley rats (8-10 weeks old). Acclimatize the animals for at least one week before the experiment.
-
Compound Administration: Administer Urolithin A or its prodrug orally by gavage at a predetermined dose (e.g., 26 mg/kg body weight).[18]
-
Blood Sampling: Collect blood samples from the tail vein or via cannulation at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Preparation for Analysis:
-
Precipitate plasma proteins by adding a threefold volume of ice-cold methanol (B129727).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
UHPLC-MS/MS Analysis:
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of acidified water (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).[16][21]
-
Set the mass spectrometer to operate in negative electrospray ionization (ESI-) mode and use multiple reaction monitoring (MRM) for quantification of UA and its metabolites.
-
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life from the plasma concentration-time data.[18]
Visualizations
Caption: Urolithin A metabolism, circulation, and reactivation pathway.
References
- 1. Frontiers | Emerging evidence of Urolithin A in sports nutrition: bridging preclinical findings to athletic applications [frontiersin.org]
- 2. Absorption and Metabolism of Urolithin A and Ellagic Acid in Mice and Their Cytotoxicity in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rebeccabio.com [rebeccabio.com]
- 4. researchgate.net [researchgate.net]
- 5. Direct supplementation with Urolithin A overcomes limitations of dietary exposure and gut microbiome variability in healthy adults to achieve consistent levels across the population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urolithins: Diet-Derived Bioavailable Metabolites to Tackle Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tissue deconjugation of this compound to free urolithin A in systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase II Conjugates of Urolithins Isolated from Human Urine and Potential Role of β-Glucuronidases in Their Disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological Effects of Urolithin A and Its Role in Muscle Health and Performance: Current Knowledge and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. prohealth.com [prohealth.com]
- 11. timeline.com [timeline.com]
- 12. layerorigin.com [layerorigin.com]
- 13. researchgate.net [researchgate.net]
- 14. Urolithin A conjugation with NSAIDs inhibits its glucuronidation and maintains improvement of Caco-2 monolayers' barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determination of Urolithin A in Health Products by Ultra-High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. edepot.wur.nl [edepot.wur.nl]
- 18. Tissue deconjugation of this compound to free urolithin A in systemic inflammation - Food & Function (RSC Publishing) DOI:10.1039/C9FO00298G [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analysis of Urolithin A Glucuronide in Tissue Homogenates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals developing and validating methods for the quantification of Urolithin A glucuronide in tissue homogenates.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for quantifying this compound in tissue samples?
A1: The most common and robust analytical technique is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2] This method offers high sensitivity and selectivity, which is crucial for distinguishing this compound from its aglycone (Urolithin A) and other metabolites within a complex tissue matrix.[1]
Q2: Why is it important to measure the glucuronide form of Urolithin A specifically?
A2: Following absorption, Urolithin A is extensively metabolized in the liver to form conjugates, with this compound being a predominant form found in circulation and tissues.[3][4][5][6] Measuring the glucuronide directly provides a more accurate representation of the bioavailable form at the tissue level. It's also important to note that the glucuronide conjugate may have different biological activity compared to the free form.[2] Some studies have shown that this compound can be deconjugated back to the active Urolithin A form in tissues, particularly under inflammatory conditions.[7][8][9]
Q3: Are there commercially available standards for this compound?
A3: The availability of commercial standards for this compound can be limited, and often researchers have to rely on custom synthesis.[10] It is also important to consider that Urolithin A has two potential sites for glucuronidation (3-OH and 8-OH), leading to isomeric forms (Urolithin A 3-glucuronide and Urolithin A 8-glucuronide).[5][10] Chromatographic separation of these isomers can be challenging with standard reversed-phase HPLC.[5]
Q4: What are the key validation parameters to consider for a robust method?
A4: According to regulatory guidelines (e.g., FDA, EMA), the key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.
-
Sensitivity: Determined by the Limit of Detection (LOD) and Limit of Quantification (LOQ).
-
Precision: The closeness of agreement between a series of measurements, expressed as Relative Standard Deviation (RSD).
-
Accuracy: The closeness of the measured value to the true value, expressed as a percentage of recovery.
-
Selectivity/Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting substances from the tissue matrix on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[1][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low/No Recovery of this compound | Inefficient extraction solvent. Analyte degradation during sample processing. Suboptimal homogenization. | Optimize the extraction solvent. Methanol or acetonitrile (B52724) with a small percentage of formic acid are commonly used.[2][11] Keep samples on ice throughout the extraction process to minimize enzymatic degradation. Ensure complete tissue homogenization using appropriate mechanical disruption methods (e.g., bead beating, sonication). |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Suboptimal chromatographic conditions. Column degradation. Presence of co-eluting matrix components. | Optimize the mobile phase composition and gradient. A common mobile phase consists of water and acetonitrile with 0.1% formic acid.[2] Use a guard column and ensure proper sample cleanup to protect the analytical column. Evaluate different column chemistries (e.g., C18, Phenyl-Hexyl). |
| High Matrix Effect (Ion Suppression or Enhancement) | Co-eluting endogenous components from the tissue homogenate interfering with ionization. | Implement more rigorous sample cleanup procedures, such as solid-phase extraction (SPE). Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available. Dilute the sample extract to reduce the concentration of interfering matrix components. |
| Inconsistent Results/High Variability | Inconsistent sample homogenization. Analyte instability. Pipetting errors. | Standardize the homogenization procedure (time, speed, etc.). Perform stability studies to determine the optimal storage and handling conditions for tissue samples and extracts.[12] Use calibrated pipettes and proper pipetting techniques. |
| Difficulty in Separating this compound Isomers | Standard reversed-phase HPLC may not provide sufficient resolution. | Consider using Supercritical Fluid Chromatography (SFC), which has been shown to successfully separate this compound isomers.[5] If isomer separation is not critical, the isomers can be quantified together using a standard that is a mixture of both. |
Experimental Protocols
Tissue Homogenate Preparation
-
Accurately weigh a portion of the frozen tissue sample (e.g., 50-100 mg).
-
Add ice-cold homogenization buffer (e.g., phosphate-buffered saline) at a specific ratio (e.g., 1:3 or 1:4 w/v).
-
Homogenize the tissue using a mechanical homogenizer (e.g., bead beater, rotor-stator homogenizer) on ice.
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant for the extraction procedure.
Protein Precipitation and Extraction of this compound
-
To 100 µL of the tissue homogenate supernatant, add 300 µL of ice-cold extraction solvent (e.g., acetonitrile with 0.1% formic acid or pure methanol).[13][14]
-
Add an appropriate internal standard (if available).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate proteins.[11]
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm filter before injecting it into the LC-MS/MS system.[11]
Quantitative Data Summary
Table 1: LC-MS/MS Method Parameters for Urolithin Analysis
| Parameter | Example Method 1[2] | Example Method 2[1] |
| LC System | Agilent 1260 Infinity II UHPLC | Agilent 1290 Infinity UPLC |
| MS System | 6470 Triple Quadrupole (QqQ) | 6470B Triple Quadrupole or 6550 QTOF |
| Column | Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) | Not specified |
| Mobile Phase A | Water with 0.1% Formic Acid | Not specified |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Not specified |
| Flow Rate | 0.4 mL/min | Not specified |
| Ionization Mode | Electrospray Ionization (ESI), typically negative mode for glucuronides | ESI, positive mode for Urolithin A |
Table 2: Method Validation Data for Urolithin A Analysis
| Parameter | Urolithin A in Health Products (UHPLC)[13][15] |
| Linearity Range | 0.100–10.000 µg/mL |
| Correlation Coefficient (r²) | 0.9998 |
| Limit of Detection (LOD) | 0.051 µg/mL |
| Limit of Quantification (LOQ) | 0.103 µg/mL |
| Precision (Inter-operator RSD) | 1.3% |
| Recovery | 98–102% |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Metabolic pathway of Urolithin A and its glucuronide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. View of LC–MS analysis of urolithin-related metabolites in human plasma reveals glucuronide conjugates as the primary species after 4-weeks of pecan consumption | Journal of Food Bioactives [isnff-jfb.com]
- 3. Conjugates of urolithin A with NSAIDs, their stability, cytotoxicity, and anti-inflammatory potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct supplementation with Urolithin A overcomes limitations of dietary exposure and gut microbiome variability in healthy adults to achieve consistent levels across the population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of Isomeric Forms of Urolithin Glucuronides Using Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tissue deconjugation of this compound to free urolithin A in systemic inflammation - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. Tissue deconjugation of this compound to free urolithin A in systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Tissue deconjugation of this compound to free urolithin A in systemic inflammation. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Gastrointestinal stability of urolithins: an in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Urolithin A in Health Products by Ultra-High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Urolithin A in Health Products by Ultra-High-Performance Liquid Chromatography | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purity Assessment of Synthetic Urolithin A Glucuronide Standards
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with synthetic Urolithin A glucuronide standards.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of synthetic this compound?
A1: The primary analytical methods for determining the purity of synthetic this compound are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is used for quantitative purity assessment, LC-MS for both quantification and mass confirmation, and NMR for structural confirmation and identification of impurities.
Q2: What are the common impurities found in synthetic this compound standards?
A2: Common impurities can include:
-
Regioisomers: Urolithin A has two hydroxyl groups at positions 3 and 8, leading to the formation of Urolithin A 3-O-glucuronide and Urolithin A 8-O-glucuronide during synthesis. These isomers are often difficult to separate.[1][2][3]
-
Starting Materials: Residual reactants from the chemical synthesis process.
-
By-products: Other related compounds formed during the synthesis.
-
Degradation Products: this compound may degrade if not stored under appropriate conditions.
-
Residual Solvents: Solvents used during synthesis and purification.
Q3: Why is it difficult to separate this compound isomers using standard reversed-phase HPLC?
A3: Urolithin A 3-O-glucuronide and Urolithin A 8-O-glucuronide are regioisomers with very similar physicochemical properties, including polarity and hydrophobicity. This makes their separation challenging on conventional C18 columns, often resulting in co-elution or poor resolution.[1][3][4] Specialized chromatographic techniques, such as supercritical fluid chromatography (SFC), may be required for better separation.[3][4]
Q4: How can I confirm the identity and structure of my this compound standard?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for structural elucidation. 1H and 13C NMR spectra can confirm the attachment position of the glucuronide moiety and the overall structure of the molecule.[1][2][3] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | Column overload | Reduce the injection volume or sample concentration. |
| Column contamination | Flush the column with a strong solvent or use a guard column. | |
| Inappropriate mobile phase pH | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. | |
| Co-elution of peaks | Presence of isomers | Use a column with a different selectivity (e.g., Fluoro Phenyl).[5] Optimize the gradient elution method.[5] Consider alternative techniques like SFC.[3][4] |
| Insufficient separation | Decrease the flow rate or use a longer column to increase resolution. | |
| Ghost peaks | Contaminated mobile phase or injector | Use fresh, high-purity solvents and flush the injector. |
| High backpressure | Column frit blockage | Filter samples before injection and regularly replace the in-line filter. |
| Buffer precipitation | Ensure the buffer is soluble in the mobile phase at all concentrations used in the gradient.[6] |
LC-MS Analysis Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low signal intensity | Poor ionization | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas temperature).[7] Operate in negative ionization mode, which is often suitable for glucuronides.[8] |
| Matrix effects | Perform a matrix effect study and consider using a deuterated internal standard. | |
| Inaccurate mass measurement | Instrument not calibrated | Calibrate the mass spectrometer according to the manufacturer's recommendations. |
| Presence of adducts | Formation of salt adducts (e.g., [M+Na]+, [M+K]+) | Use a lower concentration of salts in the mobile phase or add a small amount of a volatile acid like formic acid. |
Experimental Protocols
HPLC Method for Purity Assessment
-
Column: ACQUITY UPLC CSH Fluoro Phenyl (2.1 mm × 50 mm, 1.7 µm)[5]
-
Mobile Phase A: Water with 0.1% formic acid[9]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[9]
-
Gradient: Start with 5% B, increase to 95% B over 4 minutes.[8]
-
Flow Rate: 0.4 mL/min[8]
-
Column Temperature: 30 °C[9]
-
Detection: UV at 305 nm[5]
-
Injection Volume: 5 µL[5]
LC-MS Method for Identification and Quantification
-
LC System: Agilent 1260 Infinity II UHPLC[9]
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole[9]
-
Column: Zorbax Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm)[9]
-
Mobile Phase and Gradient: Same as HPLC method.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode[8]
-
MS Parameters:
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification.[8]
NMR for Structural Confirmation
-
Sample Preparation: Dissolve 1-5 mg of the purified standard in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6).[10]
-
Spectrometer: 500 MHz or higher field strength for better resolution.[1]
-
Experiments:
Data Presentation
Table 1: Typical HPLC and LC-MS Parameters for this compound Analysis
| Parameter | HPLC | LC-MS |
| Column Type | C18 or Fluoro Phenyl | C18 |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Water/Acetonitrile with 0.1% Formic Acid |
| Detection | UV (305 nm) | ESI-MS/MS (Negative Mode) |
| Primary Use | Purity (%) and Quantification | Identification and Quantification |
Table 2: Key NMR Signals for this compound Isomers (in DMSO-d6)
| Proton (1H) | Urolithin A 3-O-glucuronide | Urolithin A 8-O-glucuronide |
| Anomeric (Gluc-1') | ~5.1-5.5 ppm (doublet)[1] | ~5.1-5.5 ppm (doublet)[1] |
| Aromatic Protons | Shifts will differ based on glucuronide position[1] | Shifts will differ based on glucuronide position[1] |
Note: Specific chemical shifts can vary slightly depending on the instrument and experimental conditions. 2D NMR is required for unambiguous assignment.
Visualizations
Caption: Workflow for assessing the purity of synthetic this compound.
Caption: Troubleshooting logic for HPLC analysis of this compound.
References
- 1. Novel Regioselective Synthesis of Urolithin Glucuronides—Human Gut Microbiota Cometabolites of Ellagitannins and Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Isomeric Forms of Urolithin Glucuronides Using Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Urolithin A in Health Products by Ultra-High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. View of LC–MS analysis of urolithin-related metabolites in human plasma reveals glucuronide conjugates as the primary species after 4-weeks of pecan consumption | Journal of Food Bioactives [isnff-jfb.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Urolithin A vs. Urolithin A Glucuronide: A Comparative Guide to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urolithin A (UA), a gut microbial metabolite of ellagic acid found in pomegranates, berries, and walnuts, has garnered significant attention for its potential health benefits, including anti-inflammatory, antioxidant, and anti-aging properties. Following absorption, Urolithin A is extensively metabolized in the liver and intestines into conjugated forms, primarily Urolithin A glucuronide (UA-glur).[1][2] While UA is widely considered the primary bioactive compound, the biological activities of its glucuronidated form are a subject of ongoing research. This guide provides a comprehensive comparison of the bioactivity of Urolithin A and this compound, supported by experimental data and detailed methodologies, to aid researchers in understanding their distinct and overlapping roles.
Comparative Overview of Bioactivity
Current research indicates that Urolithin A is the more biologically potent form, with its glucuronidation generally considered a step that diminishes its activity.[3][4][5] However, evidence suggests that this compound is not merely an inactive metabolite but may possess its own biological functions and can be converted back to the active Urolithin A form under specific physiological conditions, such as inflammation.[3][4]
Table 1: Summary of Bioactivity Comparison
| Bioactivity | Urolithin A | This compound | Key Findings |
| Anti-inflammatory Activity | Potent inhibitor of inflammatory markers (e.g., COX-2, PGE2, TNF-α, IL-1β).[6][7][8] | Inhibits monocyte adhesion and endothelial cell migration; down-regulates CCL2 and PAI-1.[9] | Urolithin A generally exhibits stronger direct anti-inflammatory effects. This compound's activity may be partly due to its conversion to Urolithin A in inflamed tissues.[3][4] |
| Antioxidant Activity | Exhibits significant antioxidant effects in both in vivo and in vitro models.[10][11] | Less characterized, but the glucuronide substituent may influence its antioxidant potential.[11] | Urolithin A is well-established as a potent antioxidant.[10][11] |
| Mitophagy Induction | Potent inducer of mitophagy, leading to improved mitochondrial and muscle function.[12][13][14] | Not reported to directly induce mitophagy. Conversion to Urolithin A is likely necessary for this effect. | Urolithin A is a recognized mitophagy activator.[12][13][14] |
| Anti-proliferative Activity | Demonstrates anti-proliferative effects against various cancer cell lines.[15][16] | Glucuronidated forms do not exert antiproliferative effects.[16][17] | The free form of Urolithin A is crucial for its anti-cancer properties.[15][16] |
Detailed Experimental Protocols
In Vivo Model of Systemic Inflammation
This protocol is based on studies investigating the deconjugation of this compound in response to inflammation.[3][4]
Objective: To evaluate the tissue distribution and conversion of this compound to Urolithin A in a lipopolysaccharide (LPS)-induced systemic inflammation rat model.
Methodology:
-
Animal Model: Male Wistar rats are used.
-
Groups:
-
Control group: Receives vehicle.
-
LPS group: Receives an intraperitoneal (i.p.) injection of LPS (e.g., 5 mg/kg body weight) to induce systemic inflammation.
-
-
Administration of Urolithin A: Both groups are orally administered Urolithin A (e.g., 5 mg/kg body weight).
-
Sample Collection: At selected time points (e.g., 5 hours post-LPS administration), blood, urine, and various tissues (liver, spleen, lungs, etc.) are collected.
-
Analysis: The concentrations of Urolithin A and its metabolites (including this compound) are quantified using UPLC-ESI-QTOF-MS.
Experimental Workflow for In Vivo Inflammation Model
Caption: Workflow for the in vivo LPS-induced inflammation model.
In Vitro Model of Vascular Inflammation
This protocol is adapted from studies assessing the anti-inflammatory effects of Urolithin A and its glucuronide on endothelial cells.[9]
Objective: To compare the effects of Urolithin A and this compound on monocyte adhesion and endothelial cell migration in a TNF-α-induced inflammation model.
Methodology:
-
Cell Culture: Human Aortic Endothelial Cells (HAECs) are cultured to confluence.
-
Treatment: HAECs are pre-treated with physiological concentrations of Urolithin A or this compound (e.g., 5-15 µM) for a specified period (e.g., 24 hours).
-
Inflammation Induction: Inflammation is induced by adding Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL).
-
Monocyte Adhesion Assay: Fluorescently labeled monocytes (e.g., U937 cells) are added to the HAEC monolayer. After incubation, non-adherent cells are washed away, and the adhesion is quantified by measuring fluorescence.
-
Endothelial Cell Migration Assay (Wound Healing Assay): A scratch is made in the confluent HAEC monolayer. The rate of wound closure is monitored and measured over time in the presence of the test compounds.
Signaling Pathway of Urolithin A in Mitophagy Induction
Caption: Urolithin A induces mitophagy via AMPK, SIRT1, and mTOR pathways.
Discussion
The available evidence strongly suggests that Urolithin A is the primary driver of many of the health benefits associated with the consumption of ellagitannin-rich foods. Its superior anti-inflammatory, antioxidant, and potent mitophagy-inducing properties position it as a key molecule of interest for therapeutic development.
While this compound is generally less active, its role should not be entirely dismissed. Its ability to act as a reservoir for Urolithin A, particularly in inflamed tissues where it can be deconjugated, is a critical aspect of its in vivo functionality.[3][4] This suggests that the systemic effects observed after oral intake of Urolithin A are likely a result of the interplay between the free and conjugated forms.
For researchers and drug developers, these findings have important implications. In vitro studies should ideally test both Urolithin A and this compound to fully understand their respective contributions to biological effects. Furthermore, the development of strategies to enhance the deconjugation of this compound at target sites could be a novel approach to improve the efficacy of Urolithin A-based therapies.
Conclusion
In the comparison of bioactivity, Urolithin A emerges as the more potent molecule, directly mediating key cellular processes like mitophagy and inflammation. This compound, while less active in its conjugated form, serves as an important circulating precursor that can be converted to the active Urolithin A in specific pathological contexts. A comprehensive understanding of the metabolism, distribution, and context-dependent activity of both forms is crucial for the successful translation of Urolithin A's therapeutic potential.
References
- 1. rebeccabio.com [rebeccabio.com]
- 2. Novel Regioselective Synthesis of Urolithin Glucuronides—Human Gut Microbiota Cometabolites of Ellagitannins and Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tissue deconjugation of this compound to free urolithin A in systemic inflammation - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. Tissue deconjugation of this compound to free urolithin A in systemic inflammation - Food & Function (RSC Publishing) DOI:10.1039/C9FO00298G [pubs.rsc.org]
- 5. Urolithin A conjugation with NSAIDs inhibits its glucuronidation and maintains improvement of Caco-2 monolayers' barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-vitro and computational analysis of Urolithin-A for anti-inflammatory activity on Cyclooxygenase 2 (COX-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifespan.io [lifespan.io]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Ellagitannin metabolites, this compound and its aglycone urolithin A, ameliorate TNF-α-induced inflammation and associated molecular markers in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Therapeutic Potential of Mitophagy-Inducing Microflora Metabolite, Urolithin A for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. decodeage.com [decodeage.com]
- 14. Urolithin A induces mitophagy and prolongs lifespan in C. elegans and increases muscle function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Absorption and Metabolism of Urolithin A and Ellagic Acid in Mice and Their Cytotoxicity in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. Frontiers | Emerging evidence of Urolithin A in sports nutrition: bridging preclinical findings to athletic applications [frontiersin.org]
A Comparative Analysis of the Bioavailability of Urolithin A Glucuronide and Resveratrol Glucuronide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioavailability of two prominent gut microbiome-derived metabolites: Urolithin A glucuronide and resveratrol (B1683913) glucuronide. This objective analysis is based on available experimental data to assist researchers and drug development professionals in understanding the pharmacokinetic profiles of these compounds.
Executive Summary
Both Urolithin A and resveratrol are extensively metabolized in the body, primarily into their glucuronidated and sulfated forms. While direct comparative studies are limited, available data from separate human clinical trials suggest that following oral administration of their respective parent compounds, resveratrol glucuronide reaches a significantly higher maximum plasma concentration (Cmax) compared to this compound. However, it is crucial to note that the oral bioavailability of the parent resveratrol is exceptionally low, with extensive first-pass metabolism leading to high levels of its metabolites. Urolithin A, on the other hand, is not directly consumed but is a metabolite of ellagitannins and ellagic acid, and its formation is dependent on an individual's gut microbiome. Direct supplementation with Urolithin A leads to more consistent plasma concentrations of its glucuronide.
Quantitative Bioavailability Data
The following tables summarize key pharmacokinetic parameters for this compound and resveratrol glucuronide from human studies. It is important to consider that these values are derived from separate studies with different methodologies, and direct comparison should be approached with caution.
Table 1: Pharmacokinetic Parameters of this compound in Human Plasma
| Parameter | Value | Dosing Regimen | Reference |
| Cmax | 480.75 ± 238.03 ng/mL | Single oral dose of 500 mg Urolithin A (Mitopure®) | [1] |
| Tmax | 6 hours | Single oral dose of 500 mg Urolithin A (Mitopure®) | [1] |
| Concentration at 24h | 255.52 ± 129.38 ng/mL | Single oral dose of 500 mg Urolithin A (Mitopure®) | [1] |
Table 2: Pharmacokinetic Parameters of Resveratrol Glucuronide in Human Plasma
| Parameter | Value | Dosing Regimen | Reference |
| Cmax | 4,083.9 ± 1,704.4 ng/mL | Single oral dose of 500 mg resveratrol | [2] |
| AUC0-inf | 39,732.4 ± 16,145.6 ng*h/mL | Single oral dose of 500 mg resveratrol | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation of bioavailability data. Below are representative protocols for key experiments cited in the literature.
Quantification of this compound in Human Plasma via LC-MS/MS
This protocol outlines a typical method for the sensitive and specific quantification of this compound in human plasma.
-
Sample Preparation:
-
Thaw frozen human plasma samples on ice.
-
To 200 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound).
-
Precipitate proteins by adding 600 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[3]
-
-
Chromatographic Separation:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% mobile phase B over a specified time to ensure separation from other plasma components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., TSQ Vantage).
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard to ensure selectivity and sensitivity.
-
Quantification of Resveratrol Glucuronide in Human Plasma via LC-MS/MS
This protocol describes a common method for analyzing resveratrol glucuronide in human plasma.
-
Sample Preparation:
-
Acidify plasma samples with perchloric acid to stabilize the analytes.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to clean up the sample and concentrate the analytes.
-
Wash the cartridge with a low percentage of organic solvent to remove interferences.
-
Elute resveratrol and its metabolites with an appropriate solvent (e.g., methanol (B129727) or acetonitrile).
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
Chromatographic Separation:
-
HPLC System: Similar to the this compound method.
-
Column: A C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate resveratrol glucuronide from its parent compound and other metabolites.[4]
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole instrument.
-
Ionization Mode: ESI in negative mode.
-
MRM: Monitor specific transitions for resveratrol glucuronide.[4]
-
Caco-2 Cell Permeability Assay
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seed the cells onto permeable Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Permeability Experiment:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (Urolithin A or resveratrol) dissolved in HBSS to the apical (AP) side of the monolayer.
-
Add fresh HBSS to the basolateral (BL) side.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL side and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the AP side.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
The Papp value is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the compound in the apical chamber.
-
-
Visualizations
Signaling Pathway of Polyphenol Metabolism and Action
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Urolithin A Glucuronide as a Therapeutic Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic performance of Urolithin A (UA) and its primary circulating metabolite, Urolithin A glucuronide, against relevant alternatives in the fields of anti-inflammatory and muscle enhancement therapies. All quantitative data is summarized in structured tables, and detailed experimental protocols for key in vivo assays are provided. Visual diagrams generated using Graphviz (DOT language) illustrate critical biological pathways and experimental workflows.
Metabolic Fate and Bioavailability of Urolithin A
Urolithin A is a gut microbial metabolite of ellagic acid and ellagitannins found in foods like pomegranates, berries, and walnuts. In vivo, Urolithin A is rapidly absorbed and metabolized, primarily in the liver, into conjugated forms, with this compound being one of the most abundant circulating metabolites.[1][2] While Urolithin A is considered the primary bioactive form, the glucuronidated conjugate plays a crucial role in its systemic distribution. An interesting hypothesis, known as "deconjugation in inflammation," suggests that in tissues with inflammatory stimuli, this compound can be converted back to the active Urolithin A, thereby exerting localized therapeutic effects.[1][3][4][5]
Comparative Efficacy: Anti-Inflammatory Properties
To evaluate the anti-inflammatory potential of Urolithin A, we compare its performance in the carrageenan-induced paw edema model, a standard in vivo assay for acute inflammation, against the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin (B1671933).
Quantitative Data: Anti-Inflammatory Effects
| Therapeutic Agent | Animal Model | Dosage | Route of Administration | Time Point | % Inhibition of Paw Edema | Reference(s) |
| Urolithin A | Mouse | Not specified | Oral | 1 hour | Significant reduction | |
| Indomethacin | Rat | 10 mg/kg | Oral | 2 hours | 54% | [6] |
| 3 hours | 54% | [6] | ||||
| 4 hours | 54% | [6] | ||||
| 5 hours | 33% | [6] | ||||
| Indomethacin | Mouse | 10 mg/kg | i.g. | 5 hours | 57.36% | [7] |
| 20 mg/kg | i.g. | 5 hours | 57.09% | [7] |
Note: Direct comparative studies between this compound and NSAIDs in this model with detailed dose-responses are limited in the currently available literature.
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice
This protocol outlines the standardized procedure for inducing and assessing acute inflammation in a murine model.
-
Animal Model: Male Swiss albino mice (20-25g) are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into control, standard (e.g., Indomethacin), and test (Urolithin A/Urolithin A glucuronide) groups.
-
Drug Administration: The test compounds or vehicle (for the control group) are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% (w/v) carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group, and Vt is the average paw volume of the treated group.
Comparative Efficacy: Muscle Function and Endurance
Urolithin A has garnered significant interest for its potential to enhance muscle function, particularly in the context of aging. This is primarily attributed to its ability to stimulate mitophagy, the selective removal of damaged mitochondria. Here, we compare the effects of Urolithin A with NAD+ precursors, Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR), which are also investigated for their roles in improving muscle health.
Quantitative Data: Muscle Performance Enhancement
| Therapeutic Agent | Subject | Dosage | Duration | Key Outcome(s) | % Improvement | Reference(s) |
| Urolithin A | Humans (Older Adults) | 1000 mg/day | 4 months | Muscle Endurance (Hand & Leg) | Significant improvement | |
| Urolithin A | Humans (Middle-Aged Adults) | 500 mg/day | 4 months | Hamstring Strength | ~12% | |
| 1000 mg/day | Hamstring Strength | ~9.8% | ||||
| NMN | Humans (Healthy Older Men) | 250 mg/day | 12 weeks | Gait Speed | Significant improvement | [8] |
| Grip Strength (Left Hand) | Significant improvement | [8] | ||||
| 30-sec Chair Stand Test | Significant improvement | [8] | ||||
| NR | Humans (Older Men) | 1000 mg/day | 21 days | Hand-Grip Strength | No significant difference vs. placebo | [9] |
| Isometric Muscle Strength | ~8% | [[“]] | ||||
| Fatigue Resistance | ~15% | [[“]] |
Signaling Pathway: Urolithin A-Induced Mitophagy
Urolithin A enhances mitochondrial health by activating pathways that lead to the clearance of dysfunctional mitochondria. A key mechanism involves the PINK1/Parkin pathway.
Conclusion
The in vivo evidence suggests that Urolithin A, and by extension its circulating glucuronide form, holds therapeutic promise in addressing both inflammation and age-related decline in muscle function. In preclinical models of acute inflammation, Urolithin A demonstrates anti-inflammatory effects. In human clinical trials, it has shown statistically significant improvements in muscle strength and endurance.
When compared to established alternatives, Urolithin A presents a compelling profile. While NSAIDs like indomethacin are potent anti-inflammatory agents, Urolithin A may offer a better safety profile for long-term use, although further research is needed. In the realm of muscle health, Urolithin A shows comparable, and in some measures, more defined benefits in muscle strength compared to NAD+ precursors like NMN and NR in the studies reviewed.
The unique mechanism of "deconjugation in inflammation" suggests that this compound can act as a targeted delivery system for the active compound to sites of pathology. This highlights the importance of studying the glucuronidated form in relevant in vivo disease models. Future research should focus on direct, head-to-head comparative studies with standardized dosing and outcome measures to further elucidate the therapeutic potential of this compound.
References
- 1. Tissue deconjugation of this compound to free urolithin A in systemic inflammation - Food & Function (RSC Publishing) DOI:10.1039/C9FO00298G [pubs.rsc.org]
- 2. Tissue deconjugation of this compound to free urolithin A in systemic inflammation. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. [PDF] Tissue deconjugation of this compound to free urolithin A in systemic inflammation. | Semantic Scholar [semanticscholar.org]
- 4. Tissue deconjugation of this compound to free urolithin A in systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. annexpublishers.com [annexpublishers.com]
- 8. prohealth.com [prohealth.com]
- 9. Nicotinamide Riboside Augments the Aged Human Skeletal Muscle NAD+ Metabolome and Induces Transcriptomic and Anti-inflammatory Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
A Comparative Guide to Urolithin A Glucuronide Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
Urolithin A, a gut microbial metabolite of ellagic acid found in pomegranates, berries, and nuts, has garnered significant interest for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-aging properties.[1][2] Following its formation in the gut, Urolithin A undergoes extensive phase II metabolism, primarily glucuronidation, which significantly influences its bioavailability and systemic exposure. Understanding the cross-species differences in Urolithin A glucuronide metabolism is crucial for translating preclinical findings from animal models to human clinical trials. This guide provides an objective comparison of this compound metabolism in humans, rats, and mice, supported by experimental data and detailed methodologies.
Quantitative Comparison of this compound Pharmacokinetics
The pharmacokinetic parameters of Urolithin A and its glucuronidated metabolites exhibit notable variations across species. These differences are critical for dose selection and the interpretation of efficacy and safety studies in preclinical models. The following table summarizes key pharmacokinetic parameters for this compound in humans, rats, and mice. It is important to note that the data are compiled from different studies with varying administration routes and doses, which may influence the results.
| Parameter | Human | Rat | Mouse |
| Dose | 500 mg (oral) | 26 mg/kg (oral) | 0.6 mg/mouse (oral) |
| Cmax (Peak Plasma Concentration) | ~481 ng/mL (this compound) | Data not available | Data not available |
| Tmax (Time to Peak Plasma Concentration) | ~6 hours | ~2 hours (for total Urolithin A) | ~3 hours (for total Urolithin A) |
| Half-life (t1/2) | 17-22 hours (Urolithin A and its glucuronide) | Data not available | Data not available |
| Primary Circulating Metabolite | This compound | This compound | This compound and sulfate (B86663) |
Data compiled from multiple sources. Direct comparative studies are limited, and experimental conditions may vary.[3][4][5][6][7][8]
Experimental Protocols
A comprehensive understanding of the methodologies used to generate pharmacokinetic data is essential for accurate interpretation. Below are detailed protocols for typical in vivo pharmacokinetic studies and in vitro metabolism assays.
In Vivo Pharmacokinetic Study Protocol
This protocol outlines a general procedure for assessing the pharmacokinetics of Urolithin A and its metabolites in an animal model.
-
Animal Model: Male/female rats (e.g., Sprague-Dawley) or mice (e.g., C57BL/6) are used. Animals are housed in controlled conditions with a standard diet and water ad libitum.
-
Drug Administration: Urolithin A is administered orally via gavage at a specified dose (e.g., 26 mg/kg for rats). A vehicle control group receives the vehicle solution (e.g., 1.6% DMSO and 6.25% Tween-20 in water).[8]
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) via tail vein or cardiac puncture. Plasma is separated by centrifugation. Urine and feces may also be collected over the study period.
-
Sample Analysis: Plasma samples are analyzed for Urolithin A and its glucuronide and sulfate conjugates using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, area under the curve (AUC), and half-life (t1/2) using appropriate software.
In Vitro Glucuronidation Assay Protocol
This protocol describes a typical experiment to assess the glucuronidation of Urolithin A using liver microsomes.
-
Microsome Preparation: Liver microsomes are prepared from human, rat, and mouse liver tissue through differential centrifugation. The protein concentration of the microsomal preparation is determined.
-
Incubation Mixture: The reaction mixture contains liver microsomes, Urolithin A (at various concentrations), and the cofactor UDP-glucuronic acid (UDPGA) in a suitable buffer (e.g., Tris-HCl).[9]
-
Reaction Initiation and Termination: The reaction is initiated by the addition of UDPGA and incubated at 37°C. The reaction is stopped at a specific time point by adding a quenching solution (e.g., acetonitrile).[9]
-
Analysis: The formation of this compound is quantified by LC-MS/MS.
-
Enzyme Kinetics: The rate of glucuronide formation is measured at different Urolithin A concentrations to determine kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax).
Metabolic Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways of Urolithin A and a typical experimental workflow for its pharmacokinetic analysis.
Cross-Species Differences in UGT Enzymes
The glucuronidation of Urolithin A is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the liver and intestine.[10] Species-specific differences in the expression and activity of UGT isoforms are a major contributor to the observed variations in Urolithin A metabolism.
-
Humans: The major UGT isoforms involved in the glucuronidation of various phenolic compounds in the human liver include UGT1A1, UGT1A3, UGT1A6, UGT1A9, and UGT2B7.[11][12][13] While the specific isoforms responsible for Urolithin A glucuronidation are not definitively identified, it is likely that multiple UGT1A and potentially UGT2B enzymes are involved.
-
Rats and Mice: Rodents possess a different profile of UGT isoforms compared to humans. For example, some human UGTs have orthologs in rodents with similar substrate specificities, while others do not. These differences in the UGT enzyme repertoire can lead to quantitative and qualitative differences in metabolite formation.[10] Studies have shown that the intrinsic clearance of some UGT substrates can be significantly different between human and rodent liver microsomes, highlighting the importance of considering these enzymatic differences when extrapolating preclinical data.[10]
Conclusion
The metabolism of Urolithin A, particularly its glucuronidation, exhibits significant differences across species, including humans, rats, and mice. These variations are reflected in the pharmacokinetic profiles of this compound. The disparities in UGT enzyme expression and activity are key determinants of these metabolic differences. For researchers and drug development professionals, a thorough understanding of these cross-species variations is paramount for the accurate interpretation of preclinical data and the successful clinical development of Urolithin A or related compounds. Future research should focus on direct comparative pharmacokinetic studies and the precise identification of the UGT isoforms responsible for Urolithin A glucuronidation in different species to refine the translation of preclinical findings to human applications.
References
- 1. Immunomodulatory Role of Urolithin A on Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Effects of Urolithin A and Its Role in Muscle Health and Performance: Current Knowledge and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Emerging evidence of Urolithin A in sports nutrition: bridging preclinical findings to athletic applications [frontiersin.org]
- 4. Emerging evidence of Urolithin A in sports nutrition: bridging preclinical findings to athletic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Absorption and Metabolism of Urolithin A and Ellagic Acid in Mice and Their Cytotoxicity in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. Species differences in drug glucuronidation: Humanized UDP-glucuronosyltransferase 1 mice and their application for predicting drug glucuronidation and drug-induced toxicity in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human liver UDP-glucuronosyltransferase isoforms involved in the glucuronidation of 7-ethyl-10-hydroxycamptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro assay of six UDP-glucuronosyltransferase isoforms in human liver microsomes, using cocktails of probe substrates and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glucuronidation of trans-resveratrol by human liver and intestinal microsomes and UGT isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Urolithin A Glucuronide and Metformin on Glucose Uptake
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of Urolithin A glucuronide and the established anti-diabetic drug metformin (B114582) on glucose uptake. While direct comparative studies on this compound are limited, this document synthesizes available data on its aglycone form, Urolithin A, and contrasts it with the well-documented mechanisms of metformin.
Executive Summary
Metformin, a cornerstone in type 2 diabetes management, enhances glucose uptake primarily through the activation of AMP-activated protein kinase (AMPK) in peripheral tissues like muscle and fat. This leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose entry.
Urolithin A, a metabolite produced by the gut microbiota from ellagitannins found in foods like pomegranates and berries, has emerged as a compound of interest for its potential metabolic benefits. In its primary circulating form, this compound, its direct effects on glucose uptake are not yet extensively documented. However, studies on its aglycone form, Urolithin A, demonstrate a promising capacity to increase glucose uptake in muscle cells, also through mechanisms involving AMPK activation.
This guide will delve into the available experimental data, outline the molecular pathways, and provide detailed experimental protocols to facilitate further research in this area. A notable limitation of the current body of research is the focus on the aglycone Urolithin A rather than its glucuronide metabolite.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from in vitro and in vivo studies. It is important to note that the data for Urolithin A is for the aglycone form, not the glucuronide.
Table 1: In Vitro Effects on Glucose Uptake in L6 Myotubes
| Compound | Concentration | Incubation Time | Fold Increase in Glucose Uptake (vs. Control) | Key Signaling Pathway Implicated |
| Metformin | 2 mM | 20-24 hours | ~2.18 | SHIP2 inhibition, AMPK |
| Urolithin A | 100 µM | Not specified | Not specified, but significant increase | PI3K/Akt and AMPK |
| Urolithin A | 200 µM | Not specified | Not specified, but significant increase | PI3K/Akt and AMPK |
Note: Direct quantitative comparison of fold increase is challenging due to variations in experimental setups. Both compounds have been shown to significantly increase glucose uptake.
Table 2: In Vivo Effects on Glucose Metabolism in a Type 2 Diabetes Mouse Model
| Treatment | Dosage | Duration | Effect on Fasting Blood Glucose | Effect on Glucose Tolerance |
| Metformin | 200 mg/kg/day | 10 weeks | Significant reduction | Improved |
| Urolithin A | 200 mg/kg/day | 10 weeks | Significant reduction | Improved |
This data is from a single comparative study and highlights the comparable in vivo efficacy of Urolithin A (aglycone) and metformin in a diabetic mouse model.
Signaling Pathways
Both metformin and Urolithin A appear to converge on the activation of AMPK, a central regulator of cellular energy homeostasis.
Metformin's Signaling Pathway for Glucose Uptake
Metformin's primary mechanism involves the inhibition of mitochondrial respiratory chain complex I, leading to an increased AMP:ATP ratio. This activates AMPK, which in turn promotes the translocation of GLUT4-containing vesicles to the plasma membrane, thereby increasing glucose uptake into the cell.
Caption: Metformin's signaling pathway for enhanced glucose uptake.
Urolithin A's Signaling Pathway for Glucose Uptake
Urolithin A has also been shown to activate AMPK. Additionally, research indicates its involvement of the PI3K/Akt pathway, another critical regulator of glucose metabolism and GLUT4 translocation. The precise upstream mechanisms by which Urolithin A activates these pathways are still under investigation.
Caption: Urolithin A's signaling pathways for enhanced glucose uptake.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for key experiments cited in the comparison.
In Vitro Glucose Uptake Assay in L6 Myotubes
This protocol is a standard method to assess the direct effects of compounds on glucose uptake in a skeletal muscle cell line.
Caption: Experimental workflow for in vitro glucose uptake assay.
Detailed Steps:
-
Cell Culture and Differentiation: L6 myoblasts are cultured to confluence and then differentiated into myotubes over 5-7 days in a low-serum medium.
-
Serum Starvation: Differentiated myotubes are serum-starved for 4-6 hours to establish a basal state.
-
Compound Treatment: Cells are treated with either Urolithin A, metformin, or a vehicle control at desired concentrations for a specified duration.
-
Glucose Uptake Measurement: A solution containing radiolabeled 2-deoxyglucose (a glucose analog that is taken up by glucose transporters but not fully metabolized) is added to the cells for a short incubation period (e.g., 10 minutes).
-
Termination and Lysis: The reaction is stopped by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS). The cells are then lysed.
-
Quantification: The amount of radioactivity in the cell lysates is measured using a scintillation counter, which is proportional to the amount of glucose taken up by the cells.
In Vivo Glucose Tolerance Test (GTT) in Mice
This protocol assesses the overall effect of a compound on glucose disposal in a living organism.
Detailed Steps:
-
Animal Model: A suitable mouse model, such as a diet-induced obese or a genetic model of type 2 diabetes (e.g., db/db mice), is used.
-
Treatment Period: Mice are administered Urolithin A, metformin, or a vehicle control daily for a specified period (e.g., 10 weeks).
-
Fasting: Prior to the GTT, mice are fasted overnight (typically 12-16 hours) but have free access to water.
-
Baseline Blood Glucose: A baseline blood glucose measurement is taken from the tail vein.
-
Glucose Challenge: A concentrated glucose solution is administered to the mice via oral gavage or intraperitoneal injection.
-
Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to determine the overall glucose tolerance. A lower AUC indicates improved glucose disposal.
Conclusion and Future Directions
The available evidence suggests that both metformin and Urolithin A (aglycone) enhance glucose uptake, with both pathways involving the activation of AMPK. The in vivo data, although limited to a single study, indicates that Urolithin A may have comparable efficacy to metformin in improving glucose metabolism in a diabetic mouse model.
Crucially, the biological activity of this compound, the primary circulating form in humans, remains a significant knowledge gap. Future research should prioritize:
-
Direct comparative studies of this compound and metformin on glucose uptake in various cell types (myotubes, adipocytes) and in vivo models.
-
Elucidation of the specific molecular targets of Urolithin A and its glucuronide that lead to the activation of AMPK and PI3K/Akt pathways.
-
Pharmacokinetic and pharmacodynamic studies to understand the conversion of this compound back to its aglycone form at the tissue level and its implications for bioactivity.
Addressing these research questions will be pivotal in determining the therapeutic potential of Urolithin A and its derivatives as novel agents for the management of metabolic disorders.
head-to-head comparison of Urolithin A glucuronide and its sulfate conjugate
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of two major metabolites of Urolithin A.
This guide provides a detailed, objective comparison of Urolithin A glucuronide and Urolithin A sulfate (B86663), the primary conjugated metabolites of Urolithin A. Urolithin A, a gut microbiota-derived metabolite of ellagic acid and ellagitannins, has garnered significant attention for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-cancer properties. However, following absorption, Urolithin A undergoes extensive phase II metabolism, leading to the formation of glucuronide and sulfate conjugates, which are the predominant forms found in systemic circulation. Understanding the distinct biochemical properties and biological activities of these conjugates is crucial for elucidating the in vivo mechanisms of action of Urolithin A and for the development of related therapeutics.
Biochemical and Physicochemical Properties
This compound and Urolithin A sulfate are formed in the liver through conjugation reactions that increase the water solubility of Urolithin A, facilitating its circulation and excretion. This compound is the most abundant metabolite of Urolithin A found in plasma, followed by the sulfate conjugate and the free form.[1] The tissue distribution of these conjugates varies, with this compound being primarily detected in the liver and kidneys, while Urolithin A sulfate, along with free Urolithin A, has been identified in the prostate gland.[2]
| Property | This compound | Urolithin A Sulfate |
| Molecular Formula | C₁₉H₁₆O₁₀ | C₁₃H₈O₇S |
| Molecular Weight | 404.33 g/mol [3] | 308.26 g/mol [4] |
| Predicted Water Solubility | 1.87 g/L[5] | 0.23 g/L[6] |
| Predicted logP | 0.56[5] | 0.22[6] |
Pharmacokinetics
Following oral administration of Urolithin A, its glucuronide and sulfate conjugates are the major forms detected in plasma. The peak plasma concentration (Cmax) of this compound is significantly higher than that of Urolithin A sulfate and free Urolithin A. Both conjugates exhibit a time to reach maximum concentration (Tmax) of approximately 6 hours. The half-life of this compound is around one day, similar to that of free Urolithin A, while Urolithin A sulfate has a longer half-life.[7]
| Parameter | This compound | Urolithin A Sulfate |
| Relative Plasma Abundance | Highest | Intermediate |
| Tmax | ~6 hours[7] | ~6 hours[7] |
| Half-life | ~24 hours[7] | Longer than glucuronide |
Comparative Biological Activity
A growing body of evidence from in vitro studies suggests that the biological activity of Urolithin A is significantly attenuated or abolished upon conjugation.
Anti-inflammatory Activity: Comparative studies on macrophage and neutrophil functions have demonstrated that Urolithin A is the most active metabolite in inhibiting the lipopolysaccharide (LPS)-induced inflammatory response, as evidenced by the attenuation of TNF-α and induction of IL-10.[1] In contrast, the corresponding glucuronide and sulfate conjugates of Urolithin A were found to be inactive in this regard.[1]
Anti-proliferative Activity: Research on cancer cell lines has shown that glucuronidation diminishes the anti-proliferative effects of Urolithin A.[1] The conversion of Urolithin A to its glucuronide conjugate has been proposed as a mechanism of resistance in cancer cells.[1]
Deconjugation at Sites of Inflammation: An important consideration is the potential for deconjugation of this compound back to the active aglycone, Urolithin A, at sites of inflammation. This process, mediated by enzymes such as β-glucuronidase which are upregulated during inflammation, could release the more active free form of Urolithin A in specific tissues, thereby exerting localized therapeutic effects.
Experimental Protocols
Synthesis of Urolithin A Glucuronides
A general, regioselective synthesis of Urolithin A glucuronides has been described.[8] The protocol involves several key steps:
-
Protection of Hydroxyl Groups: Selective protection of one of the hydroxyl groups of Urolithin A is necessary to control the site of glucuronidation.
-
Glycosylation: The protected Urolithin A is then reacted with a glucuronic acid donor, such as methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl trichloroacetimidate) uronate, in the presence of a promoter like boron trifluoride etherate.[8]
-
Deprotection: The protecting groups are subsequently removed to yield the final this compound.
In Vitro Anti-inflammatory Assay
The following is a generalized protocol for assessing the anti-inflammatory activity of Urolithin A and its conjugates on macrophages, based on published studies.[1]
-
Cell Culture: Culture a macrophage cell line (e.g., THP-1) in appropriate media. Differentiate the cells into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Treatment: Pre-incubate the differentiated macrophages with various concentrations of Urolithin A, this compound, or Urolithin A sulfate for 1-2 hours.
-
Stimulation: Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS) for a specified period (e.g., 24 hours).
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines using enzyme-linked immunosorbent assay (ELISA) kits.
-
Data Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated control group to determine the inhibitory or modulatory effects of the compounds.
Signaling Pathways and Molecular Mechanisms
The majority of research on the molecular mechanisms of urolithins has focused on the aglycone, Urolithin A. It has been shown to modulate several key signaling pathways involved in cellular health and disease.
Caption: Metabolic fate and biological activity of Urolithin A and its conjugates.
Urolithin A is known to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[9][10] Activation of AMPK by Urolithin A can lead to enhanced mitochondrial biogenesis and function. Furthermore, Urolithin A has been shown to induce mitophagy, the selective degradation of damaged mitochondria, through the PINK1/Parkin signaling pathway.[11][12]
The direct effects of this compound and Urolithin A sulfate on these signaling pathways have not been extensively studied. The general consensus that these conjugates are biologically less active suggests that they may not interact with these pathways in the same manner as free Urolithin A. However, the possibility of their conversion back to Urolithin A in specific cellular microenvironments complicates this picture and warrants further investigation.
Caption: Known signaling pathways of Urolithin A and the unknown role of its conjugates.
Conclusion
The head-to-head comparison of this compound and its sulfate conjugate reveals significant differences in their physicochemical properties, pharmacokinetics, and, most notably, their biological activities. While this compound is the most abundant metabolite in circulation, the available evidence strongly suggests that free Urolithin A is the primary bioactive form. The general loss of activity upon glucuronidation and sulfation is a critical factor to consider in the interpretation of in vivo studies and the design of therapeutic strategies.
Future research should focus on several key areas:
-
Direct comparative studies: More head-to-head studies are needed to quantitatively compare the bioactivities of this compound and sulfate across a wider range of biological assays.
-
Signaling pathway interactions: Investigating the direct effects of the conjugated forms on key signaling pathways, such as AMPK and PINK1/Parkin, will provide a more complete understanding of their molecular mechanisms.
-
In vivo deconjugation: Further research into the extent and significance of deconjugation at sites of inflammation or disease is crucial for understanding the localized bioactivity of Urolithin A in vivo.
A thorough understanding of the distinct roles of Urolithin A and its primary metabolites will be instrumental in harnessing the full therapeutic potential of this promising natural compound.
References
- 1. Comparative studies of urolithins and their phase II metabolites on macrophage and neutrophil functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Significance of Urolithins, the Gut Microbial Ellagic Acid-Derived Metabolites: The Evidence So Far - PMC [pmc.ncbi.nlm.nih.gov]
- 3. urolithin A 3-O-glucuronide | C19H15O10- | CID 131841430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Urolithin a 3-sulfate | C13H8O7S | CID 86233079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound Urolithin a 3-glucuronide (FDB093765) - FooDB [foodb.ca]
- 6. Showing Compound Urolithin a 3-sulfate (FDB093766) - FooDB [foodb.ca]
- 7. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pharmacological Effects of Urolithin A and Its Role in Muscle Health and Performance: Current Knowledge and Prospects [mdpi.com]
- 10. Urolithin A Protects against Hypoxia-Induced Pulmonary Hypertension by Inhibiting Pulmonary Arterial Smooth Muscle Cell Pyroptosis via AMPK/NF-κB/NLRP3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Urolithin A attenuates auditory cell senescence by activating mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
Urolithin A Glucuronide: A Comparative Analysis of its Anti-Proliferative Effects in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-proliferative effects of Urolithin A (UA) and its primary metabolite, Urolithin A glucuronide (UA-G), in cancer cells. While Urolithin A has demonstrated significant anti-cancer properties across various cell lines, the activity of its glucuronidated form is markedly attenuated. This guide synthesizes available experimental data to highlight these differences, offering valuable insights for researchers in oncology and drug development.
Quantitative Comparison of Anti-Proliferative Activity
Urolithin A exhibits potent anti-proliferative effects in a dose- and time-dependent manner across a wide range of cancer cell lines. In contrast, studies consistently show that this compound possesses significantly lower to negligible activity.
Table 1: IC50 Values of Urolithin A in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) |
| Colon Cancer | HT29 | 25.45[1] | 48 |
| SW480 | 38.14[1] | 48 | |
| SW620 | 53.56[1] | 48 | |
| HCT116 | 39.2[1] | 48 | |
| HCT116 | 19.6[1] | 72 | |
| Caco-2 | 49.2[2] | 48 | |
| Breast Cancer | MCF-7 | 392[3] | Not Specified |
| MDA-MB-231 | 443[3] | Not Specified | |
| SkBr3 | 400[3] | Not Specified | |
| Hs578T | 418[3] | Not Specified | |
| BT-549 | 530[3] | Not Specified | |
| Leukemia | Jurkat | ~25[2] | 48 |
| K562 | ~25[2] | 48 |
Table 2: Anti-Proliferative Activity of this compound
| Cancer Type | Cell Line | Concentration (µM) | Inhibition (%) | Incubation Time (h) | Finding |
| Colon Cancer | SW480 | 100 | ~25 | 48 | This compound exhibited a modest inhibitory effect on cell proliferation. |
| HT-29 | 100 | ~10 | 48 | A slight but significant inhibition of cell proliferation was observed with this compound. | |
| Caco-2 | Not Specified | Not Active | 48 | This compound did not exert antiproliferative effects.[2] | |
| Breast Cancer | MCF-7 | Not Specified | Not Active | Not Specified | Phase II metabolites of Urolithin A, including the glucuronide form, showed no growth-inhibitory potential. |
| MDA-MB-231 | Not Specified | Active | Not Specified | In contrast to MCF-7 cells, glucuronides of Urolithin A did show significant growth inhibition against MDA-MB-231 cells, suggesting cell-line specific activity. |
Signaling Pathways and Mechanisms of Action
Urolithin A exerts its anti-proliferative effects through the modulation of several key signaling pathways involved in cancer cell growth, survival, and metastasis. There is a significant lack of evidence to suggest that this compound engages these pathways to a comparable extent.
Urolithin A:
-
PI3K/Akt/mTOR Pathway: Urolithin A has been shown to inhibit the PI3K/Akt/mTOR signaling cascade in various cancer cells, including pancreatic and breast cancer.[3][4][5] This inhibition leads to decreased cell proliferation and survival.
-
p53 Activation: In colon cancer cells, Urolithin A can induce the stabilization of the tumor suppressor p53 and promote the expression of its target genes, such as p21, leading to cell cycle arrest.[1]
-
Cell Cycle Arrest: Urolithin A induces cell cycle arrest at different phases in various cancer cell lines. For example, it causes G2/M arrest in HCT116 colon cancer cells and G1 arrest in LNCaP prostate cancer cells.[3]
-
Apoptosis Induction: Urolithin A promotes programmed cell death (apoptosis) in cancer cells by activating caspases and modulating the expression of apoptosis-related proteins like Bcl-2.[6]
This compound:
-
Current research has not identified any significant modulation of key cancer-related signaling pathways by this compound. Its low anti-proliferative activity suggests that it is unlikely to have a substantial impact on these cellular mechanisms. The general scientific consensus points to glucuronidation as a detoxification pathway that reduces the biological activity of Urolithin A.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of Urolithin A and this compound.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of Urolithin A or this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group. The IC50 value, the concentration at which 50% of cell growth is inhibited, can be determined from the dose-response curve.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with Urolithin A or this compound for the specified time. Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium (B1200493) Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the fluorescence intensity of the propidium iodide.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histogram.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect specific proteins in a sample and is crucial for studying signaling pathways.
-
Protein Extraction: Treat cells with Urolithin A or this compound. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target signaling proteins (e.g., Akt, p-Akt, p53, p21) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Visualizations
Signaling Pathway of Urolithin A in Cancer Cells
Caption: Urolithin A's impact on key cancer signaling pathways.
General Experimental Workflow for Comparing Anti-Proliferative Effects
Caption: Workflow for evaluating anti-proliferative effects.
References
- 1. Urolithin A gains in antiproliferative capacity by reducing the glycolytic potential via the p53/TIGAR axis in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative activity of the ellagic acid-derived gut microbiota isourolithin A and comparison with its urolithin A isomer: the role of cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unveiling the potential of Urolithin A in Cancer Therapy: Mechanistic Insights to Future Perspectives of Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urolithin A, a novel natural compound to target PI3K/AKT/mTOR pathway in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urolithin A, a Novel Natural Compound to Target PI3K/AKT/mTOR Pathway in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urolithin A induces cell cycle arrest and apoptosis by inhibiting Bcl-2, increasing p53-p21 proteins and reactive oxygen species production in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Plasma Urolithin A Glucuronide: A Potential Biomarker for Clinical Efficacy
A guide for researchers and drug development professionals on the correlation of plasma Urolithin A glucuronide levels with clinical outcomes, offering a comparative analysis based on current experimental data.
Urolithin A (UA), a metabolite produced by the gut microbiota from ellagic acid found in foods like pomegranates, berries, and walnuts, has garnered significant attention for its potential health benefits, particularly in improving mitochondrial function and muscle health. Following absorption, Urolithin A is extensively metabolized into conjugated forms, with this compound (UA-G) being the most abundant circulating metabolite in human plasma. This guide provides a comprehensive overview of the current understanding of the relationship between plasma UA-G levels and clinical outcomes, based on available clinical trial data. It also details the experimental protocols used for its quantification and the proposed signaling pathways through which its aglycone, Urolithin A, exerts its biological effects.
Correlation of Plasma UA-G with Clinical Outcomes: A Comparative Summary
While direct quantitative correlations linking individual plasma UA-G levels to the magnitude of clinical improvements are not extensively published, clinical trials on Urolithin A supplementation consistently demonstrate that elevated plasma UA-G concentrations are associated with positive clinical outcomes. The following table summarizes the key findings from randomized controlled trials where UA supplementation led to both increased plasma UA-G and significant improvements in clinical and physiological parameters compared to placebo.
| Clinical Outcome | Study Population | Intervention | Key Findings in the Urolithin A Supplemented Group | Plasma UA-G Levels |
| Muscle Endurance | Healthy older adults (65-90 years) | 1000 mg Urolithin A daily for 4 months | Significant improvement in muscle endurance (number of contractions until fatigue) for both hand and leg skeletal muscles compared to placebo.[1][2] | Significantly elevated, reaching approximately 1014 ng/mL at 4 months.[1] |
| Muscle Strength | Healthy middle-aged adults (40-64 years) | 500 mg or 1000 mg Urolithin A daily for 4 months | Statistically significant increases in leg muscle strength (hamstring and knee flexion) of approximately 10-12% compared to placebo.[3][4] | Dose-dependent and significant increase from baseline.[3] |
| Inflammatory Markers | Healthy middle-aged and older adults | 500 mg or 1000 mg Urolithin A daily | Significant reduction in plasma C-reactive protein (CRP) levels, indicating reduced systemic inflammation.[3][5][6] | Significantly increased following supplementation.[3] |
| Mitochondrial Health Biomarkers | Healthy older adults | 1000 mg Urolithin A daily for 4 months | Significant reduction in plasma levels of several acylcarnitines and ceramides, indicative of improved mitochondrial efficiency.[1] | Reached approximately 1014 ng/mL at 4 months.[1] |
| Exercise Performance | Healthy middle-aged adults (40-64 years) | 1000 mg Urolithin A daily for 4 months | Clinically meaningful improvements in aerobic endurance (peak oxygen consumption, VO2) and physical performance (6-minute walk test).[3][5] | Significantly elevated from baseline.[3] |
Note: The presented clinical outcomes are for the Urolithin A supplemented groups, which showed significantly increased plasma UA-G levels. Direct statistical correlations between individual plasma UA-G concentrations and the extent of clinical improvement are not consistently reported in the cited literature.
Experimental Protocols
Quantification of Plasma this compound by LC-MS/MS
The accurate measurement of UA-G in plasma is crucial for pharmacokinetic studies and for exploring its correlation with clinical outcomes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.
1. Sample Preparation (Protein Precipitation):
-
Thaw frozen human plasma samples (collected in K2-EDTA tubes) on ice.
-
To a 200 µL aliquot of plasma in a microcentrifuge tube, add 600 µL of cold acetonitrile (B52724) containing an internal standard (e.g., a stable isotope-labeled UA-G).
-
Vortex the mixture vigorously for 10 minutes to precipitate proteins.
-
Centrifuge the tubes at approximately 17,000 x g for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 30°C.
-
Reconstitute the dried residue in 100 µL of a suitable solvent mixture (e.g., methanol (B129727)/water).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.
2. Liquid Chromatography (LC) Separation:
-
Column: A reverse-phase C18 column (e.g., Agilent Eclipse Plus C18, 2.1 mm × 50 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution is employed using two solvents:
-
Solvent A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) formate.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Injection Volume: 3 µL.
3. Tandem Mass Spectrometry (MS/MS) Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative or positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for UA-G and the internal standard.
-
Quantification: A calibration curve is generated using known concentrations of a UA-G standard to quantify the levels in the plasma samples. The limit of quantification is typically in the low ng/mL range.[1]
Signaling Pathways and Biological Plausibility
While UA-G is the primary circulating form, it is the aglycone, Urolithin A, that is believed to be the primary bioactive molecule within the cells. The prevailing hypothesis, known as the "inflammatory dissociation" or "conjugate-to-aglycone shuttle," suggests that UA-G is transported to tissues where it can be deconjugated back to UA, particularly at sites of inflammation. The proposed mechanisms of action for Urolithin A, which are likely downstream of elevated plasma UA-G, involve several key signaling pathways.
Experimental Workflow for Urolithin A Research
Caption: Workflow for Urolithin A research.
AMPK Signaling Pathway Activation by Urolithin A
Urolithin A has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a master regulator of cellular energy homeostasis. Its activation by UA can lead to enhanced mitochondrial biogenesis and function, which is crucial for muscle performance and overall cellular health.
Caption: Urolithin A activates the AMPK pathway.
Inhibition of NF-κB Signaling by Urolithin A
The anti-inflammatory effects of Urolithin A are partly attributed to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines. By suppressing NF-κB activation, UA can reduce inflammation.
Caption: Urolithin A inhibits NF-κB signaling.
Conclusion and Future Directions
The available evidence strongly suggests that plasma this compound is a reliable biomarker of Urolithin A bioavailability and is associated with a range of positive clinical outcomes, including improved muscle function and reduced inflammation. While the direct bioactivity of UA-G is still under investigation, its high concentration in plasma following UA supplementation makes it a key molecule of interest.
For researchers and drug development professionals, future studies should aim to:
-
Establish direct quantitative correlations: Conduct clinical trials with secondary endpoints specifically designed to correlate individual plasma UA-G concentrations with the degree of clinical improvement.
-
Compare predictive value: Design studies to directly compare the predictive value of plasma UA-G with other established biomarkers for specific clinical conditions.
-
Elucidate the mechanism of deconjugation: Investigate the "conjugate-to-aglycone shuttle" hypothesis in human tissues to better understand the conversion of UA-G to the bioactive UA form.
By addressing these research gaps, the full potential of plasma this compound as a clinical biomarker and the therapeutic applications of Urolithin A can be more comprehensively understood and realized.
References
- 1. Effect of Urolithin A Supplementation on Muscle Endurance and Mitochondrial Health in Older Adults: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Urolithin A improves muscle strength, exercise performance, and biomarkers of mitochondrial health in a randomized trial in middle-aged adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Urolithin A improves muscle strength, exercise performance, and biomarkers of mitochondrial health in a randomized trial in middle-aged adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urolithin A as a Potential Agent for Prevention of Age-Related Disease: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: In Vitro vs. In Vivo Effects of Urolithin A Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Urolithin A (UA), a gut microbiota-derived metabolite of ellagic acid, has garnered significant attention for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-cancer properties. However, a critical disconnect often exists between the potent effects observed in in vitro studies and the outcomes of in vivo research. This guide aims to bridge that gap by providing a comprehensive comparison of the in vitro and in vivo effects of Urolithin A glucuronide (UAG), the primary circulating form of UA in the body. By examining the underlying reasons for these discrepancies and presenting supporting experimental data, this guide offers a clearer perspective for researchers designing and interpreting studies on urolithins.
The Core of the Discrepancy: Bioavailability and Metabolism
The central challenge in translating in vitro findings for Urolithin A to an in vivo context lies in its metabolic fate. Following its production by the gut microbiota, Urolithin A is absorbed and undergoes extensive phase II metabolism, primarily in the liver and intestines. This process involves conjugation with glucuronic acid and sulfate, leading to the formation of this compound (UAG) and Urolithin A sulfate. As a result, the concentration of free Urolithin A in systemic circulation is negligible, with UAG being the predominant form.[1]
This metabolic reality is often overlooked in in vitro studies, which typically utilize the unconjugated form, Urolithin A. This fundamental difference in the active compound being tested is a primary contributor to the observed variations in biological activity.
The "Deconjugation Hypothesis": A Bridge Between Two Worlds
A compelling explanation for how the less active, circulating this compound can exert physiological effects in vivo is the "deconjugation hypothesis." This theory posits that at sites of inflammation or in specific tissues, there is an increased activity of the enzyme β-glucuronidase. This enzyme can cleave the glucuronide group from UAG, releasing the more biologically potent Urolithin A directly in the target tissue. This localized conversion could explain how systemic administration of Urolithin A, which is rapidly converted to UAG, can still produce significant biological effects in specific microenvironments.[1][2]
Quantitative Comparison of In Vitro and In Vivo Effects
The following tables summarize key quantitative data from studies investigating the effects of Urolithin A and its glucuronide form.
Table 1: In Vitro Efficacy of Urolithin A vs. This compound
| Biological Effect | Cell Line | Compound | Concentration | Key Finding | Reference |
| Anti-inflammatory | RAW 264.7 Macrophages | Urolithin A | 20 µM | 62.5% inhibition of LPS-induced NO production | [3] |
| RAW 264.7 Macrophages | This compound | 20 µM | No significant inhibition of LPS-induced NO production | [3] | |
| Anti-proliferative | Caco-2 (Colon Cancer) | Urolithin A | 49.2 µM (IC50) | Inhibition of cell proliferation | [4] |
| Caco-2 (Colon Cancer) | This compound | Not specified | Did not exert antiproliferative effects | [4] | |
| LDL Uptake | HepG2 (Liver Cancer) | Urolithin A | 80 µM | Increased LDL uptake | [5][6] |
| Antioxidant | Neuro-2a (Neuroblastoma) | Urolithin A | 2 µM | Significant increase in Glutathione Reductase activity | |
| Anti-inflammatory | Human Aortic Endothelial Cells | This compound | ~5-15 µM | Inhibited monocyte adhesion and endothelial cell migration |
Table 2: In Vivo Effects Following Urolithin A Administration (Metabolized to UAG)
| Biological Effect | Animal Model | Dosage | Key Finding | Reference |
| Anti-inflammatory | Streptozotocin-induced diabetic rats | Not specified | Prevention of cardiac dysfunction | [7] |
| Anti-inflammatory | LPS-induced systemic inflammation in rats | Not specified | Deconjugation of UAG to UA in tissues | [1][2] |
| Muscle Health | Elderly Humans | 500-1000 mg/day | Improved mitochondrial health in muscle |
Key Experimental Protocols
To facilitate the replication and advancement of research in this area, detailed methodologies for key experiments are provided below.
In Vitro Anti-inflammatory Assay in Macrophages
Objective: To assess the ability of Urolithin A and this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Methodology:
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of Urolithin A or this compound (e.g., 1-40 µM) for 1 hour.
-
Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response, and the cells are incubated for an additional 24 hours.
-
Nitric Oxide Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent assay. Absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.
In Vivo Model of Systemic Inflammation
Objective: To investigate the deconjugation of this compound to Urolithin A in tissues during systemic inflammation.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Urolithin A Administration: A single oral dose of Urolithin A is administered to the rats.
-
Induction of Inflammation: Systemic inflammation is induced by an intraperitoneal injection of lipopolysaccharide (LPS) from E. coli.
-
Sample Collection: At various time points after LPS administration, blood and tissue samples (e.g., liver, spleen, kidney) are collected.
-
Metabolite Analysis: The concentrations of Urolithin A and this compound in plasma and tissue homogenates are quantified using a validated LC-MS/MS method.
-
Data Analysis: The levels of free Urolithin A in the tissues of LPS-treated animals are compared to those in control animals to determine if deconjugation has occurred.[1]
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Experimental workflow comparing in vitro and in vivo studies of this compound.
Caption: Key signaling pathways modulated by Urolithin A.
Caption: Metabolic pathway of Urolithin A from dietary precursors to its active form in target tissues.
Conclusion: A Path Forward for Urolithin Research
The apparent discrepancy between the in vitro and in vivo effects of Urolithin A and its glucuronide is not a contradiction but rather a reflection of complex metabolic processes. Future in vitro studies should consider using physiologically relevant concentrations of this compound, and where appropriate, incorporate β-glucuronidase to simulate the conditions of inflamed tissues. For in vivo research, it is crucial to measure the concentrations of both the aglycone and its conjugates in target tissues to better understand the mechanism of action. By bridging this gap in understanding, the scientific community can more effectively harness the therapeutic potential of this promising natural compound.
References
- 1. Tissue deconjugation of this compound to free urolithin A in systemic inflammation - Food & Function (RSC Publishing) DOI:10.1039/C9FO00298G [pubs.rsc.org]
- 2. Tissue deconjugation of this compound to free urolithin A in systemic inflammation. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Comparative studies of urolithins and their phase II metabolites on macrophage and neutrophil functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 6. An in vitro investigation of the effects of urolithins A and B on low-density lipoprotein uptake and its regulatory genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo administration of urolithin A and B prevents the occurrence of cardiac dysfunction in streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Urolithin A Glucuronide in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Urolithin A glucuronide, a metabolite of ellagic acid, requires careful handling and disposal, akin to other novel bioactive small molecules. While specific disposal protocols for this compound are not extensively documented, established principles of chemical waste management provide a clear framework for its safe disposal.
Hazard Profile and Safety Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the hazard profile of the parent compound, Urolithin A, as the glucuronide's properties may be similar. Urolithin A is classified with the following hazards:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[1]
Given these potential hazards, adherence to stringent safety protocols is paramount.
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following personal protective equipment is mandatory:
| PPE Category | Specific Recommendation |
| Hand Protection | Nitrile or other chemically resistant gloves.[2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[2] |
| Body Protection | A standard laboratory coat.[2] |
| Respiratory Protection | If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be conducted in accordance with all applicable local, state, and federal regulations. The following steps provide a general guideline:
-
Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
This includes pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals must be segregated to prevent dangerous reactions.[3]
-
-
Waste Collection and Containerization:
-
Collect waste in a designated, properly labeled, and chemically compatible container.[4]
-
The container must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.[3]
-
For liquid waste, use a sturdy, screw-cap bottle. For solid waste, a securely sealed bag or wide-mouth container is appropriate.
-
Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[4] The percentage of each chemical constituent should also be noted.[4]
-
-
Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated and secure area within the laboratory, away from incompatible materials.[2]
-
The storage area should be well-ventilated.[3]
-
Liquid hazardous waste containers must be kept in secondary containment to prevent spills from reaching drains or the environment.[4]
-
Adhere to your institution's and regulatory time limits for storing hazardous waste in the laboratory. The EPA's Subpart K regulations for academic labs, for instance, specify a maximum storage time of six months.[3]
-
-
Disposal of Empty Containers:
-
A chemical container is considered "empty" only when all contents have been removed to the best of your ability.
-
The first rinse of an "empty" container that held this compound must be collected and disposed of as hazardous waste.[4]
-
After a thorough triple rinse (with the first rinse collected as hazardous waste), the labels on the container must be completely removed or defaced before it can be discarded as non-hazardous solid waste or recycled, in accordance with institutional policy.[4][5]
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2]
-
Do not attempt to transport hazardous waste yourself.[5]
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[2] Evaporation of chemical waste is also prohibited.[5]
-
Regulatory Framework
The disposal of laboratory chemical waste is governed by a number of regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[3] Academic and research institutions may operate under specific regulations such as the EPA's Subpart K, which provides alternative requirements for managing hazardous waste in laboratories.[6] It is crucial to be familiar with and adhere to the specific policies and procedures established by your institution's EHS department, as they are designed to ensure compliance with all relevant regulations.
Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound were found, the procedures outlined above are based on established best practices for the disposal of hazardous chemical waste in a laboratory setting, as detailed in safety guidelines from various regulatory and academic institutions.[2][3][4][5]
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the proper disposal procedure for this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Urolithin A glucuronide
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of compounds like Urolithin A glucuronide is paramount. This guide provides immediate safety protocols, operational procedures, and disposal plans to foster a secure laboratory environment.
This compound is a metabolite of Urolithin A, a natural compound produced by gut bacteria from ellagic acid found in fruits and nuts.[1] While specific safety data for this compound is limited, information from its parent compound, Urolithin A, indicates that it should be handled with care to avoid potential irritation and harmful effects if ingested.[2]
Personal Protective Equipment (PPE)
Standard laboratory PPE is essential when handling this compound to minimize exposure risk.[3] The following table summarizes the required protective gear.
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Required to protect against potential splashes. A face shield should be worn in addition to safety glasses or goggles when there is a significant splash hazard.[4][5] |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for handling the compound. Gloves should be inspected for damage before use and removed immediately after contact with the chemical. Hands should be washed before replacing gloves.[4][6] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is recommended, especially when working with flammable materials. It should be worn over personal clothing at all times in the laboratory.[3][7] |
| Closed-toe Shoes | Required to prevent injuries from spills or dropped objects.[3] | |
| Respiratory Protection | Respirator | May be necessary when working with volatile chemicals or in poorly ventilated areas. The type of respirator depends on the specific chemical's toxicity and concentration.[3] |
Operational Plan: From Receipt to Disposal
A systematic workflow ensures safety and consistency in handling this compound.
Step-by-Step Handling Procedures:
-
Receiving and Unpacking: Upon receipt, inspect the package for any damage. Wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves, before opening.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at -20°C.[8]
-
Preparation for Experiment:
-
Conduct all work with this compound within a chemical fume hood to minimize inhalation exposure.[9]
-
Ensure all necessary PPE is worn correctly.
-
Use designated and properly calibrated equipment for weighing and measuring.
-
-
Experimental Handling:
-
Waste Collection:
-
Collect all waste materials, including contaminated gloves, pipette tips, and empty containers, in a designated and clearly labeled hazardous waste container.
-
-
Disposal:
-
Dispose of waste containing this compound according to your institution's and local regulations for chemical waste. Do not dispose of it down the drain.[13]
-
Emergency and Spill Response
Spill Cleanup:
In the event of a spill, evacuate non-essential personnel from the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.[2] Ventilate the area and wash the spill site after the material has been removed.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]
References
- 1. Direct supplementation with Urolithin A overcomes limitations of dietary exposure and gut microbiome variability in healthy adults to achieve consistent levels across the population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 6. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 7. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. tribioscience.com [tribioscience.com]
- 10. echemi.com [echemi.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. gz-supplies.com [gz-supplies.com]
- 13. assaygenie.com [assaygenie.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
